Product packaging for 1,1-Diethoxy-3-methylbutane(Cat. No.:CAS No. 3842-03-3)

1,1-Diethoxy-3-methylbutane

Cat. No.: B1581008
CAS No.: 3842-03-3
M. Wt: 160.25 g/mol
InChI Key: DDGBOLJFAMEBOE-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-methylbutane is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B1581008 1,1-Diethoxy-3-methylbutane CAS No. 3842-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGBOLJFAMEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063208
Record name Butane, 1,1-diethoxy-3-methyl-
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, colourless liquid; Fruity, fatty aroma
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.825-0.832
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3842-03-3
Record name 1,1-Diethoxy-3-methylbutane
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Record name Isovaleraldehyde diethyl acetal
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Record name Butane, 1,1-diethoxy-3-methyl-
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Record name Butane, 1,1-diethoxy-3-methyl-
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Record name 1,1-diethoxy-3-methylbutane
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Record name ISOVALERALDEHYDE DIETHYL ACETAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1,1-Diethoxy-3-methylbutane

This compound, also widely known as isovaleraldehyde diethyl acetal, is an organic compound classified as an acetal.[1][2] Its structure features a central carbon atom bonded to two ethoxy groups and a 3-methylbutyl chain.[1] This structure dictates its physical and chemical behavior, making it a valuable intermediate and protecting group in organic synthesis.[3]

The compound is a clear, colorless liquid at room temperature with a characteristic fruity and fatty aroma.[4][5] It is generally insoluble in water but soluble in common organic solvents, a direct consequence of its hydrophobic hydrocarbon backbone and the polar nature of its two ether linkages.[4][6]

Structural Representation

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties

A summary of the essential identifiers and quantitative physical data for this compound is provided below. This data is critical for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource(s)
CAS Number 3842-03-3[1][2][7]
Molecular Formula C₉H₂₀O₂[1][4][5]
Molecular Weight 160.25 g/mol [2][7]
IUPAC Name This compound[2][8]
Synonyms Isovaleraldehyde diethyl acetal, 3-Methylbutanal diethyl acetal[1][2][4]
Appearance Clear, colorless liquid[4][9]
Odor Fruity, fatty, ethereal, rum-like[4][7]
Boiling Point 167-168 °C @ 750 Torr; 152.5-156.0 °C @ 760 mmHg[4][5][10]
Density 0.832 - 0.84 g/cm³ @ 20-25 °C[4][5][10]
Refractive Index 1.398 - 1.409 @ 20 °C[4][5][10]
Flash Point 31.1 - 44.4 °C (Closed Cup)[4][5][7]
Solubility Insoluble in water; Soluble in organic solvents[4][6]

Synthesis Pathway: Acid-Catalyzed Acetalization

The primary and most efficient route for synthesizing this compound is the acid-catalyzed acetalization of 3-methylbutanal (isovaleraldehyde) with an excess of ethanol.[11] This reaction is a cornerstone of carbonyl chemistry, serving as a classic example of nucleophilic addition to a carbonyl group and its subsequent protection.

Mechanism and Rationale

The reaction proceeds via a reversible mechanism. The causality behind the experimental choices is crucial for maximizing yield:

  • Catalyst Choice : Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[11] Their role is to protonate the carbonyl oxygen of the isovaleraldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a weak nucleophile like ethanol.[11] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst), are also highly effective and offer the advantage of simplified removal from the reaction mixture.[11]

  • Excess Reactant : The reaction is typically performed using ethanol as both the reactant and the solvent.[11] According to Le Chatelier's principle, using a large excess of ethanol shifts the equilibrium towards the formation of the acetal product.

  • Water Removal : The reaction produces one molecule of water for every molecule of acetal formed. As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials.[11] Therefore, continuous removal of water is the most critical factor for achieving high conversion rates. This is typically accomplished using a Dean-Stark apparatus or by employing catalysts that also act as water adsorbents.[11]

Experimental Workflow: Synthesis Protocol

This protocol describes a self-validating system for the synthesis of this compound.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Workup & Purification Isovaleraldehyde 3-Methylbutanal Setup Round-bottom flask with Dean-Stark Apparatus Isovaleraldehyde->Setup Ethanol Ethanol (Excess) Ethanol->Setup Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Setup Condition Reflux (approx. 78°C) Setup->Condition Heat Quench Quench with Base (e.g., NaHCO₃ soln.) Condition->Quench Cool & Neutralize Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Distill Fractional Distillation Dry->Distill Product This compound (High Purity) Distill->Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The rationale for this setup is to allow for heating under reflux while simultaneously collecting the water byproduct.

  • Charging Reactants : To the flask, add 3-methylbutanal (1.0 eq), absolute ethanol (5-10 eq, serving as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction Execution : Heat the mixture to reflux (the boiling point of ethanol, ~78°C).[11] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Workup - Neutralization : Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This step is critical to prevent the reverse reaction (hydrolysis) during workup.

  • Workup - Extraction : Transfer the mixture to a separatory funnel. If layers do not separate well, add brine. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Workup - Drying & Filtration : Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[4]

Reactivity and Applications in Synthesis

The primary utility of this compound in drug development and organic synthesis stems from its function as a stable, protecting group for the aldehyde functional group.

Carbonyl Protection and Deprotection

Aldehydes are highly reactive functional groups. In multi-step syntheses, it is often necessary to protect the aldehyde from reacting with nucleophiles or under basic conditions while transformations are carried out elsewhere in the molecule. The conversion of an aldehyde to its diethyl acetal serves this purpose effectively.

  • Stability : Acetals are notably stable under basic, neutral, and nucleophilic conditions, as well as with many oxidizing and reducing agents.[10] This stability is key to their function as protecting groups.

  • Deprotection : The aldehyde can be readily regenerated by treating the acetal with aqueous acid, reversing the formation reaction. The ease of this deprotection step is crucial for the utility of the protecting group.

G Aldehyde R-CHO (Isovaleraldehyde) Acetal R-CH(OEt)₂ (this compound) Aldehyde->Acetal Protection Acetal->Aldehyde Deprotection Reagents_Protect 2 EtOH, H⁺ - H₂O Reagents_Deprotect H₃O⁺ P1 P2

Caption: The role of acetal formation as a carbonyl protecting group strategy.

Other Applications

Beyond its role as a protecting group, this compound has applications as:

  • A Flavoring Agent : It is used in the food and beverage industry due to its pleasant fruity aroma.[5][6][7]

  • A Fragrance Ingredient : Its scent contributes to the creation of fragrances for personal care and household products.[3][5]

  • An Intermediate : It can serve as a precursor for other chemical compounds.[1][5] For example, it can be a starting material for the synthesis of substituted butenes or other complex molecules.[5]

Spectroscopic Characterization

Characterization of this compound is routinely performed using standard spectroscopic techniques. While specific spectra must be run on the sample of interest, the expected features are well-defined by its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the two equivalent ethoxy groups. The single proton on the acetal carbon (C1) would appear as a triplet. The signals for the 3-methylbutane moiety would include a doublet for the two terminal methyl groups, a multiplet for the adjacent methine proton, and a multiplet for the methylene group at C2.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would show distinct signals for each unique carbon atom. Notably, the acetal carbon would appear around 100-110 ppm. Signals for the ethoxy groups and the 3-methylbutane chain would also be present in their expected regions.

  • IR (Infrared) Spectroscopy : The most prominent features would be strong C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹), characteristic of the ether linkages. The spectrum would also show C-H stretching bands just below 3000 cm⁻¹ and would be notable for the absence of a strong C=O stretching band (around 1700 cm⁻¹), confirming the conversion of the aldehyde.[12]

  • MS (Mass Spectrometry) : Under electron ionization (EI-MS), the molecular ion peak (m/z = 160) may be weak or absent. The fragmentation pattern is typically dominated by the loss of an ethoxy group (-•OCH₂CH₃) to form a stable oxonium ion at m/z = 115. A prominent peak at m/z = 103 is also commonly observed.[6][13]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazards : The compound is a flammable liquid and vapor (GHS Hazard code H226).[4][7] Vapors may form explosive mixtures with air.[14]

  • Precautions : Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[9] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[9][14]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is often between 2-8°C for long-term stability.[15]

  • Incompatibilities : Avoid contact with strong acids, which can catalyze hydrolysis back to the aldehyde and alcohol, and strong oxidizing agents.[14]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxy-3-methylbutane, also known as isovaleraldehyde diethyl acetal, is a colorless liquid with a characteristic fruity and fatty aroma.[1] This acetal, registered under CAS number 3842-03-3, finds applications in the flavor and fragrance industry and serves as a valuable intermediate in organic synthesis.[2][3][] Its molecular structure, featuring two ethoxy groups attached to a single carbon atom within a branched alkyl chain, imparts a unique combination of chemical stability and reactivity, making it a subject of interest for researchers in various fields, including drug development where acetals can be employed as protecting groups for aldehydes. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective utilization.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound possesses a branched aliphatic backbone with a geminal diether functionality. This structure is key to understanding its physical and chemical behavior.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₂₀O₂[2][5][6]
Molecular Weight 160.25 g/mol [5][7][8]
Appearance Clear, colorless liquid[1]
Odor Fruity, fatty aroma[1]
Boiling Point 152.5–168 °C at 750-760 mmHg[1][2][7]
Density 0.832–0.84 g/cm³ at 20-25 °C[1][2][7]
Refractive Index 1.398–1.409 at 20 °C[1][2][7]
Flash Point 31.1–44.44 °C[1][2][7]
Solubility Insoluble in water; soluble in organic solvents like alcohol.[1][7][9]
Vapor Pressure 4.46 mmHg at 25 °C[2]

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of isovaleraldehyde (3-methylbutanal) with ethanol.[10] This reversible reaction requires an acid catalyst, such as hydrochloric acid or sulfuric acid, to proceed at a reasonable rate.[9]

The mechanism involves the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an ethanol molecule to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and deprotonation yields the stable acetal product.

cluster_0 Acetalization Workflow Reactants Isovaleraldehyde + Ethanol (excess) Catalyst Acid Catalyst (e.g., HCl) Reactants->Catalyst Addition Reaction Stirring at ambient temperature Catalyst->Reaction Quenching Addition of weak base (e.g., NaHCO₃) Reaction->Quenching Neutralization Workup Extraction with organic solvent Quenching->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a self-validating system designed for the efficient synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine isovaleraldehyde (1.0 equivalent) and an excess of absolute ethanol (3-5 equivalents). The use of excess ethanol is crucial to drive the reaction equilibrium towards the product side.

  • Catalyst Addition: While stirring, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol %).[9] The reaction is typically initiated at an ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically within 30 minutes to a few hours).[9]

  • Neutralization: Upon completion, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the acidic catalyst is neutralized.[9]

  • Extraction and Washing: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separating this compound from a mixture and confirming its identity. The mass spectrum is characterized by specific fragmentation patterns. Key fragments include a base peak at a mass-to-charge ratio (m/z) of 103 and another significant fragment at m/z 87, which are crucial for its identification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. Expected signals include:

    • A triplet corresponding to the methyl protons of the two ethoxy groups.

    • A quartet from the methylene protons of the ethoxy groups, coupled to the adjacent methyl protons.

    • A multiplet for the methine proton of the isobutyl group.

    • A doublet for the two equivalent methyl groups of the isobutyl moiety.

    • A multiplet for the methylene protons adjacent to the acetal carbon.

    • A triplet for the acetal proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show distinct signals for the acetal carbon, the carbons of the two ethoxy groups, and the carbons of the isobutyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. The spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting aldehyde and the presence of strong C-O stretching bands characteristic of an acetal (in the 1050-1150 cm⁻¹ region).[1]

Applications and Safety Considerations

Applications
  • Flavors and Fragrances: Due to its fruity aroma, it is used as a flavoring agent in the food and beverage industry and in the production of fragrances.[2][10]

  • Organic Synthesis: It serves as a stable intermediate and a protecting group for the isovaleraldehyde functionality in multi-step organic syntheses.[2][3][] The acetal group is stable under basic and nucleophilic conditions but can be readily deprotected under acidic conditions to regenerate the aldehyde.

  • Solvent: It can be used as a solvent in various industrial applications.[2]

Safety Information

This compound is classified as a flammable liquid and vapor (H226).[1][8] Therefore, appropriate safety precautions should be taken during its handling and storage. These include working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment.[1]

Conclusion

This compound is a versatile chemical with well-defined physicochemical properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in research and industry. This guide provides a foundational framework for professionals working with this compound, enabling them to leverage its unique characteristics with confidence and precision.

References

1,1-Diethoxy-3-methylbutane structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Diethoxy-3-methylbutane: Structure, Synthesis, and Isomeric Complexity

Introduction

This compound, known systematically as isovaleraldehyde diethyl acetal, is a significant organic compound with the molecular formula C₉H₂₀O₂.[1][2] As an acetal, it serves as a protective group for aldehydes in complex organic syntheses and is valued in the flavor and fragrance industry for its characteristic fruity and ethereal aroma.[3][4][] This guide offers a comprehensive exploration of this compound, designed for researchers and professionals in chemistry and drug development. We will delve into its core chemical identity, establish a detailed protocol for its synthesis, navigate the complex landscape of its isomers, and outline the modern analytical techniques required for its characterization.

Part 1: Core Compound Profile: this compound

A thorough understanding of a molecule begins with its fundamental properties and structure. This section details the essential chemical and physical data for this compound.

Structural Formula and Chemical Identity

The structure consists of a central carbon atom bonded to a hydrogen, an isobutyl group, and two ethoxy groups. This arrangement defines it as a diethyl acetal of 3-methylbutanal (isovaleraldehyde).

Caption: 2D Structural Representation of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 3842-03-3[1][4]
Molecular Formula C₉H₂₀O₂[1][6]
Molecular Weight 160.25 g/mol [4][7]
InChI 1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3[2][4]
InChIKey DDGBOLJFAMEBOE-UHFFFAOYSA-N[2][4]
SMILES O(C(OCC)CC(C)C)CC[4][7]
Synonyms Isovaleraldehyde diethyl acetal, Isopentanal diethyl acetal[1][8]
Physicochemical Properties

The physical properties of the compound are crucial for its handling, application, and purification.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Clear, colorless liquid[6][9]
Odor Fruity, fatty aroma[6][8]
Boiling Point 152.5 - 156.0 °C at 760 mmHg[3][10]
Density 0.832 - 0.84 g/cm³[3][10]
Flash Point 31.1 - 41.5 °C (closed cup)[3][4]
Refractive Index 1.398 - 1.409 at 20 °C[3][10]
Solubility Insoluble in water; soluble in organic solvents[6][8]

Part 2: Synthesis and Mechanistic Pathway

The most common and efficient method for synthesizing this compound is the acid-catalyzed acetalization of 3-methylbutanal with ethanol. This reaction is an equilibrium process, and understanding its mechanism is key to optimizing yield.

Acid-Catalyzed Acetalization Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst is essential as it activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.[11]

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-methylbutanal, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added ethoxy group to the hydroxyl group, preparing it to be a good leaving group (water).

  • Formation of Hemiacetal: The intermediate after the first attack is a hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second ethanol molecule attacks the carbocation.

  • Deprotonation: The final step is the deprotonation of the newly added ethoxy group, regenerating the acid catalyst and yielding the this compound product.

Driving the reaction to completion typically involves removing the water byproduct, often through azeotropic distillation.[11]

Acetalization_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aldehyde 3-Methylbutanal Step1 1. Protonation of Carbonyl Oxygen Aldehyde->Step1 Ethanol Ethanol (2 eq.) Ethanol->Step1 Catalyst Acid Catalyst (H+) Catalyst->Step1 Step2 2. Nucleophilic Attack by Ethanol Step1->Step2 Step3 3. Hemiacetal Formation Step2->Step3 Step4 4. Protonation of -OH Group Step3->Step4 Step5 5. Elimination of Water (H2O) Step4->Step5 Step6 6. Second Nucleophilic Attack by Ethanol Step5->Step6 Step7 7. Deprotonation Step6->Step7 Acetal This compound Step7->Acetal Water Water Step7->Water Catalyst_Regen Catalyst (H+) Regenerated Step7->Catalyst_Regen

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of this compound.

Materials and Equipment:

  • 3-Methylbutanal (isovaleraldehyde)

  • Absolute ethanol

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If desired, a Dean-Stark trap can be included to remove water as it forms.

  • Charging the Flask: To the round-bottom flask, add 3-methylbutanal (1.0 mol) and an excess of absolute ethanol (2.5 - 3.0 mol).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction: Heat the mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain reflux for 2-4 hours.[11] Monitor the reaction progress by TLC or GC if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Add water and diethyl ether (or another suitable extraction solvent).

    • Separate the organic layer. Wash it sequentially with water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation to obtain pure this compound.

Part 3: The Isomeric Landscape of C₉H₂₀O₂

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₉H₂₀O₂, a diverse range of isomers exists beyond the target molecule.

Isomer_Classification cluster_main cluster_structural MF Molecular Formula C₉H₂₀O₂ Struct Structural (Constitutional) Isomers MF->Struct Stereo Stereoisomers (Not for target molecule) MF->Stereo Possible for some structural isomers Func Functional Group Isomers Struct->Func Pos Positional Isomers Struct->Pos Skel Skeletal Isomers Struct->Skel Diol e.g., 1,9-Nonanediol Func->Diol Ether e.g., Di-tert-butyl peroxide Func->Ether AcetalPos e.g., 2,2-Diethoxybutane Pos->AcetalPos SkelIsomer e.g., 1,1-Diethoxy-2-methylbutane Skel->SkelIsomer

Caption: Classification of Isomers for the Molecular Formula C₉H₂₀O₂.

Structural Isomers

Structural isomers (or constitutional isomers) have different atomic connectivity.[12] For C₉H₂₀O₂, these can be categorized as follows:

  • Functional Group Isomers: These isomers have different functional groups. The formula C₉H₂₀O₂ can correspond to various classes of compounds, including:

    • Diols: Molecules with two hydroxyl (-OH) groups, such as 1,9-nonanediol.[13][14]

    • Hydroxy Ethers: Molecules containing both a hydroxyl and an ether group.

    • Peroxides: Molecules with an O-O bond.

  • Positional Isomers: These isomers have the same carbon skeleton and functional groups, but the functional groups are attached at different positions. For other diethoxybutanes, this could mean moving the two ethoxy groups to a different carbon.

  • Skeletal Isomers: These isomers have different arrangements of the carbon chain itself. For instance, instead of the 3-methylbutane (isobutyl) backbone, the carbon chain could be a straight nonane chain or a different branched arrangement.[15][16][17]

Table 3: Examples of Structural Isomers of C₉H₂₀O₂

Isomer NameClassKey Structural Difference
This compound AcetalTarget molecule
1,9-Nonanediol Functional (Diol)Contains two hydroxyl groups instead of an acetal.[13]
1,1-Diethoxynonane SkeletalStraight nine-carbon chain instead of a branched one.
2,2-Diethoxy-3-methylbutane PositionalAcetal function is on the second carbon of the chain.
Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. The most common type is enantiomers, which are non-superimposable mirror images that arise from the presence of a chiral center (a carbon atom bonded to four different groups).

A structural analysis of This compound reveals that it does not contain any chiral centers. The C1 carbon is bonded to two identical ethoxy groups, and no other carbon is bonded to four different substituents. Therefore, this compound is an achiral molecule and does not have stereoisomers.

However, it is critical to note that some of its structural isomers can be chiral. For example, 1,1-diethoxy-2-methylbutane possesses a chiral center at the C2 position and would exist as a pair of enantiomers.

Part 4: Analytical Characterization

Confirming the identity and purity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is required for the unambiguous characterization of this compound.[18][19]

Analytical_Workflow cluster_analysis Purity & Identity Confirmation Start Synthesized Crude Product Purification Purification (Fractional Distillation) Start->Purification GC Gas Chromatography (GC) - Purity Assessment - Retention Index Purification->GC MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Purification->NMR IR IR Spectroscopy - Functional Group ID Purification->IR Final Confirmed Pure Product GC->Final MS->Final NMR->Final IR->Final

Caption: Workflow for the Synthesis, Purification, and Analysis of this compound.

Spectroscopic Methods
  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. In electron ionization (EI) mode, this compound fragments in a predictable way. The mass spectrum is characterized by a base peak at a mass-to-charge ratio (m/z) of 103, corresponding to the [CH(OC₂H₅)₂]⁺ fragment, and another significant fragment at m/z 87.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethoxy groups (a triplet and a quartet), the acetal proton (a triplet), and the signals for the isobutyl group (a multiplet, a doublet, and two singlets or a doublet for the terminal methyls).

    • ¹³C NMR: Would confirm the presence of 9 carbon atoms with distinct chemical shifts corresponding to the acetal carbon, the two unique carbons of the ethoxy groups, and the four carbons of the isobutyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is primarily used to confirm the presence of C-O ether linkages (strong absorptions around 1050-1150 cm⁻¹) and the absence of a carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting aldehyde.

Chromatographic Methods
  • Gas Chromatography (GC): Due to its volatility, GC is the ideal method for assessing the purity of this compound.[20] A single, sharp peak indicates a pure sample. The retention time is a characteristic property under specific column and temperature conditions.

  • High-Performance Liquid Chromatography (HPLC): While less common for this type of compound, HPLC can be used. However, a critical consideration is the potential for hydrolysis of the acetal back to the aldehyde on acidic silica-based columns. To prevent this, the mobile phase should be buffered or made slightly basic, for instance, by adding a small amount of ammonia or triethylamine.[21]

Conclusion

This compound is a structurally straightforward yet functionally important acetal. Its synthesis via acid-catalyzed reaction of isovaleraldehyde and ethanol is a classic example of carbonyl chemistry, governed by principles of equilibrium that can be manipulated to maximize yield. While the target molecule itself is achiral, it belongs to a large family of C₉H₂₀O₂ isomers with diverse functional groups and carbon skeletons, some of which exhibit stereoisomerism. A robust combination of chromatographic and spectroscopic techniques is essential for its unambiguous identification and quality control, ensuring its suitability for applications ranging from organic synthesis to the formulation of consumer products.

References

An In-depth Technical Guide to 3,3'-Diamino-N-methyldipropylamine: Properties, Hazards, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive technical overview of 3,3'-Diamino-N-methyldipropylamine, a versatile yet hazardous chemical compound of significant interest to researchers in drug discovery and biotechnology. While the initial inquiry referenced CAS number 3842-03-3, our analysis determined that the substance most relevant to the specified audience of researchers and drug development professionals is, in fact, 3,3'-Diamino-N-methyldipropylamine, which is correctly identified by CAS number 105-83-9 . The compound associated with CAS 3842-03-3, Isovaleraldehyde diethyl acetal, is a flavoring agent with a vastly different property and hazard profile, and is thus not the subject of this guide.

Chemical Identity and Physicochemical Properties

3,3'-Diamino-N-methyldipropylamine, also known as N,N-Bis(3-aminopropyl)methylamine, is a triamine featuring a central secondary amine with two primary amine groups at the termini of propyl chains.[1] This structure imparts unique chemical characteristics that are pivotal to its applications.

Key Identifiers:
  • Chemical Name: 3,3'-Diamino-N-methyldipropylamine

  • Synonyms: N,N-Bis(3-aminopropyl)methylamine, N-(3-Aminopropyl)-N-methyl-1,3-propanediamine[1]

  • CAS Number: 105-83-9

  • Molecular Formula: C₇H₁₉N₃[2]

  • Molecular Weight: 145.25 g/mol [2]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[1][2]
Density 0.901 g/mL at 25 °C
Boiling Point 110-112 °C at 6 mmHg
Flash Point 103 °C (217.4 °F) - closed cup
Refractive Index n20/D 1.4725
Vapor Pressure 6 mmHg at 110 °C
Water Solubility 1000 g/L at 20 °C (Completely miscible)[3]

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Figure 1: Chemical Structure of 3,3'-Diamino-N-methyldipropylamine.

Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with 3,3'-Diamino-N-methyldipropylamine is critical for its safe handling. This compound is classified as highly toxic and corrosive.

GHS Hazard Classification:
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[4]

  • Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[4]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[4]

The signal word for this chemical is "Danger" .[4]

Toxicological Data:
EndpointSpeciesValueSource(s)
LD50 Oral Rat1386 - 1540 mg/kg[3][4][5]
LD50 Dermal Rabbit126 mg/kg[4]
LCLo Inhalation Rat333 ppm (1 h)[4]

The causality behind these classifications lies in the chemical's reactive amine groups, which can readily interact with biological macromolecules, leading to cell damage and systemic toxicity. The high dermal and inhalation toxicity necessitates stringent engineering controls and personal protective equipment to prevent any direct contact.

Safe Handling and Emergency Protocols:

Due to the severe hazards, a multi-layered safety approach is mandatory.

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Figure 2: Workflow for the safe handling of 3,3'-Diamino-N-methyldipropylamine.

First Aid Measures:

  • Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately. If breathing has stopped, provide artificial respiration.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Applications in Research and Development

The unique structural features of 3,3'-Diamino-N-methyldipropylamine make it a valuable building block and functional ligand in several areas of advanced scientific research.

Synthesis of Potential Therapeutics

This compound serves as a versatile precursor in the synthesis of novel bioactive molecules. Its multiple amine functionalities allow for the construction of complex polyamine conjugates. For instance, it has been utilized in the synthesis of new bischromone derivatives that have shown potential as anticancer drugs. The rationale for using this diamine is its ability to act as a flexible linker, connecting two or more pharmacophores to explore bivalent or multivalent interactions with biological targets, a strategy often employed to enhance binding affinity and selectivity.

Affinity Chromatography Ligand

In the field of bioseparations, 3,3'-Diamino-N-methyldipropylamine has been successfully employed as a ligand in affinity chromatography.[6] When immobilized onto a solid support like agarose, it creates a stationary phase capable of purifying biomolecules such as proteins and nucleic acids.[6] A study highlighted its effectiveness in the purification of supercoiled plasmid DNA.[6] The mechanism of action relies on the ionic and hydrogen-bonding interactions between the protonated amine groups of the ligand and the negatively charged phosphate backbone of DNA or acidic residues on protein surfaces. Elution is typically achieved under mild conditions by increasing the salt concentration, which disrupts these electrostatic interactions.[6] This application is particularly valuable as the ligand is structurally simple, and the preparation is cost-effective.[6]

Experimental Protocol: Immobilization for Affinity Chromatography

This protocol provides a generalized workflow for immobilizing 3,3'-Diamino-N-methyldipropylamine onto an epoxy-activated agarose support, a common method for creating affinity matrices.

  • Support Activation:

    • Wash commercially available epoxy-activated agarose beads with distilled water and then with a coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5).

    • This step prepares the support by removing storage solutions and equilibrating the pH for the coupling reaction.

  • Ligand Coupling:

    • Prepare a solution of 3,3'-Diamino-N-methyldipropylamine in the coupling buffer.

    • Mix the ligand solution with the activated agarose slurry.

    • Allow the reaction to proceed for 16-24 hours at room temperature with gentle shaking. The primary amine groups of the diamine nucleophilically attack the epoxy groups on the agarose, forming a stable covalent bond.

  • Blocking of Unreacted Sites:

    • After the coupling reaction, collect the beads by filtration.

    • To block any remaining active epoxy groups, incubate the beads with a blocking agent such as 1 M ethanolamine, pH 9.0, for 4-6 hours. This prevents non-specific binding of biomolecules to the matrix.

  • Washing and Storage:

    • Wash the final affinity matrix extensively with alternating high-salt (e.g., 1 M NaCl) and low-salt (e.g., PBS) buffers to remove any non-covalently bound ligand and blocking agent.

    • Store the prepared matrix in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

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Figure 3: General workflow for protein or nucleic acid purification using the diamine ligand.

Conclusion

3,3'-Diamino-N-methyldipropylamine (CAS 105-83-9) is a chemical of significant utility in the realms of medicinal chemistry and biopharmaceutical purification. Its value as a synthetic building block and an affinity ligand is, however, counterbalanced by its severe toxicity. Researchers and drug development professionals must approach its use with a comprehensive understanding of its properties and a strict adherence to safety protocols. By implementing robust engineering controls, appropriate personal protective equipment, and well-defined handling procedures, the risks can be effectively managed, allowing its powerful chemical functionalities to be harnessed for scientific advancement.

References

An In-depth Technical Guide to the Synthesis of Isovaleraldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isovaleraldehyde and its Diethyl Acetal

Isovaleraldehyde, also known as 3-methylbutanal, is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a wide range of organic transformations, making it a versatile precursor for complex active pharmaceutical ingredients (APIs).[1] Notably, isovaleraldehyde is a key starting material in the synthesis of pregabalin, a medication used to treat epilepsy, anxiety, and neuropathic pain, as well as in the production of Vitamin E.[2] Beyond pharmaceuticals, it is a significant component in the fragrance and cosmetics industries, valued for its unique aromatic properties.[2]

The conversion of isovaleraldehyde to its diethyl acetal, 1,1-diethoxy-3-methylbutane, is a critical step in many synthetic routes. This process serves to protect the reactive aldehyde group from undesired reactions, allowing for chemical modifications on other parts of the molecule. The diethyl acetal itself is also used as a fragrance and flavoring ingredient.[3]

The Chemistry of Acetal Formation: A Mechanistic Perspective

The synthesis of isovaleraldehyde diethyl acetal from isovaleraldehyde and ethanol is a classic example of acetal formation. This reaction is typically acid-catalyzed and proceeds through a reversible mechanism.[4] Understanding this mechanism is paramount for optimizing reaction conditions and maximizing yield.

The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an ethanol molecule.[4] This attack forms a hemiacetal intermediate.

Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water). The departure of the water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[4] Finally, a second molecule of ethanol attacks the oxonium ion, and subsequent deprotonation yields the stable diethyl acetal and regenerates the acid catalyst.[4]

A critical aspect of this equilibrium-driven reaction is the removal of water as it is formed. According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring the formation of the acetal.[5] This is often achieved by azeotropic distillation or the use of a dehydrating agent.

Experimental Protocol for the Synthesis of Isovaleraldehyde Diethyl Acetal

This section provides a detailed, step-by-step methodology for the synthesis of isovaleraldehyde diethyl acetal.

Reagents and Equipment
Reagent/EquipmentPurpose
IsovaleraldehydeStarting aldehyde
Anhydrous EthanolAcetal forming alcohol and solvent
Acid Catalyst (e.g., p-Toluenesulfonic acid, Methanesulfonic acid)To catalyze the reaction
Anhydrous Calcium Chloride (CaCl2) or Sodium Sulfate (Na2SO4)Drying agent
Saturated Sodium Bicarbonate (NaHCO3) solutionTo neutralize the acid catalyst
Deionized WaterFor washing
Three-necked round-bottom flaskReaction vessel
Reflux condenser with a Dean-Stark trapTo remove water azeotropically
Magnetic stirrer and stir barFor efficient mixing
Heating mantleTo control reaction temperature
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorTo remove excess solvent
Fractional distillation apparatusFor purification of the final product
Step-by-Step Procedure

A representative procedure for the synthesis is as follows, adapted from established methodologies for acetal formation:[6]

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, combine isovaleraldehyde and a molar excess of anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or methanesulfonic acid.[6]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction towards the product. Continue the reaction until no more water is collected in the trap, which typically takes several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution in a separatory funnel.

    • Wash the organic layer sequentially with deionized water.

    • Dry the organic phase over an anhydrous drying agent like calcium chloride or sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent.

    • Remove the excess ethanol using a rotary evaporator.

    • Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of isovaleraldehyde diethyl acetal (approximately 157 °C at atmospheric pressure).[3]

Reaction Workflow Diagram

Synthesis_Workflow Reactants Isovaleraldehyde + Ethanol (excess) + Acid Catalyst Reaction_Vessel Three-Necked Flask with Dean-Stark Trap Reactants->Reaction_Vessel 1. Combine Reflux Heating to Reflux (Water Removal) Reaction_Vessel->Reflux 2. Heat Workup Neutralization (NaHCO3) & Washing (H2O) Reflux->Workup 3. Cool & Quench Drying Drying (Anhydrous CaCl2) Workup->Drying 4. Dry Purification Fractional Distillation Drying->Purification 5. Purify Product Isovaleraldehyde Diethyl Acetal Purification->Product 6. Collect

Caption: Workflow for the synthesis of isovaleraldehyde diethyl acetal.

Critical Parameters and Field-Proven Insights

Choice of Catalyst

The selection of the acid catalyst is a critical factor influencing reaction rate and yield. While traditional mineral acids like sulfuric acid are effective, they can be corrosive and difficult to remove from the product.[7] Organic acids such as p-toluenesulfonic acid (p-TSA) are often preferred for their high catalytic activity.[7][8] Solid acid catalysts, such as silica-supported zirconium sulfate, offer the advantages of easy separation and potential for recycling, contributing to a more environmentally friendly process.[7] Methanesulfonic acid and its metal salts have also been shown to be effective catalysts.[6]

The Imperative of Water Removal

As previously mentioned, the removal of water is crucial for driving the reaction to completion. The use of a Dean-Stark trap is a common and efficient method for azeotropic removal of water with the alcohol. Alternatively, the inclusion of a dehydrating agent like trimethyl orthoformate can be employed, which reacts with water to form methyl formate and methanol, thus removing it from the reaction mixture.[5]

Purification Challenges and Solutions

The primary impurity in the final product is often unreacted isovaleraldehyde. Fractional distillation is the most effective method for separating the product from the starting material and any high-boiling byproducts.[9] Careful monitoring of the distillation temperature is essential to ensure the collection of a pure fraction. For high-purity applications, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the final product.[9]

Safety Considerations

Isovaleraldehyde is a flammable liquid and can cause skin and eye irritation.[9][10] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] All potential ignition sources should be eliminated from the work area.[11][12]

Conclusion

The synthesis of isovaleraldehyde diethyl acetal is a well-established and vital transformation in organic synthesis, particularly within the pharmaceutical and fragrance industries. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and meticulous purification are key to achieving high yields of a pure product. By leveraging the insights and protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently perform this important chemical synthesis.

References

1,1-Diethoxy-3-methylbutane mechanism of formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation Mechanism of 1,1-Diethoxy-3-methylbutane

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of this compound, an acetal of significant interest in the flavor, fragrance, and synthetic chemistry sectors.[1][2] We will explore the acid-catalyzed reaction between isovaleraldehyde (3-methylbutanal) and ethanol, dissecting the multi-step process that governs this transformation. This document is structured to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding, supported by field-proven insights into reaction control, catalysis, and analytical validation. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to this compound

This compound, also known as isovaleraldehyde diethyl acetal, is a geminal-diether with the chemical formula C₉H₂₀O₂.[1][3][4] It is a colorless liquid characterized by a fruity, ethereal aroma, which makes it a valuable component in the formulation of flavors and fragrances.[1][5] Beyond its organoleptic properties, its formation is a quintessential example of acetalization, a fundamental and reversible reaction in organic chemistry.[6][7][8] Understanding its formation provides a model for the synthesis of other acetals, which are widely used as protecting groups for aldehydes and ketones in complex multi-step syntheses due to their stability in neutral or basic conditions.[8][9]

The Core Reaction Mechanism: A Step-by-Step Analysis

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-methylbutanal (isovaleraldehyde) with two equivalents of ethanol. The reaction proceeds through a series of reversible equilibrium steps, culminating in the formation of the acetal and a molecule of water.[10][11][12] The mechanism can be logically divided into two primary stages: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.[8]

Stage I: Hemiacetal Formation
  • Protonation of the Carbonyl Oxygen: The reaction is initiated when the acid catalyst (H-A) protonates the carbonyl oxygen of isovaleraldehyde.[10][12][13][14][15] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[7][10][14]

  • First Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon.[10][12][15] This results in the formation of a protonated, tetrahedral intermediate.

  • Deprotonation: A base, typically another molecule of ethanol or the conjugate base of the catalyst (A⁻), removes a proton from the oxonium ion to yield the neutral hemiacetal.[10][13] A hemiacetal is a functional group characterized by the presence of both a hydroxyl (-OH) and an alkoxy (-OR) group on the same carbon atom.[8][10]

Stage II: Acetal Formation
  • Protonation of the Hydroxyl Group: The hydroxyl group of the newly formed hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water.[6][10][16]

  • Loss of Water (Dehydration): The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation, often referred to as an oxonium ion.[10][11][15] This step is a key driving force in the second stage of the reaction.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the highly electrophilic oxonium ion.[10][13][16]

  • Final Deprotonation: The resulting protonated acetal is deprotonated by a base (e.g., ethanol), yielding the final product, this compound, and regenerating the acid catalyst, allowing it to participate in another reaction cycle.[10][12][13]

Acetal Formation Mechanism Mechanism for the Formation of this compound cluster_reactants Reactants Isovaleraldehyde Isovaleraldehyde Protonated_Aldehyde Protonated Aldehyde (Activated Electrophile) Isovaleraldehyde->Protonated_Aldehyde 1. Protonation Ethanol1 Ethanol (1st eq.) Hemiacetal_Intermediate Protonated Hemiacetal Ethanol1->Hemiacetal_Intermediate Catalyst_H H+ (Catalyst) Catalyst_H->Protonated_Aldehyde Protonated_Aldehyde->Hemiacetal_Intermediate 2. Nucleophilic Attack Hemiacetal Hemiacetal Hemiacetal_Intermediate->Hemiacetal 3. Deprotonation Protonated_Hemiacetal Protonated Hemiacetal (OH group activated) Hemiacetal->Protonated_Hemiacetal 4. Protonation Oxonium_Ion Oxonium Ion (Resonance Stabilized) Protonated_Hemiacetal->Oxonium_Ion 5. Loss of Water Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal 6. Nucleophilic Attack Water Water (Byproduct) Oxonium_Ion->Water Ethanol2 Ethanol (2nd eq.) Ethanol2->Protonated_Acetal Acetal_Product This compound Protonated_Acetal->Acetal_Product 7. Deprotonation Catalyst_Regen H+ (Regenerated) Protonated_Acetal->Catalyst_Regen

Caption: Acid-catalyzed mechanism for this compound formation.

Reaction Control: Thermodynamics and Equilibrium

The formation of an acetal is a reversible process governed by equilibrium.[6][11][12][16][17] To achieve a high yield of this compound, the equilibrium must be shifted toward the products, a principle articulated by Le Châtelier. This is typically accomplished by two primary strategies:

  • Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will drive the equilibrium to the right.[11][16][17] In a laboratory or industrial setting, this is often achieved through azeotropic distillation using a Dean-Stark apparatus.[16]

  • Use of Excess Reactant: Employing a large excess of ethanol serves as both the nucleophile and the solvent, increasing the concentration of a key reactant and thereby favoring the forward reaction.[10][17]

The Role of Catalysis

As ethanol is a weak nucleophile, acid catalysis is essential for the reaction to proceed at a practical rate.[7][14] The catalyst's sole function is to activate the carbonyl group, lowering the activation energy of the initial nucleophilic attack.[14][15] Both homogeneous and heterogeneous catalysts are effective.

Catalyst TypeExamplesAdvantagesCausality
Homogeneous Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High efficiency, soluble in reaction medium.[10]Protic acids fully dissociate, providing a high concentration of protons to efficiently activate the aldehyde.
Heterogeneous Ion-Exchange Resins (e.g., Amberlyst), Zeolites, Sulfonic ResinsReusable, easily separated from the product, can be used in flow systems.[10][18]Acidic sites on a solid support perform the catalysis, simplifying purification and reducing acidic waste.
Dual-Function Amberlyst-47, Molecular SievesCatalyzes the reaction and simultaneously adsorbs the water byproduct.[10][16]Combines catalytic activity with in-situ water removal, effectively driving the equilibrium towards the acetal product.

Experimental Protocol for Synthesis

This protocol describes a self-validating system for the synthesis of this compound, where reaction completion is directly monitored.

Apparatus Workflow

Experimental Workflow Synthesis and Purification Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Flask 1. Combine Reactants: - Isovaleraldehyde - Ethanol (excess) - p-TsOH (catalyst) - Toluene Apparatus 2. Assemble Apparatus: - Round-bottom flask - Dean-Stark Trap - Condenser Flask->Apparatus Reflux 3. Heat to Reflux Apparatus->Reflux Monitor 4. Monitor Water Collection (Reaction is complete when water is no longer produced) Reflux->Monitor Quench 5. Cool & Quench (add NaHCO₃ solution) Monitor->Quench Upon Completion Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Layer (e.g., with MgSO₄) Extract->Dry Filter 8. Filter & Concentrate Dry->Filter Distill 9. Fractional Distillation Filter->Distill Product 10. Collect Pure Product Distill->Product

Caption: Workflow for synthesis and purification of the target acetal.

Step-by-Step Methodology
  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, combine 3-methylbutanal (1.0 eq), absolute ethanol (5.0 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene (as an azeotroping agent).

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

  • Monitoring and Validation: The reaction is monitored by observing the volume of water collected in the Dean-Stark trap. The theoretical volume of water can be calculated based on the starting amount of the aldehyde. The reaction is considered complete when water ceases to collect in the trap. This provides a direct, quantitative validation of reaction completion.

  • Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess ethanol under reduced pressure.

  • Purification: Purify the crude product via fractional distillation to obtain pure this compound (Boiling Point: ~152.5°C).[1]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

TechniqueObservationRationale
GC-MS A single major peak at the expected retention time. Mass spectrum shows characteristic fragments at m/z 103 and 87.[10]Confirms purity and provides a molecular fingerprint. The fragments correspond to the loss of specific alkyl and ethoxy groups, which is diagnostic for this structure.
¹H NMR Absence of the aldehyde proton signal (~9.6 ppm). Appearance of a triplet for the acetal proton (~4.5 ppm), quartets for the -OCH₂- protons, and signals for the isobutyl and ethyl methyl/methylene groups in their expected regions.The disappearance of the aldehyde proton and the appearance of the acetal proton signal is definitive proof of the functional group transformation.[19][20]
¹³C NMR Absence of the carbonyl carbon signal (~200 ppm). Appearance of the acetal carbon signal (~100-110 ppm).[20]Provides unambiguous evidence of the conversion of the C=O double bond to the C(OR)₂ single bonds.
IR Spectroscopy Disappearance of the strong C=O stretching band from isovaleraldehyde (around 1725-1740 cm⁻¹). Appearance of strong C-O stretching bands (around 1050-1150 cm⁻¹).[20]Confirms the loss of the carbonyl functional group and the formation of the ether linkages characteristic of an acetal.

Conclusion

The formation of this compound from isovaleraldehyde and ethanol is a classic, acid-catalyzed nucleophilic addition-elimination reaction. Its successful synthesis hinges on a thorough understanding of its multi-step, reversible mechanism. The key to achieving high yields lies in the strategic control of reaction equilibrium, primarily through the removal of the water byproduct and the use of an excess of the alcohol. The choice of catalyst, whether homogeneous or heterogeneous, allows for process optimization based on scale and purification requirements. The principles detailed in this guide—mechanistic understanding, equilibrium control, and analytical validation—are broadly applicable across the field of organic synthesis, particularly in the strategic use of acetals as protecting groups for carbonyl functionalities.

References

solubility of 1,1-Diethoxy-3-methylbutane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,1-Diethoxy-3-methylbutane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 3842-03-3), a significant compound in the flavor, fragrance, and organic synthesis sectors.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the molecular properties governing its solubility, offers a predictive assessment of its behavior in various organic solvents, and presents a robust experimental protocol for quantitative solubility determination. By integrating theoretical principles with practical methodology, this guide serves as an essential resource for formulating solutions, designing synthetic routes, and utilizing this acetal in diverse applications.

Introduction: Understanding this compound

This compound, also known as isovaleraldehyde diethyl acetal, is a colorless liquid with the chemical formula C₉H₂₀O₂.[2][3][4] Structurally, it is an acetal derived from 3-methylbutanal and ethanol.[5] Its molecular architecture is key to its physical and chemical properties. It features a branched, nonpolar isopentyl group (a C5 hydrocarbon chain) and a polar acetal functional group, which consists of a central carbon atom bonded to two ethoxy (-OCH₂CH₃) groups.[3][6] This combination of a hydrophobic hydrocarbon tail and a region of polarity from the ether linkages dictates its interaction with other molecules and, consequently, its solubility profile.[3][6]

A thorough understanding of its solubility is critical for its application. In the flavor and fragrance industry, it is used for its fruity, ethereal aroma; proper solvation is necessary for its incorporation into various product bases.[1][2] In organic synthesis, it can be used as a protecting group for aldehydes, a reaction intermediate, or a solvent, where its miscibility with reactants and other solvents is paramount for reaction efficiency.[2][6]

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute (this compound) and the solvent. The foundational principle is "like dissolves like," which posits that substances with similar polarities and intermolecular force types are more likely to be miscible or soluble in one another.

  • Molecular Structure of this compound:

    • Nonpolar Character: The dominant feature of the molecule is its C₅H₁₁ alkyl group. This branched hydrocarbon chain is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). This part of the structure drives its affinity for nonpolar solvents.[6]

    • Polar Character: The two ether linkages (-C-O-C-) in the diethyl acetal group introduce some polarity. The oxygen atoms are electronegative, creating dipole moments. These oxygen atoms can also act as hydrogen bond acceptors, though the molecule lacks hydrogen bond donors.[4] This localized polarity allows for some interaction with polar solvents.

  • Solvent Classification and Interaction:

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents also interact via van der Waals forces. The large nonpolar chain of this compound interacts favorably with these solvents, leading to high solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have hydrogen bond donors. The polar acetal group can engage in dipole-dipole interactions with these solvents, while the alkyl chain maintains favorable van der Waals forces. Good solubility is expected.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound can accept hydrogen bonds at its oxygen atoms, its large nonpolar region can disrupt the strong hydrogen-bonding network of the solvent. Solubility is generally good, particularly in smaller alcohols like ethanol where the alkyl portion of the solvent can interact with the solute's alkyl chain.[7][8]

    • Aqueous Solubility: The molecule is considered insoluble in water.[4][7][8][9] The large, hydrophobic alkyl chain is the primary reason. The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar group is not sufficiently compensated by the weak interactions that form, making dissolution thermodynamically unfavorable.

Predicted Solubility Profile

While extensive quantitative experimental data is not widely published, a qualitative and predictive solubility profile can be constructed based on the theoretical principles discussed. This table serves as a practical guide for solvent selection.

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / Miscible Dominant van der Waals forces between the solvent and the large alkyl chain of the solute.
Nonpolar Aromatic Toluene, BenzeneHigh / Miscible Favorable van der Waals interactions.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High / Miscible A good balance of dipole-dipole interactions at the acetal group and van der Waals forces.
Polar Protic (Alcohols) Ethanol, IsopropanolHigh / Miscible The solute's oxygen atoms can accept hydrogen bonds. The solvent's alkyl group interacts well with the solute's alkyl chain. Explicitly cited as soluble in ethanol.[7][8]
Polar Protic (Water) WaterInsoluble The large hydrophobic alkyl group disrupts the strong hydrogen-bonding network of water.[4][8][9]

Visualization of Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of organic solvents, explaining its solubility behavior.

G Solubility Interactions of this compound cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Predicted Outcome Solute C9H20O2 Alkyl_Chain Nonpolar Alkyl Chain (van der Waals Forces) Acetal_Group Polar Acetal Group (Dipole-Dipole, H-Bond Acceptor) Nonpolar Nonpolar (e.g., Hexane) Alkyl_Chain->Nonpolar Strong Interaction (van der Waals) PolarAprotic Polar Aprotic (e.g., Acetone) Acetal_Group->PolarAprotic Good Interaction (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol) Acetal_Group->PolarProtic Good Interaction (H-Bond Accepting) High_Sol High Solubility Nonpolar->High_Sol Results in PolarAprotic->High_Sol Results in PolarProtic->High_Sol Results in

Caption: Intermolecular forces driving the solubility of this compound.

Experimental Protocol: Isothermal Solubility Determination by Gas Chromatography

This section provides a rigorous, step-by-step protocol for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. The method relies on creating a saturated solution, followed by quantitative analysis using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Principle

A supersaturated solution of the solute (this compound) in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. This ensures that the solvent is saturated and any excess solute has separated. An aliquot of the clear, saturated supernatant is then carefully diluted and analyzed by GC-FID against a calibration curve to determine its precise concentration.

Materials and Equipment
  • This compound (≥98% purity)

  • Solvent of interest (HPLC or GC grade)

  • Internal Standard (e.g., n-dodecane, a compound with a distinct retention time)

  • Class A volumetric flasks and pipettes

  • Scintillation vials or sealed test tubes (20 mL)

  • Temperature-controlled shaker or water bath

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Gas Chromatograph with FID and appropriate column (e.g., DB-5 or similar nonpolar column)

  • Analytical balance

Experimental Workflow

The workflow involves three main stages: Calibration, Sample Preparation, and Analysis.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Rationale: A calibration curve is essential for converting the instrumental signal (peak area) into a concentration. An internal standard is used to correct for variations in injection volume.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a separate stock solution of the internal standard (e.g., n-dodecane) at a similar concentration.

    • Create a series of at least five calibration standards by diluting the solute stock solution. To each standard, add a constant, known amount of the internal standard stock solution.

    • Analyze each standard by GC-FID. Record the retention times and peak areas for the solute and the internal standard.

    • Plot the ratio of (solute peak area / internal standard peak area) on the y-axis against the concentration of the solute (in mg/mL) on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

Part B: Preparation of Saturated Solution

  • Rationale: To measure maximum solubility, a saturated solution must be achieved where the solvent holds the maximum amount of solute at a given temperature.

  • Procedure:

    • Add approximately 5 mL of the solvent to a 20 mL scintillation vial.

    • Add this compound dropwise until a separate, visible layer of the acetal persists, ensuring an excess of the solute.

    • Seal the vial tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for at least 24 hours to ensure equilibrium is reached. The kinetics of dissolution can be slow, and this extended time ensures saturation.

    • After equilibration, stop the agitation and let the vial stand in the temperature bath for another 2-4 hours to allow the undissolved solute to fully separate, leaving a clear supernatant.

Part C: Sample Analysis

  • Rationale: The clear supernatant represents the saturated solution. It must be carefully sampled and diluted to fall within the linear range of the calibration curve for accurate quantification.

  • Procedure:

    • Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a pipette, ensuring not to disturb the excess solute layer.

    • Filter the aliquot through a 0.22 µm syringe filter directly into a volumetric flask of appropriate size (e.g., 10 mL or 25 mL). This step removes any microscopic undissolved droplets.

    • Add the same constant amount of internal standard used in the calibration standards to the volumetric flask.

    • Dilute the sample to the mark with the solvent and mix thoroughly.

    • Inject the final prepared sample into the GC-FID under the same conditions used for the calibration standards.

    • Record the peak areas for the solute and the internal standard and calculate their ratio.

    • Using the equation from the calibration curve, calculate the concentration of the solute in the diluted sample.

    • Account for the dilution factor to determine the original concentration in the saturated solution. Report the final solubility in g/100 mL or mol/L.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately sized, amphipathic molecule where nonpolar characteristics dominate. It is highly soluble to miscible in a wide range of common organic solvents, including nonpolar, polar aprotic, and smaller polar protic solvents like ethanol.[7][8] Conversely, it is effectively insoluble in water.[4][8][9] This behavior is a direct consequence of its molecular structure, which combines a large hydrophobic alkyl chain with a polar acetal functional group. For applications requiring precise concentrations, the detailed GC-FID protocol provided herein offers a reliable method for quantitative determination. This guide provides the foundational knowledge and practical tools necessary for effectively utilizing this compound in a research and development setting.

References

toxicological data of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 1,1-Diethoxy-3-methylbutane

Introduction: Acknowledging the Data Gap

This compound (CAS No. 3842-03-3), also known as isovaleraldehyde diethyl acetal, is a flavoring agent utilized in the food and fragrance industry for its fruity, ethereal aroma.[1][2][3] Despite its application in consumer products, a comprehensive, publicly available toxicological dossier based on direct testing of this specific compound is notably absent. A review of available safety data sheets and chemical databases reveals a significant lack of empirical data for key toxicological endpoints such as acute toxicity, genotoxicity, and chronic toxicity.[4] This guide, therefore, adopts a scientifically rigorous approach to evaluate the safety of this compound by examining its anticipated metabolic fate and the well-documented toxicological profiles of its hydrolysis products. Furthermore, it outlines the standard battery of toxicological tests that would be required for a complete de novo assessment, providing a framework for any future regulatory evaluation.

Section 1: Physicochemical Properties and Anticipated Metabolism

A fundamental principle in toxicology is the understanding of a substance's absorption, distribution, metabolism, and excretion (ADME). For acetals like this compound, the primary metabolic pathway following oral ingestion is rapid hydrolysis in the acidic environment of the stomach. This reaction breaks the acetal bond, yielding the parent aldehyde and the corresponding alcohol.

Anticipated Hydrolysis of this compound

cluster_reactants Reactants cluster_products Hydrolysis Products This compound This compound hydrolysis_node Stomach Acid (Hydrolysis) This compound->hydrolysis_node H2O Water (H₂O) (from gastric acid) H2O->hydrolysis_node Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) Ethanol Ethanol (2 molecules) hydrolysis_node->Isovaleraldehyde hydrolysis_node->Ethanol

Caption: Anticipated metabolic hydrolysis pathway in the stomach.

Section 2: Toxicological Assessment of Hydrolysis Products

Isovaleraldehyde (3-Methylbutanal)

Isovaleraldehyde is a naturally occurring aliphatic aldehyde. Its toxicological profile is characterized by low acute systemic toxicity but notable irritant properties.

Table 1: Summary of Toxicological Data for Isovaleraldehyde

Toxicological Endpoint Test Species Route Result Reference(s)
Acute Toxicity (LD₅₀) RatOral5600 - 7660 mg/kg bw[6][7][8]
RabbitDermal2534 - 2730 mg/kg bw[9][6][8]
Acute Toxicity (LC₅₀) RatInhalation42.7 mg/L (4h)[9][6][8]
Skin Irritation RabbitDermalMild skin irritation[6][10]
Eye Irritation RabbitOcularIrritating to eyes[6][10]
Genotoxicity (Ames Test) S. typhimuriumIn vitroNegative[11]
Genotoxicity (Micronucleus) MouseIn vivoNegative[11]
Carcinogenicity --No concern for carcinogenic effects[11]

Isovaleraldehyde is not considered to be genotoxic or carcinogenic.[11] Its primary hazards are related to local irritation of the skin, eyes, and respiratory tract upon direct contact.[12][13]

Ethanol

Ethanol is one of the most well-studied chemical substances. Its acute toxicity is low, but chronic high-dose exposure is associated with significant health effects.

Table 2: Summary of Toxicological Data for Ethanol

Toxicological Endpoint Test Species Route Result Reference(s)
Acute Toxicity (LD₅₀) RatOral7060 - 8300 mg/kg bw[14][15][16][17]
Acute Toxicity (LC₅₀) RatInhalation>20,000 ppm (10h)[16]
Genotoxicity VariousIn vitro/In vivoNot considered genotoxic[15][18][19][20]
Carcinogenicity (IARC) Human-Group 1 (Carcinogenic to humans)[21][[“]][23]

While ethanol itself is generally considered not to be genotoxic, its primary metabolite, acetaldehyde, is genotoxic and a known carcinogen.[14][24][25] The International Agency for Research on Cancer (IARC) classifies alcoholic beverages (and by extension, ethanol) as a Group 1 carcinogen, linked to cancers of the oral cavity, pharynx, larynx, esophagus, liver, colorectum, and breast.[21][[“]][23] However, this classification is associated with the consumption of alcoholic beverages, and the risk is dose-dependent. The trace amounts of ethanol produced from the hydrolysis of a flavoring agent at typical dietary intake levels are not considered to pose a carcinogenic risk.

Section 3: Recommended Toxicological Evaluation Framework

For a comprehensive de novo assessment of this compound, a standard battery of tests would be required to meet global regulatory standards. The following sections detail the necessary experimental protocols, grounded in OECD guidelines.

Acute Toxicity Assessment

The objective is to determine the potential for adverse health effects from a single, short-term exposure. This involves testing via oral, dermal, and inhalation routes.

Experimental Workflow: Acute Oral Toxicity (OECD 420/423)

start Sighting Study (1 animal per dose step) main_study Main Study (3 animals per dose step) start->main_study Determine Starting Dose observe Daily Clinical Observations (14 days) main_study->observe weigh Body Weight Measurement (Days 0, 7, 14) observe->weigh necropsy Gross Necropsy (at termination) weigh->necropsy classify GHS Classification necropsy->classify

Caption: Stepwise procedure for acute oral toxicity testing.

Protocol: Acute Oral Toxicity (Adapted from OECD TG 423) [20][26]

  • Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a single sex (typically females). Acclimatize animals for at least 5 days.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil).

  • Administration: Administer a single dose by oral gavage. Animals should be fasted overnight prior to dosing.

  • Dose Levels: Conduct a stepwise procedure starting with a dose expected to produce some toxicity. Based on the outcome (mortality or morbidity), the next dose is either increased or decreased. Standard starting doses are 300 mg/kg, with subsequent steps at 2000, 300, and 50 mg/kg.

  • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Endpoint: The test allows for classification of the substance according to the Globally Harmonized System (GHS) based on the observed toxicity and mortality at defined dose levels.

Note: Similar stepwise procedures are followed for Acute Dermal (OECD 402) and Acute Inhalation (OECD 403/436) toxicity testing, with modifications to the route of administration.[10][23][27][28][29]

Genotoxicity Assessment

A battery of tests is required to assess the potential for the substance to induce genetic mutations or chromosomal damage.

3.2.1 Bacterial Reverse Mutation Test (Ames Test - OECD 471) This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[7][17][18][30] The test evaluates the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Protocol: Ames Test (Plate Incorporation Method) [18][30]

  • Strains: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Procedure: a. Mix the test substance at several concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. b. Pour this mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the negative control.

3.2.2 In Vitro Mammalian Cell Micronucleus Test (OECD 487) This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[1][19][21][[“]][24]

Experimental Workflow: In Vitro Micronucleus Assay

cell_culture Culture Mammalian Cells (e.g., human lymphocytes, CHO cells) treatment Treat with Test Substance (± S9 metabolic activation) cell_culture->treatment cyto_b Add Cytochalasin B (Blocks cytokinesis) treatment->cyto_b harvest Harvest & Fix Cells cyto_b->harvest stain Stain DNA harvest->stain score Microscopic Scoring (Count micronuclei in binucleated cells) stain->score analyze Statistical Analysis score->analyze

Caption: Workflow for the cytokinesis-block micronucleus assay.

Repeated-Dose Toxicity Assessment

This evaluates the effects of repeated exposure over a prolonged period. The 90-day subchronic oral toxicity study is a cornerstone for characterizing target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408) [6][11][12][14][25]

  • Animal Selection: Use groups of laboratory rodents (preferably rats), with at least 10 males and 10 females per group.

  • Dose Levels: Administer the test substance daily at a minimum of three dose levels, plus a control group. The highest dose should induce toxic effects but not mortality. The lowest dose should not induce any evidence of toxicity.

  • Administration: The substance is typically administered daily by oral gavage or mixed in the diet/drinking water for 90 days.

  • Observations: Conduct detailed clinical observations daily. Monitor body weight and food/water consumption weekly. Perform ophthalmological examinations, hematology, and clinical biochemistry analyses at specified intervals.

  • Pathology: At the end of the 90-day period, conduct a full gross necropsy on all animals. Weigh major organs, and preserve tissues for histopathological examination.

  • Endpoints: The study provides information on major toxic effects, identifies target organs, and determines a NOAEL, which is crucial for human health risk assessment.

Conclusion and Authoritative Insights

For drug development professionals and researchers, this guide underscores the importance of understanding metabolic pathways when direct data is unavailable. However, should a new use pattern emerge that significantly increases potential human exposure, the experimental framework detailed herein provides the necessary, self-validating protocols to generate a comprehensive toxicological profile compliant with international regulatory standards. The causality behind this framework is clear: to systematically evaluate potential hazards from acute lethality to subtle, long-term organ toxicity and genetic damage, thereby ensuring a thorough and trustworthy safety assessment.

References

An In-depth Technical Guide to the Environmental Fate of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,1-Diethoxy-3-methylbutane (CAS No. 3842-03-3), also known as isovaleraldehyde diethyl acetal, is a key component in the formulation of fragrances and flavors, prized for its fruity, ethereal aroma.[1][2] As its use in consumer and industrial products is widespread, a thorough understanding of its environmental lifecycle—its persistence, degradation, and potential for accumulation—is paramount for researchers, product developers, and regulatory professionals. This guide provides a comprehensive analysis of the environmental fate of this compound, grounded in established chemical principles and standardized assessment methodologies. While specific experimental data for this compound is limited, this document synthesizes information from predictive models, data on structurally similar acetals, and internationally recognized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) to build a robust environmental profile. We will explore the pivotal roles of hydrolysis and biodegradation as the primary degradation pathways and contextualize the experimental protocols designed to quantify these processes, thereby offering a predictive and methodological framework for its environmental risk assessment.

Physicochemical Profile and Environmental Distribution

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters dictate its partitioning across environmental compartments—air, water, soil, and biota. This compound is an aliphatic acetal with moderate lipophilicity and low water solubility, suggesting a potential for partitioning into organic matter and biota.[3]

A screening-level hazard assessment conducted by the Research Institute for Fragrance Materials (RIFM) using the EPI Suite™ estimation software did not identify this compound as being potentially persistent or bioaccumulative based on its structure and physicochemical properties.[4][5] This prediction provides a valuable preliminary screening, which must be substantiated by the experimental data outlined in the subsequent sections.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceImplication for Environmental Fate
CAS Number 3842-03-3[6]Unique chemical identifier.
Molecular Formula C₉H₂₀O₂[6]Used to calculate theoretical degradation.
Molecular Weight 160.25 g/mol [1][2]Influences volatility and transport.
Boiling Point 156.0 °C at 760 mmHg[7]Indicates low to moderate volatility.
Water Solubility 1.42 g/L (Predicted)[3]Low solubility suggests potential partitioning to soil/sediment.
log Kₒw (Octanol-Water Partition Coefficient) 2.47 - 2.5 (Predicted)[3][7]Suggests a low to moderate potential for bioaccumulation.
Vapor Pressure 4.46 mmHg at 25 °C (Estimated)[8]Moderate potential for volatilization from water surfaces.

Abiotic Degradation: The Central Role of Hydrolysis

Abiotic degradation pathways are chemical transformation processes that do not involve microorganisms. For this compound, the most significant abiotic degradation process is hydrolysis.

Mechanism of Acetal Hydrolysis

Acetals are known to be generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[9][10] The reaction is an acid-catalyzed cleavage of the two ether linkages, which reverts the acetal back to its parent aldehyde and alcohol.[11][12] For this compound, this process yields isovaleraldehyde (3-methylbutanal) and ethanol. The formation of a resonance-stabilized carboxonium ion is considered the rate-determining step, which is facilitated by the presence of protons (H⁺).[12]

Hydrolysis_Pathway cluster_main Acid-Catalyzed Hydrolysis Acetal This compound Protonation Protonation of Ether Oxygen Acetal->Protonation + H⁺ Carbocation Resonance-Stabilized Carbocation Intermediate Protonation->Carbocation - Ethanol Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O - H⁺ Products Isovaleraldehyde + Ethanol Hemiacetal->Products + H⁺, - H₂O (further steps)

Figure 1: Generalized pathway for the acid-catalyzed hydrolysis of this compound.
Experimental Protocol: OECD Guideline 111 - Hydrolysis as a Function of pH

To quantify the rate of hydrolysis, the internationally accepted standard is the OECD Test Guideline 111.[13][14] This protocol provides a self-validating system for determining the abiotic degradation kinetics in aqueous environments.

Causality Behind Experimental Choices:

  • pH Range (4, 7, 9): This range is selected because it represents the typical pH of most natural surface waters, ensuring environmental relevance.[15]

  • Sterile Conditions: The use of sterile buffer solutions is critical to ensure that any observed degradation is due to the chemical process of hydrolysis alone, eliminating biodegradation as a confounding factor.

  • Darkness: The incubation is performed in the dark to prevent photodegradation, thereby isolating hydrolysis as the sole degradation pathway being measured.[16]

  • Elevated Temperature (Preliminary Test): A preliminary test is often run at an elevated temperature (e.g., 50°C) to accelerate the reaction.[17] This allows for a rapid determination of whether the substance is hydrolytically stable. If significant degradation occurs, further tests are conducted at lower, more environmentally relevant temperatures.

Step-by-Step Methodology:

  • Preparation of Sterile Buffers: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its water solubility.[16]

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

  • Analysis: Quench any further reaction in the aliquot immediately. Analyze the concentration of the parent compound (this compound) and any significant hydrolysis products using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the rate constant (k) and the half-life (t₁/₂) at each pH by plotting the natural logarithm of the concentration versus time.

Table 2: Predicted Hydrolysis Half-life for this compound

pHPredicted Half-life (t₁/₂)Expected Degradation Rate
4.0 Short (Hours to Days)Rapid
7.0 Long (Weeks to Months)Slow
9.0 Very Long (Months to Years)Very Slow / Stable
Note: Values are qualitative predictions based on general acetal chemistry. Experimental determination via OECD 111 is required for definitive values.

Biotic Degradation: The Microbial Pathway

Biodegradation is the breakdown of organic matter by microorganisms, and it is a primary mechanism for the removal of many organic chemicals from the environment.

Predicted Biodegradability

The structure of this compound, being a relatively simple, unbranched aliphatic molecule, suggests it is a plausible substrate for microbial metabolism. The initial step in its biodegradation is likely the enzymatic hydrolysis of the acetal linkage by microbial esterases or similar hydrolases, yielding isovaleraldehyde and ethanol. Both of these degradation products are readily biodegradable compounds that can be further mineralized by a wide range of microorganisms to carbon dioxide and water under aerobic conditions.[18][19]

Experimental Protocol: OECD Guideline 301B - Ready Biodegradability: CO₂ Evolution Test

The "Ready Biodegradability" tests are stringent screening methods designed to determine if a chemical has the potential for rapid and ultimate degradation in the environment.[20] The CO₂ Evolution Test (OECD 301B) is particularly robust as it measures the ultimate conversion of the chemical's organic carbon to CO₂, leaving little ambiguity about the extent of degradation.[21]

Causality Behind Experimental Choices:

  • Inoculum Source: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used to provide a diverse range of metabolic capabilities, representing a relevant environmental consortium.[21]

  • Mineral Medium: The test is conducted in a medium containing only inorganic salts to ensure that the test substance is the sole source of organic carbon for microbial growth and energy.

  • CO₂-Free Air: Continuously bubbling CO₂-free air through the test system ensures aerobic conditions and prevents atmospheric CO₂ from interfering with the measurement of CO₂ produced from biodegradation.[22]

  • 28-Day Duration: This timeframe is considered sufficient for the adaptation of microorganisms and the degradation of readily biodegradable substances.[20]

  • Pass Level (60% ThCO₂): A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO₂ production (ThCO₂) within a 10-day window during the 28-day test. This high threshold ensures that only compounds that undergo extensive and rapid degradation pass the test.[23]

OECD_301B_Workflow cluster_setup Test Setup cluster_incubation Incubation & Measurement (28 Days) cluster_analysis Data Analysis Prepare_Medium Prepare Mineral Salt Medium Add_Inoculum Add Activated Sludge Inoculum Prepare_Medium->Add_Inoculum Add_Substance Add this compound (Test Substance) Add_Inoculum->Add_Substance Incubate Incubate at 22±2°C in the dark with CO₂-free air bubbling Add_Substance->Incubate Trap_CO2 Trap Evolved CO₂ in Barium or Sodium Hydroxide Incubate->Trap_CO2 Measure_CO2 Quantify Trapped CO₂ (e.g., by Titration or TOC analysis) Trap_CO2->Measure_CO2 Calculate_Biodeg % Biodegradation = (Measured CO₂ / ThCO₂) * 100 Measure_CO2->Calculate_Biodeg Calculate_ThCO2 Calculate Theoretical CO₂ (ThCO₂) Calculate_ThCO2->Calculate_Biodeg Assess_Pass Assess Pass Criteria (>60% in 10-day window) Calculate_Biodeg->Assess_Pass

Figure 2: Experimental workflow for the OECD 301B Ready Biodegradability Test.

Step-by-Step Methodology:

  • Calculate ThCO₂: Determine the theoretical amount of CO₂ that can be produced from the complete oxidation of this compound based on its molecular formula (C₉H₂₀O₂).

  • Prepare Test Vessels: Set up multiple vessels containing the mineral medium and inoculum. Include test vessels with the substance, control vessels with a readily biodegradable reference substance (e.g., sodium benzoate), and blank vessels with only the inoculum.[23]

  • Incubation: Add the test substance to the test vessels and incubate all vessels for 28 days under constant aeration with CO₂-free air.

  • CO₂ Measurement: Pass the effluent gas from each vessel through a series of absorption bottles containing a known concentration of barium or sodium hydroxide to trap the evolved CO₂.

  • Quantification: At regular intervals, quantify the amount of CO₂ produced by titrating the remaining hydroxide or by analyzing the total inorganic carbon (TIC) in the absorption solution.

  • Calculate Percentage Biodegradation: Convert the amount of CO₂ produced into a percentage of the ThCO₂ and plot the results over time.

Bioaccumulation and Mobility

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates to a concentration higher than in the surrounding medium. The n-octanol-water partition coefficient (log Kₒw) is a key screening parameter for assessing bioaccumulation potential.

The predicted log Kₒw for this compound is approximately 2.5.[3][7] Generally, substances with a log Kₒw below 3.0 are considered to have a low potential for bioaccumulation. This aligns with the RIFM screening assessment which did not identify bioaccumulation as a concern.[4] While significant bioaccumulation is not expected, this can be confirmed experimentally using protocols such as OECD Guideline 305 (Bioaccumulation in Fish).

Mobility in Soil and Sediment

The mobility of a chemical in soil is governed by its tendency to adsorb to soil organic carbon and clay particles. This is often predicted using the soil organic carbon-water partitioning coefficient (Koc). Based on its chemical structure and low water solubility, this compound is expected to have moderate adsorption to soil and sediment. However, its degradation via hydrolysis (in acidic soils) and biodegradation is likely to be a more significant factor in its overall fate than transport and leaching.

Integrated Environmental Fate Pathway

The collective analysis of its physicochemical properties and degradation pathways allows for the construction of an integrated model for the environmental fate of this compound.

Environmental_Fate cluster_compartments Environmental Compartments cluster_processes Key Fate Processes Release Release to Environment (e.g., via wastewater) Water Water Column Release->Water Volatilization Volatilization Water->Volatilization Hydrolysis Abiotic Hydrolysis (Acidic Conditions) Water->Hydrolysis Biodegradation Aerobic Biodegradation Water->Biodegradation Adsorption Adsorption to Organic Matter Water->Adsorption Air Atmosphere Soil Soil / Sediment Soil->Biodegradation Volatilization->Air Mineralization Mineralization (CO₂ + H₂O) Hydrolysis->Mineralization Biodegradation->Mineralization Adsorption->Soil

Figure 3: Integrated summary of environmental fate pathways for this compound.

Upon release into the environment, primarily into aqueous systems via wastewater, this compound will partition between water, soil, and air. In acidic waters, hydrolysis will be a significant degradation pathway. In most biologically active environments (wastewater treatment, surface water, soil), biodegradation is expected to be the dominant removal process, leading to its ultimate mineralization. Its moderate bioaccumulation potential and tendency to degrade suggest that it is unlikely to persist or biomagnify in food chains.

Conclusion

This compound is not expected to be a persistent substance in the environment. Its chemical structure, an aliphatic acetal, makes it susceptible to degradation through two primary, well-understood pathways:

  • Abiotic Hydrolysis: Rapid degradation is expected under acidic environmental conditions (pH < 7).

  • Biotic Degradation: The compound and its hydrolysis products (isovaleraldehyde and ethanol) are expected to be readily biodegradable by environmental microorganisms.

Predictive models and screening-level assessments from authoritative bodies like RIFM suggest a low potential for persistence and bioaccumulation.[4] This technical guide outlines the standardized experimental protocols, principally OECD Guidelines 111 and 301B, that provide the definitive, verifiable data required to confirm these predictions. By understanding the causality behind these experimental designs, researchers and drug development professionals can effectively evaluate the environmental profile of this compound and similar molecules, ensuring a robust foundation for comprehensive risk assessment and product stewardship.

References

Methodological & Application

Application Notes & Protocols: The Diethyl Acetal as a Robust Protecting Group for Aldehydes in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Aldehydes, prized for their reactivity, are also susceptible to a wide range of reagents, necessitating their temporary masking to achieve chemoselectivity. This guide provides an in-depth exploration of the diethyl acetal, exemplified by the structure of 1,1-diethoxy-3-methylbutane, as a reliable protecting group for aldehydes. We will delve into the mechanistic underpinnings of its formation and cleavage, provide field-proven protocols, and illustrate its strategic application for researchers, chemists, and professionals in drug development.

The Strategic Imperative for Aldehyde Protection

Aldehydes are among the most versatile functional groups in a chemist's toolkit. However, their high reactivity makes them vulnerable to nucleophilic attack, oxidation, and reduction.[1] When a synthetic route requires transformations elsewhere in a molecule, such as the reduction of an ester or an organometallic addition, the aldehyde must be "hidden" in a less reactive form.[2][3]

This is achieved by converting the aldehyde into an acetal. Acetals are ether-like functional groups that are exceptionally stable in neutral and basic conditions, rendering them inert to common nucleophiles like Grignard reagents and powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3][4] Crucially, this protection is reversible, and the aldehyde can be regenerated cleanly under acidic conditions.[2] The diethyl acetal, formed from the reaction of an aldehyde with two equivalents of ethanol, is a classic and effective choice for this purpose.

The Mechanism: A Tale of Two Reactions

The utility of any protecting group lies in the efficiency and selectivity of its installation and removal.[5] The formation and hydrolysis of a diethyl acetal are textbook examples of acid-catalyzed nucleophilic addition-elimination reactions at the carbonyl carbon.

Protection: Acid-Catalyzed Acetalization

The formation of a diethyl acetal is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed, typically via azeotropic distillation using a Dean-Stark apparatus.[4] The reaction is catalyzed by a protic acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[6][7]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.[1][6]

  • First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added ethoxy group to the hydroxyl group.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the oxonium ion.

  • Deprotonation: The final intermediate is deprotonated, yielding the stable diethyl acetal and regenerating the acid catalyst.

G aldehyde R-CHO Aldehyde protonated_aldehyde R-CH=O⁺H Protonated Aldehyde aldehyde->protonated_aldehyde + H⁺ H_A H-A (Acid Catalyst) hemiacetal_intermediate R-CH(OH)(O⁺HEt) Hemiacetal Intermediate protonated_aldehyde->hemiacetal_intermediate + EtOH ethanol1 EtOH hemiacetal R-CH(OH)(OEt) Hemiacetal hemiacetal_intermediate->hemiacetal - H⁺ oxonium_ion R-CH=O⁺Et Oxonium Ion hemiacetal->oxonium_ion + H⁺, - H₂O protonated_acetal R-CH(O⁺HEt)(OEt) Protonated Acetal oxonium_ion->protonated_acetal + EtOH ethanol2 EtOH acetal R-CH(OEt)₂ Diethyl Acetal protonated_acetal->acetal - H⁺ water H₂O A_minus A⁻

Caption: Acid-catalyzed formation of a diethyl acetal.

Deprotection: Acid-Catalyzed Hydrolysis

Deprotection is simply the microscopic reverse of the protection mechanism, driven by the presence of excess water in an acidic medium.[4] This reaction efficiently regenerates the original aldehyde.

G acetal R-CH(OEt)₂ Diethyl Acetal protonated_acetal R-CH(O⁺HEt)(OEt) Protonated Acetal acetal->protonated_acetal + H⁺ H3O_plus H₃O⁺ oxonium_ion R-CH=O⁺Et Oxonium Ion protonated_acetal->oxonium_ion - EtOH hemiacetal R-CH(OH)(OEt) Hemiacetal oxonium_ion->hemiacetal + H₂O, - H⁺ ethanol1 EtOH water H₂O protonated_aldehyde R-CH=O⁺H Protonated Aldehyde hemiacetal->protonated_aldehyde + H⁺, - EtOH aldehyde R-CHO Aldehyde protonated_aldehyde->aldehyde - H⁺ ethanol2 EtOH

Caption: Acid-catalyzed hydrolysis (deprotection) of a diethyl acetal.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate, scale, and reactivity.

Protocol 1: Protection of an Aldehyde (General Procedure)

This procedure outlines the conversion of an aldehyde to its corresponding diethyl acetal using ethanol and an acid catalyst with azeotropic removal of water.

Materials:

  • Aldehyde (1.0 eq)

  • Ethanol (absolute, 5-10 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 eq)

  • Toluene or Benzene (as solvent for azeotropic distillation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde, ethanol, and toluene.

  • Add the catalytic amount of p-TsOH·H₂O to the mixture.

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux.[6]

  • Monitor the reaction progress by observing water collection in the Dean-Stark trap and by a suitable analytical method (e.g., TLC or GC) until the starting aldehyde is consumed. Reaction times can range from 2 to 24 hours.[6]

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.[6] This step is critical to prevent premature deprotection during work-up.[6]

  • Wash the organic layer with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • The crude diethyl acetal can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Diethyl Acetal (General Procedure)

This procedure describes the hydrolysis of a diethyl acetal back to the parent aldehyde using aqueous acid.

Materials:

  • Diethyl acetal (1.0 eq)

  • Acetone, Tetrahydrofuran (THF), or other suitable organic solvent

  • Water

  • Aqueous acid (e.g., 1M HCl, 50% acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the diethyl acetal in a suitable organic solvent (e.g., acetone) in a round-bottom flask.

  • Add water and a catalytic amount of aqueous acid.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the progress of the deprotection by TLC or GC until the starting acetal is fully consumed.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • If the product is not water-soluble, extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting aldehyde by distillation or column chromatography as needed.

Parameter Protection (Acetalization) Deprotection (Hydrolysis) Rationale
Catalyst p-TsOH, H₂SO₄, Amberlyst-15HCl, H₂SO₄, Acetic AcidProtic acid required to activate the carbonyl (protection) or acetal oxygen (deprotection).[1][4]
Stoichiometry Catalytic acid (0.01-0.05 eq)Catalytic acidThe catalyst is regenerated in both mechanisms.
Key Reagent Excess Ethanol (reactant & solvent)Excess Water (reactant)Le Châtelier's principle: excess reagent drives the equilibrium.
Conditions Reflux with water removalRoom temp. or gentle heatProtection requires energy to drive off water; deprotection is often facile.
Work-up Basic wash (e.g., NaHCO₃)Basic wash (e.g., NaHCO₃)Crucial to neutralize the acid catalyst and prevent reversal of the desired reaction.[6]

Table 1: Comparative summary of reaction parameters for diethyl acetal protection and deprotection.

Strategic Application in Synthesis

The true power of a protecting group is demonstrated in a multi-step synthesis where chemoselectivity is paramount. Consider a molecule containing both an aldehyde and an ester functional group, where the desired transformation is the selective reduction of the ester to a primary alcohol.

A powerful reducing agent like LiAlH₄ would indiscriminately reduce both the aldehyde and the ester.[2] The diethyl acetal protecting group provides an elegant solution.

G start Aldehyde-Ester Starting Material protection Step 1: Protection (EtOH, H⁺, -H₂O) start->protection protected_sm Acetal-Ester Protected Intermediate protection->protected_sm reduction Step 2: Reduction (LiAlH₄, then H₂O) protected_sm->reduction reduced_intermediate Acetal-Alcohol Reduced Intermediate reduction->reduced_intermediate deprotection Step 3: Deprotection (H₃O⁺) reduced_intermediate->deprotection final_product Aldehyde-Alcohol Final Product deprotection->final_product

Caption: Experimental workflow for selective ester reduction.

This workflow demonstrates the principle of orthogonality , where one functional group (the aldehyde) is masked to allow a specific reaction to occur at another site (the ester), after which the original group is cleanly restored.

Conclusion

The diethyl acetal is a time-tested and highly effective protecting group for aldehydes. Its stability to a wide array of basic, nucleophilic, and reductive conditions, combined with its facile and high-yielding removal under acidic conditions, makes it an invaluable tool for synthetic chemists. A thorough understanding of the underlying acid-catalyzed mechanisms for both protection and deprotection is key to its successful implementation. The protocols and strategic insights provided herein serve as a robust foundation for researchers leveraging this essential tactic in the synthesis of complex molecules.

References

reaction of 1,1-Diethoxy-3-methylbutane with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Ethers via Reaction of 1,1-Diethoxy-3-methylbutane with Grignard Reagents

Introduction: Unlocking Acetal Reactivity

In the landscape of organic synthesis, acetals are widely recognized for their stability and are frequently employed as protecting groups for aldehydes and ketones.[1][2][3] Their general inertness to a wide range of nucleophiles, including the potent organometallic compounds known as Grignard reagents, makes them ideal for masking the reactivity of a carbonyl group while transformations are carried out elsewhere in a molecule.[1][2][3] However, under specific, controlled conditions, this stability can be overcome, transforming the acetal from a passive protecting group into an active participant in carbon-carbon bond formation.

This application note provides an in-depth exploration of the reaction between this compound (also known as isovaleraldehyde diethyl acetal) and Grignard reagents.[4] This transformation is not a simple addition reaction characteristic of carbonyl compounds but rather a nucleophilic substitution that results in the cleavage of a carbon-oxygen bond and the formation of a new ether.[5][6] By leveraging Lewis acid catalysis, this reaction serves as a powerful and direct method for synthesizing substituted ethers from readily available acetals, offering a valuable tool for researchers in medicinal chemistry and drug development.

Mechanistic Rationale: Activating the C-O Bond

The inherent stability of acetals towards basic and nucleophilic reagents stems from the nature of the alkoxy groups (–OR), which are poor leaving groups. For a Grignard reagent to react, one of the ethoxy groups in this compound must be converted into a viable leaving group. This is typically achieved through the intervention of a Lewis acid.

The reaction mechanism proceeds through the following key steps:

  • Lewis Acid Coordination: A Lewis acid, such as titanium tetrachloride (TiCl₄) or even the magnesium halide present in the Grignard reagent (Schlenk equilibrium), coordinates to one of the oxygen atoms of the acetal.[6][7] This coordination polarizes the C-O bond, effectively turning the ethoxy group into a much better leaving group.

  • Formation of an Oxocarbenium Ion: The activated C-O bond cleaves, leading to the departure of the ethoxy group as a magnesium or titanium alkoxide complex. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic and poised for nucleophilic attack.

  • Nucleophilic Attack by Grignard Reagent: The strongly nucleophilic carbon atom of the Grignard reagent (R-MgX) attacks the electrophilic carbon of the oxocarbenium ion.[7] This step forms the crucial new carbon-carbon bond.

  • Product Formation: The attack results in the formation of the final ether product. A subsequent aqueous workup neutralizes the reaction mixture and removes the magnesium or titanium salts.

The following diagram illustrates the Lewis acid-catalyzed reaction pathway.

Grignard Acetal Reaction Mechanism Mechanism of Lewis Acid-Catalyzed Acetal-Grignard Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Acetal This compound ActivatedComplex Activated Acetal-Lewis Acid Complex Acetal->ActivatedComplex + LA Grignard R'-MgX (Grignard Reagent) Oxocarbenium Oxocarbenium Ion Grignard->Oxocarbenium Nucleophilic Attack LewisAcid LA (Lewis Acid, e.g., TiCl4) ActivatedComplex->Oxocarbenium C-O Cleavage Product Substituted Ether Oxocarbenium->Product

Caption: Lewis acid-catalyzed reaction of an acetal with a Grignard reagent.

Detailed Experimental Protocol

This protocol provides a representative procedure for the reaction of this compound with phenylmagnesium bromide.

Core Principle: The success of this protocol hinges on maintaining strictly anhydrous (water-free) conditions until the final quenching step. Grignard reagents are potent bases that react destructively with water and other protic solvents.[8][9]

Materials and Reagents:

  • Reactants: this compound (≥98%), Magnesium turnings, Bromobenzene, Titanium(IV) chloride (TiCl₄, 1.0 M solution in dichloromethane).

  • Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF), Anhydrous dichloromethane (DCM).

  • Workup Reagents: Saturated aqueous ammonium chloride (NH₄Cl) solution, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bars, heating mantle, nitrogen/argon inlet, drying tubes (filled with CaCl₂ or Drierite), ice bath, separatory funnel, rotary evaporator.

Pre-Reaction Setup:

  • Glassware: All glassware must be rigorously dried. This is best achieved by flame-drying under a vacuum or oven-drying at >120 °C for several hours and allowing to cool in a desiccator or under an inert atmosphere (N₂ or Ar).

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with a steady stream of dry nitrogen or argon to exclude atmospheric moisture.

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
  • Place magnesium turnings (1.2 eq) in a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add a small volume of anhydrous Et₂O to just cover the magnesium.

  • Dissolve bromobenzene (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If it does not start, a small iodine crystal can be added, or the flask can be gently warmed.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a cloudy, grayish-brown color. Cool to room temperature.

Part B: Reaction with this compound
  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium(IV) chloride solution (1.1 eq, 1.0 M in DCM) dropwise via syringe. Maintain the temperature below -70 °C. A yellow-orange precipitate may form.

  • After stirring for 15 minutes, slowly add the freshly prepared phenylmagnesium bromide solution (1.5 eq) from Part A via cannula or dropping funnel. The reaction is exothermic; maintain strict temperature control.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part C: Workup and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Caution: This process is exothermic and may release gas.

  • Allow the mixture to warm to room temperature and stir until the solids dissolve or become manageable.

  • Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase if necessary.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude ether by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow Diagram A Prepare Grignard Reagent (PhMgBr in Et2O) D Grignard Reaction (Add PhMgBr, warm to RT) A->D B Prepare Acetal Solution (Substrate in DCM) C Lewis Acid Addition (TiCl4 at -78 °C) B->C C->D E Aqueous Quench (Sat. NH4Cl at 0 °C) D->E F Extraction & Wash (Et2O, NaHCO3, Brine) E->F G Drying & Concentration (MgSO4, Rotovap) F->G H Purification (Column Chromatography) G->H I Final Product (Pure Ether) H->I

References

application of 1,1-Diethoxy-3-methylbutane in flavor and fragrance chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and product development professionals on the .

Introduction: Unveiling the Potential of 1,1-Diethoxy-3-methylbutane

This compound, also known by its synonym Isovaleraldehyde Diethyl Acetal, is a versatile acetal that plays a significant role in the palette of flavorists and perfumers.[][2] As a stable derivative of isovaleraldehyde, it overcomes the inherent instability and high reactivity of the parent aldehyde, offering a more controlled and sustained release of its characteristic aroma profile. This compound is found naturally in a variety of distilled beverages and foods, including brandy, rum, whiskey, and cocoa, contributing to their complex sensory profiles.[3] Its unique organoleptic properties, which range from fruity and ethereal to chocolate and rum-like notes, make it a valuable ingredient for creating nuanced and authentic flavor and fragrance compositions.[4][5]

This document serves as a comprehensive guide to the application of this compound, providing detailed protocols for its synthesis, analysis, and formulation. It is designed to equip researchers and developers with the technical knowledge and practical insights necessary to leverage this compound's full potential.

Physicochemical & Organoleptic Profile

A thorough understanding of the compound's properties is fundamental to its effective application.

PropertyValueSource(s)
Chemical Name This compound[3][6]
Synonym(s) Isovaleraldehyde Diethyl Acetal[5][7]
CAS Number 3842-03-3[4][5][8]
FEMA Number 4371[4][5]
Molecular Formula C9H20O2[4][6]
Molecular Weight 160.25 g/mol [4][5][8]
Appearance Clear, colorless liquid[6][9]
Organoleptic Profile Fruity, fatty, ethereal, with notes of chocolate and rum.[4][9][10]
Boiling Point 152.5 - 156.0 °C at 760 mmHg[2][3]
Flash Point 41.5 °C (106.7 °F) - closed cup[4][5]
Specific Gravity 0.832 - 0.838 @ 25 °C[3][10]
Refractive Index 1.398 - 1.404 @ 20 °C[3][10]
Solubility Soluble in alcohol.[3]

Application in Flavor Chemistry

The primary value of this compound in flavor creation lies in its ability to impart a smooth, fruity, and slightly fermented character. Unlike the harshness of raw aldehydes, this acetal provides a rounded, lingering note that enhances realism and complexity.

Key Flavor Contributions:

  • Fruity Notes: It provides a general fruity lift, enhancing the "skin" notes in apple and pear flavors and adding a juicy character to cherry flavors.[11]

  • Brown Flavor Enhancement: In brown flavors like cocoa, chocolate, and caramel, it adds a subtle lift and brightness.[11] In vanilla formulations, it can replicate the aged character of alcoholic extracts.[11]

  • Alcoholic Beverages: As a natural component of distilled spirits, its addition can restore authenticity and complexity to rum and whiskey flavors.[3][12][13] It is a key indicator of the maturation period in aged liquors.[8]

Recommended Usage Levels in Flavor Concentrates:

Flavor CategoryRecommended Starting Level (ppm)EffectSource(s)
Pear10,000Adds freshness and enhances skin notes[11]
Apple2,000Adds freshness and enhances skin notes[11]
Cherry2,000Boosts skin note, adds juiciness[11]
Pineapple2,000Restores pungency and freshness[11]
Peach / Apricot1,000 - 1,500Brightens and lifts the profile[11]
Vanilla Bean400Adds authenticity, replicates aged extract character[11]
Cocoa / Chocolate50 - 100Brightens the profile[11]
Caramel / Toffee50Provides a subtle lift[11]

Application in Fragrance Chemistry

In perfumery, this compound serves as a modifier and enhancer, contributing a unique fruity-ethereal character. Its stability makes it a reliable component in various fragrance formulations.[]

Key Fragrance Contributions:

  • Top Note Enhancement: It can provide a fresh, fruity, and slightly boozy lift to the top notes of a fragrance composition.

  • Complexity and Depth: The compound adds complexity, bridging fruity and green notes with warmer, sweeter accords.

  • Synergy: It works well in combination with other fruity esters, floral notes, and woody scents, enhancing the overall olfactory experience.[14]

According to the International Fragrance Association (IFRA), the recommended usage level for isovaleraldehyde diethyl acetal can be up to 3.0% in the final fragrance concentrate.[10]

Protocols and Methodologies

Protocol 1: Laboratory-Scale Synthesis via Acid-Catalyzed Acetalization

This protocol details the synthesis of this compound from 3-methylbutanal (isovaleraldehyde) and ethanol. The reaction is an equilibrium process, driven to completion by removing the water byproduct.[8][15]

Rationale: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by ethanol. A second ethanol molecule and subsequent dehydration yield the stable acetal. Using an excess of ethanol and removing water shifts the equilibrium towards the product, maximizing the yield.[8]

Materials & Reagents:

  • 3-Methylbutanal (Isovaleraldehyde)

  • Ethanol (anhydrous), 2.5 molar equivalents

  • Sulfuric Acid (concentrated), catalytic amount

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add 3-methylbutanal (1.0 mol) and anhydrous ethanol (2.5 mol).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with ethanol. Continue reflux until no more water is collected, indicating the reaction is complete.

  • Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 1. Charge Flask: 3-Methylbutanal Ethanol (excess) Catalyst 2. Add Catalyst: Sulfuric Acid Reactants->Catalyst Reflux 3. Heat to Reflux: Remove H2O via Dean-Stark Trap Catalyst->Reflux Quench 4. Cool & Quench: Neutralize with NaHCO3 Solution Reflux->Quench Reaction Complete Wash 5. Wash & Dry: Use Separatory Funnel, Dry with MgSO4 Quench->Wash Purify 6. Purify: Fractional Distillation Wash->Purify Product 1,1-Diethoxy-3- methylbutane Purify->Product Final Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for assessing the purity of volatile flavor and fragrance compounds like this compound. It separates the compound from impurities and provides a mass spectrum for unambiguous identification.[8]

Rationale: The sample is volatilized and separated based on its boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, where they are ionized. The resulting fragmentation pattern (mass spectrum) is a unique fingerprint of the molecule, which can be compared to a reference library for positive identification. The peak area from the chromatogram is proportional to the concentration, allowing for purity assessment.

Materials & Reagents:

  • Sample of this compound

  • High-purity solvent for dilution (e.g., Ethanol or Hexane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 100 ppm in ethanol).

  • Instrument Setup:

    • Injector: Set to 250 °C, splitless mode.

    • Column: Use a non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing its mass spectrum to a reference spectrum from a database (e.g., NIST).[7]

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow SamplePrep 1. Sample Preparation (Dilute in Solvent) Injection 2. GC Injection (Splitless, 250°C) SamplePrep->Injection Separation 3. Chromatographic Separation (Capillary Column, Temp. Program) Injection->Separation Ionization 4. MS Ionization (Electron Ionization, 70 eV) Separation->Ionization Detection 5. Mass Detection (Scan m/z 40-300) Ionization->Detection Analysis 6. Data Analysis (Identify Peak, Compare Spectra, Calculate Purity) Detection->Analysis Result Purity Report & Spectral Match Analysis->Result

Caption: Standard workflow for GC-MS purity analysis.

Protocol 3: Application in a Model "Green Apple" Flavor Formulation

This protocol demonstrates how to incorporate this compound into a simple flavor base to achieve a specific sensory effect.

Rationale: In this formulation, this compound is used to lift the top notes and add a realistic "apple skin" character, complementing the core fruity esters. It provides a bridge between the sharp green notes and the sweeter body of the flavor.

Formulation Components (Parts by Weight):

  • Ethyl Acetate: 30

  • Hexyl Acetate: 20

  • Ethyl Butyrate: 15

  • (E)-2-Hexenal @ 10% in Propylene Glycol: 10

  • beta-Damascone @ 1% in Propylene Glycol: 5

  • This compound: 20

  • Propylene Glycol (Solvent): 100

Procedure:

  • Preparation: Ensure all ingredients are high-purity and at room temperature. Use a clean glass beaker on a magnetic stirrer.

  • Solvent Base: Add the Propylene Glycol to the beaker.

  • Blending: While stirring, add the flavor components one by one, starting with the largest quantity items. Ensure each component is fully dissolved before adding the next.

  • Addition of Key Ingredient: Add the this compound to the blend.

  • Homogenization: Allow the mixture to stir for at least 30 minutes to ensure it is completely homogenous.

  • Maturation: Transfer the flavor concentrate to a sealed, airtight amber glass bottle. Allow it to mature for at least 24 hours at room temperature before evaluation. This allows the chemical reactions and interactions to equilibrate, resulting in a more rounded profile.

  • Sensory Evaluation: Prepare a 0.1% solution of the flavor concentrate in sweetened water for tasting. Evaluate the aroma and taste, noting the contribution of the acetal to the overall "green apple" profile.

Flavor_Formulation cluster_ingredients Ingredients Solvent Propylene Glycol Blend Blending & Homogenization (Magnetic Stirrer) Solvent->Blend Esters Fruity Esters (Ethyl Acetate, etc.) Esters->Blend Aldehyd Green Note ((E)-2-Hexenal) Aldehyd->Blend Key Key Ingredient: This compound Key->Blend Mature Maturation (24h in sealed container) Blend->Mature Evaluate Sensory Evaluation (0.1% in water) Mature->Evaluate

Caption: Process flow for creating a model flavor formulation.

Safety and Handling

This compound is classified as a flammable liquid.[4][16] Standard laboratory safety protocols should be strictly followed.

  • GHS Classification: Flammable Liquid, Category 3.[4][5]

  • Hazard Statements: H226: Flammable liquid and vapor.[4][5]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][9][16]

    • P233: Keep container tightly closed.[4][9][16]

    • P240: Ground and bond container and receiving equipment.[4][9][16]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][16]

  • Storage: Store in a well-ventilated place. Keep cool.[9][16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[17][18]

References

Application Note: High-Confidence Identification and Quantification of 1,1-Diethoxy-3-methylbutane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of 1,1-Diethoxy-3-methylbutane (CAS No. 3842-03-3), a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for the separation, identification, and quantification of this compound in various matrices. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of instrument parameter selection, ensuring a self-validating and reproducible workflow.

Introduction

This compound, also known as isovaleraldehyde diethyl acetal, is a volatile compound with applications and occurrences in diverse fields, including as a fragrance component and a potential biomarker in natural products.[6][7][8] Its high volatility and thermal stability make Gas Chromatography (GC) an ideal separation technique.[9][10] When coupled with Mass Spectrometry (MS), it provides a powerful analytical tool for unambiguous identification and quantification.[1][6]

The fundamental principle of GC-MS lies in the separation of volatile compounds in the gas phase based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[10] Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected based on the mass-to-charge ratio (m/z) of the resulting ions.[1] This process generates a unique mass spectrum that serves as a chemical fingerprint for the compound.

Experimental Workflow

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile interferences that could contaminate the system.[11][12][13] Given that this compound is a volatile liquid, the most common approach is direct liquid injection after dilution.

Protocol 1: Standard Liquid Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Recommended solvents include methanol, acetone, or dichloromethane.[11][14] Avoid water and non-volatile solvents.[12][13]

  • Dilution: Prepare a stock solution of this compound. Subsequently, perform serial dilutions to create a working standard with a concentration of approximately 10 µg/mL.[12] This concentration is a good starting point to avoid detector saturation while ensuring adequate signal intensity.

  • Vialing: Transfer the final diluted sample into a 1.5 mL glass autosampler vial.[12][14] Plastic vials should be avoided to prevent leaching of plasticizers.

  • Filtration (if necessary): If the sample matrix contains particulate matter, filter the diluted sample through a 0.22 µm syringe filter to prevent blockage of the injector syringe and column.[11]

For Complex Matrices: Headspace Analysis

For analyzing trace levels of this compound in complex or non-volatile matrices (e.g., biological fluids, food samples), headspace analysis is a superior alternative to direct injection. This technique isolates volatile compounds from the non-volatile matrix components.[13][15]

Protocol 2: Static Headspace (HS-GC-MS) Analysis

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample into a sealed headspace vial.

  • Equilibration: Incubate the vial at a constant temperature (e.g., 130°C for 20-30 minutes) to allow the volatile compounds, including this compound, to partition into the headspace gas phase.[16][17]

  • Injection: A heated, gas-tight syringe automatically samples a portion of the headspace gas and injects it into the GC inlet.

Diagram of the GC-MS Analytical Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample Dilution Dilution with Volatile Solvent Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Autosampler Injection Vial->Injection GC_Inlet Heated Inlet (Vaporization) Injection->GC_Inlet GC_Column Capillary Column (Separation) GC_Inlet->GC_Column Ion_Source MS Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition System Detector->Data_System TIC Total Ion Chromatogram Data_System->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Quantification Quantification TIC->Quantification Library_Search NIST Library Search Mass_Spectrum->Library_Search Report Final Report Library_Search->Report Quantification->Report

Caption: A flowchart of the GC-MS analysis process.

GC-MS Instrumentation and Parameters

The selection of appropriate GC-MS parameters is critical for achieving good chromatographic resolution and sensitive detection.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLA standard volume for split/splitless injection.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 20:1)For samples with higher concentrations to prevent column overloading. Splitless mode can be used for trace analysis.
Carrier GasHeliumAn inert gas that provides good efficiency.[4][18]
Flow Rate1.0 mL/min (constant flow)A typical flow rate for standard capillary columns, optimizing separation efficiency.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or Polyethylene Glycol (e.g., DB-WAX)A non-polar DB-5 column is a good general-purpose choice.[19] For enhanced separation of polar compounds, a polar DB-WAX column is recommended.[4][18][20]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.[4][18]
Oven Program
Initial Temperature40 °C, hold for 2 minAllows for focusing of volatile compounds at the head of the column.
Temperature Ramp10 °C/min to 250 °CA moderate ramp rate to ensure good separation of compounds with different boiling points.[10]
Final Temperature250 °C, hold for 5 minEnsures that all components are eluted from the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)The standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[1]
Ion Source Temp.230 °CA typical temperature to maintain cleanliness and promote efficient ionization.
Quadrupole Temp.150 °CEnsures stable performance of the mass analyzer.
Electron Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.[3]
Mass Scan Range40-300 m/zA range that encompasses the molecular ion and key fragments of this compound.
Scan Rate~2-3 scans/secProvides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution.

Data Analysis and Interpretation

Identification

The identification of this compound is a two-tiered process:

  • Retention Time (RT): Under the specified GC conditions, the compound will elute at a characteristic retention time. This should be confirmed by analyzing a pure standard. For greater confidence, the use of Retention Indices (RI) is recommended, as they are more robust than absolute retention times.[1] The NIST Chemistry WebBook lists retention indices for this compound on various stationary phases.[4][18][19][20]

  • Mass Spectrum: The eluted compound's mass spectrum should be compared with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[2] The fragmentation pattern of this compound is distinctive.

Table 2: Characteristic Mass Fragments of this compound

Mass-to-Charge (m/z)Relative AbundancePutative Fragment Ion
103Base Peak (~100%)[CH(OC₂H₅)₂]⁺
87High[M - C₄H₉]⁺
75Moderate[CH(OH)(OC₂H₅)]⁺
47High[CH₂OC₂H₅]⁺
29Moderate[C₂H₅]⁺

Data sourced from NIST and PubChem databases.[1][3]

Diagram of the Electron Ionization Fragmentation Pathway

Fragmentation Proposed EI Fragmentation of this compound cluster_frags Key Fragments M [C9H20O2]⁺˙ m/z 160 (Molecular Ion) frag103 [CH(OC₂H₅)₂]⁺ m/z 103 (Base Peak) M->frag103 - C₄H₉• frag87 [M - C₄H₉]⁺ m/z 87 M->frag87 - •OC₂H₅ frag75 [CH(OH)(OC₂H₅)]⁺ m/z 75 frag103->frag75 - C₂H₄ frag47 [CH₂OC₂H₅]⁺ m/z 47 frag75->frag47 - C₂H₄

Caption: Key fragmentation pathways of this compound.

Quantification

For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The peak area of a characteristic, abundant, and interference-free ion (quantification ion) is plotted against the concentration. The base peak at m/z 103 is an excellent candidate for the quantification ion.

Conclusion

This application note outlines a reliable and reproducible GC-MS method for the analysis of this compound. By following the detailed protocols for sample preparation, instrument setup, and data analysis, researchers can achieve high-confidence identification and accurate quantification of this compound. The causality-driven approach to parameter selection ensures that the methodology is not only effective but also adaptable to specific research needs.

References

Application Note: The Strategic Role of 1,1-Diethoxy-3-methylbutane in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step pharmaceutical synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. This guide provides an in-depth analysis of 1,1-Diethoxy-3-methylbutane, also known as isovaleraldehyde diethyl acetal, a valuable reagent in the synthetic chemist's toolkit. While primarily recognized in the flavor and fragrance industry, its utility as a specialized protecting group for carbonyls offers distinct advantages in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][] We will explore the underlying chemical principles, provide detailed, field-proven protocols for its application, and discuss the causality behind its strategic deployment in synthetic routes.

Introduction: Beyond Flavor and Fragrance

This compound is a colorless liquid with the molecular formula C₉H₂₀O₂.[1] While its fruity aroma has cemented its place in the food and fragrance industries, its chemical nature as an acetal makes it a highly relevant tool for organic synthesis.[1][2] In the context of pharmaceutical development, where molecules often possess multiple reactive sites, the ability to selectively mask one functional group while transforming another is paramount. Acetals, such as this compound, serve as robust protecting groups for aldehydes and ketones, shielding them from nucleophilic attack and strongly basic conditions.[4]

The significance of acetals lies in their unique stability profile: they are remarkably stable in neutral and basic environments but can be readily cleaved under acidic conditions to regenerate the parent carbonyl.[4][5] This differential reactivity allows chemists to perform a wide range of transformations on other parts of a complex molecule, such as Grignard reactions, hydride reductions, or organometallic coupling, without unintended reactions at the carbonyl site.[4]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its safe and effective implementation in any protocol.

PropertyValueSource(s)
CAS Number 3842-03-3[6]
Molecular Formula C₉H₂₀O₂[1][7]
Molecular Weight 160.25 g/mol [6]
Appearance Colorless liquid with a fruity odor[1][7]
Boiling Point 152.5°C at 760 mmHg[1]
Density ~0.84 g/cm³[1]
Flash Point 41.5 °C (106.7 °F) - Closed Cup
Solubility Insoluble in water; Soluble in organic solvents like ethanol.[2][7]
GHS Classification Flammable Liquid, Category 3 (H226: Flammable liquid and vapor)[6][7]

Safety Insight: The compound is classified as a flammable liquid, necessitating storage in a cool, well-ventilated area away from ignition sources.[6][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed within a chemical fume hood.

Core Application: Carbonyl Protection in API Synthesis

The primary role of this compound in a pharmaceutical context is as a protecting group for aldehydes . The synthesis of complex APIs often involves intermediates with multiple functional groups. For instance, a molecule might contain both a ketone and an ester. If the desired reaction is a Grignard addition to the ester, the highly reactive ketone must first be "hidden" or protected to prevent it from reacting with the Grignard reagent.[4] This is where an acetal proves invaluable.

The Chemistry of Protection and Deprotection

The formation of an acetal is an equilibrium reaction between a carbonyl compound (aldehyde or ketone) and two equivalents of an alcohol, catalyzed by acid.[8][9] To form the acetal from this compound's parent aldehyde (isovaleraldehyde), an excess of ethanol is used in the presence of an acid catalyst.[8] This same principle is applied in reverse to protect a valuable pharmaceutical intermediate.

Mechanism of Protection:

  • Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

  • Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, which then leaves as a molecule of water, forming a resonance-stabilized carbocation.

  • Final Attack: A second molecule of alcohol attacks the carbocation, and a final deprotonation step yields the stable acetal.

To drive the reaction towards acetal formation, water, a byproduct of the reaction, must be removed.[8] Conversely, to deprotect the acetal and regenerate the carbonyl, the reaction is conducted with an excess of water in an acidic medium, pushing the equilibrium in the reverse direction.[5][8]

Workflow Visualization

The strategic use of this compound as a protecting group can be visualized as a three-stage process integrated into a larger synthetic route.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Selective Transformation cluster_2 Phase 3: Deprotection Start API Intermediate (with Aldehyde) Protected Protected Intermediate (Acetal Form) Start->Protected  this compound, Acid Catalyst (e.g., p-TsOH)   Reaction Perform Reaction on Another Functional Group (e.g., Grignard, Reduction) Protected->Reaction Transformed Transformed Intermediate (Acetal Intact) Reaction->Transformed Final Final API Precursor (Aldehyde Regenerated) Transformed->Final  Aqueous Acid (e.g., HCl, H₂SO₄)  

Caption: General workflow for using an acetal as a protecting group.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions based on the specific substrate, scale, and desired purity.

Protocol 1: Protection of an Aldehyde Functional Group

This protocol describes the formation of a diethyl acetal at an aldehyde position on a hypothetical pharmaceutical intermediate (PI-CHO).

Objective: To selectively protect the aldehyde group of PI-CHO to prevent its reaction in a subsequent basic or nucleophilic step.

Materials:

  • Pharmaceutical Intermediate (PI-CHO)

  • This compound (as a model for diethyl acetal formation using ethanol) or Ethanol (Anhydrous, ≥99.5%)

  • Triethyl orthoformate (optional, as a dehydrating agent)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., H₂SO₄).[8]

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene) or molecular sieves (if using DCM), add the pharmaceutical intermediate PI-CHO (1.0 eq).

  • Reagents: Dissolve the intermediate in the anhydrous solvent (e.g., toluene). Add ethanol (≥10 eq) and triethyl orthoformate (2.0 eq). The large excess of ethanol helps drive the equilibrium towards the product.[8]

  • Catalysis: Add a catalytic amount of p-TsOH (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., toluene or DCM). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure protected intermediate (PI-Acetal).

Expert Insight: The use of a Dean-Stark trap or dehydrating agents like triethyl orthoformate or molecular sieves is crucial. They remove the water byproduct, which is essential to drive the reaction equilibrium towards the formation of the acetal, maximizing the yield of the protected compound.[8]

G cluster_mech Acid-Catalyzed Acetal Formation Mechanism A Aldehyde (R-CHO) B Protonated Aldehyde (Electrophilic) A->B + H⁺ C Hemiacetal Intermediate B->C + EtOH - H⁺ D Protonated Hemiacetal C->D + H⁺ E Oxocarbenium Ion + H₂O D->E - H₂O F Acetal Product E->F + EtOH - H⁺

Caption: Simplified mechanism of acid-catalyzed acetal formation.

Protocol 2: Deprotection to Regenerate the Aldehyde

This protocol describes the cleavage of the diethyl acetal to restore the original aldehyde functionality.

Objective: To remove the acetal protecting group from the transformed intermediate to reveal the final desired molecule.

Materials:

  • Protected Intermediate (PI-Acetal)

  • Aqueous acid solution (e.g., 1M HCl, 10% H₂SO₄, or Acetic Acid/Water mixture)

  • Organic solvent (e.g., Tetrahydrofuran (THF), Acetone, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the protected intermediate PI-Acetal in a suitable organic solvent like THF or acetone.

  • Hydrolysis: Add the aqueous acid solution. The reaction is typically run at room temperature but may be gently heated to accelerate the cleavage.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material has been fully converted back to the aldehyde.

  • Neutralization: Cool the mixture (if heated) and carefully add saturated sodium bicarbonate solution until the pH is neutral or slightly basic to quench the acid.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed to yield the final deprotected molecule.

Trustworthiness through Validation: The success of both protection and deprotection steps must be rigorously validated. This involves using analytical techniques like NMR spectroscopy to confirm the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the acetal proton signal (~4-5 ppm) during protection, and vice versa during deprotection. Mass spectrometry confirms the expected molecular weight changes at each stage.

Conclusion and Outlook

While not a complex or exotic molecule, this compound exemplifies a class of simple, reliable, and essential tools in pharmaceutical synthesis. Its role as a precursor to the diethyl acetal protecting group is a classic yet powerful strategy for navigating the challenges of multi-step synthesis. By understanding the principles of its application and adhering to validated protocols, researchers can effectively shield sensitive carbonyl groups, enabling more complex and efficient synthetic routes to novel therapeutics. The continued application of such fundamental building blocks is a testament to their enduring value in the quest for new medicines.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1-Diethoxy-3-methylbutane (also known as isovaleraldehyde diethyl acetal). This document is designed for researchers, chemists, and drug development professionals who handle this compound. Here, we move beyond simple protocols to address the nuanced challenges you might face, providing troubleshooting guides and in-depth explanations to ensure the highest purity for your critical applications.

Introduction: Understanding the Chemistry of Purification

This compound is an acetal, a functional group known for its stability under neutral to basic conditions but pronounced sensitivity to acid, especially in the presence of water.[1][2] The most common synthesis route involves the acid-catalyzed reaction of isovaleraldehyde with ethanol.[3] This reaction is reversible, and its equilibrium nature is the primary source of impurities in the crude product.[2][3][4] Effective purification, therefore, hinges on two key principles: first, the complete removal of the acid catalyst, and second, the efficient separation of the product from water and unreacted starting materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the typical impurities in crude this compound after synthesis?

A1: Given its synthesis via acid-catalyzed acetalization, the crude product typically contains:

  • Unreacted Starting Materials: Isovaleraldehyde (3-methylbutanal) and ethanol.

  • Reaction Byproduct: Water. The formation of water is a key byproduct that can shift the reaction equilibrium back towards the starting materials if not effectively managed.[2][3]

  • Catalyst: The acid catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Side-Products: Small amounts of hemiacetal, which is an intermediate in the acetal formation process.[5][6]

Q2: What is the single most critical step before performing a distillation?

A2: The absolute neutralization and removal of the acid catalyst. Distilling an acidic mixture of an acetal is the most common cause of catastrophic yield loss. The combination of acid and heat will rapidly hydrolyze the acetal back to isovaleraldehyde and ethanol, undoing the synthesis.[6][7]

Q3: How should I properly store purified this compound?

A3: The purified product should be stored in a tightly sealed container to prevent moisture ingress from the atmosphere.[8][9] It is best stored under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, well-ventilated place away from heat or ignition sources.[8][10] Avoid contact with acids, as this will degrade the material over time.

Part 2: Troubleshooting Guide: From Theory to Practice

This guide provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity After Distillation - Contaminants Detected

Q: I've distilled my product, but GC/NMR analysis shows contamination with a low-boiling-point substance. What is it and how do I remove it?

A: This is the most frequent issue. The low-boiling contaminants are almost certainly residual ethanol and/or unreacted isovaleraldehyde.

Causality:

  • Inefficient Pre-Distillation Workup: Failure to completely remove water before distillation can lead to some hydrolysis during heating, regenerating the aldehyde.

  • Inefficient Fractionation: The boiling points of the key compounds are significantly different, but poor distillation technique can lead to co-distillation.

Solutions:

  • Improve the Workup: Before distillation, perform a thorough aqueous workup. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with water and finally with brine to remove the bulk of the dissolved water. Dry the organic layer completely with a suitable agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Optimize Distillation:

    • Use a fractional distillation column (e.g., a Vigreux column) to enhance separation.

    • Insulate the column to maintain a proper temperature gradient.

    • Control the distillation rate carefully. A slow, steady rate is crucial for good separation. Collect a "forerun" fraction, which will contain the most volatile impurities like ethanol and isovaleraldehyde, before increasing the temperature to collect the main product fraction.

Data Presentation: Physical Properties for Separation

The success of distillation relies on the difference in boiling points.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Ethanol46.07~78
Isovaleraldehyde86.13~92
Water18.02100
This compound 160.25 ~156-168 [1][11]
Issue 2: Product Degradation or Discoloration During Distillation

Q: My product turned yellow/brown in the distillation flask, and the yield was very low. What happened?

A: This is a classic sign of acid-catalyzed decomposition.

Causality:

  • Residual Acid: The most likely cause is the presence of residual acid catalyst in the distillation flask. At high temperatures, even trace amounts of acid can cause significant degradation and potential polymerization of the starting aldehyde.

  • Prolonged Heating: Overheating or heating for an extended period, even in a properly neutralized mixture, can sometimes cause slight degradation.

Solutions:

  • Verify Neutralization: Before charging the distillation flask, test a small, wetted sample of the dried organic phase with pH paper to ensure it is neutral (pH ~7). If it's still acidic, wash again with a bicarbonate solution.

  • Consider Vacuum Distillation: If the product is particularly sensitive, distilling under reduced pressure will lower the required temperature, minimizing the risk of thermal decomposition.

  • Add a Boiling Aid: Use boiling chips or a magnetic stirrer to ensure smooth, even boiling and prevent localized overheating.[9]

Visualization: Troubleshooting Workflow for Low Purity

G start Problem: Low Purity Post-Distillation check_bp Is the contaminant a low-boiler (GC/NMR)? (e.g., Ethanol, Aldehyde) start->check_bp workup_issue Diagnosis: Incomplete Workup or Inefficient Fractionation check_bp->workup_issue Yes other_issue Diagnosis: Potential high-boiling side product or decomposition. check_bp->other_issue No solution_wash Solution 1: Enhance Workup - Wash with NaHCO3 then brine. - Dry thoroughly with MgSO4. workup_issue->solution_wash solution_distill Solution 2: Optimize Distillation - Use a fractional column. - Collect a forerun. - Slow distillation rate. workup_issue->solution_distill solution_repurify Action: Characterize contaminant. Consider vacuum distillation or chromatography for removal. other_issue->solution_repurify

Caption: Troubleshooting logic for identifying and resolving common purity issues.

Part 3: Key Experimental Protocols

These protocols provide a validated, step-by-step methodology for achieving high-purity this compound.

Protocol 1: Pre-Distillation Workup of Crude Product

Causality: This procedure is designed to completely remove the acid catalyst and water, which are detrimental to the stability of the acetal during distillation.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately 20-25% of the crude product volume.

  • Mixing & Venting: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Water Wash: Add deionized water (~20% of the organic layer volume) to the separatory funnel. Shake and separate as before. This removes residual salts and water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This step helps to draw water out of the organic layer, initiating the drying process.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions, swirling after each addition, until the drying agent no longer clumps together and flows freely.

  • Filtration: Filter the dried organic liquid to remove the drying agent. The resulting clear liquid is now ready for distillation.

Protocol 2: Fractional Distillation

Causality: This method leverages the significant differences in boiling points between the product and common impurities to achieve separation.

  • Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask, a fractional column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the dried, crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collecting the Forerun: As the mixture heats, the most volatile impurities will begin to distill. Collect the initial distillate that comes over at temperatures below ~150°C. This "forerun" will contain most of the residual ethanol and isovaleraldehyde.

  • Collecting the Main Fraction: Once the forerun has been collected and the temperature at the distillation head stabilizes, change the receiving flask. Collect the fraction that distills at a stable temperature, expected to be in the range of 156-168°C (at atmospheric pressure).[1][11]

  • Completion: Stop the distillation when the temperature either begins to drop or rises sharply, or when only a small residue remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the collected main fraction for purity using an appropriate technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization: General Purification Workflow

G crude Crude Product (Acetal, Aldehyde, EtOH, H2O, Acid) wash1 Step 1: Neutralizing Wash (Saturated NaHCO3) crude->wash1 wash2 Step 2: Brine Wash (Saturated NaCl) wash1->wash2 waste1 Waste: Acid, Salts, H2O wash1->waste1 dry Step 3: Drying (Anhydrous MgSO4) wash2->dry distill Step 4: Fractional Distillation dry->distill pure Pure this compound (>98%) distill->pure waste2 Waste: Forerun (EtOH, Aldehyde) distill->waste2

Caption: A validated workflow for the purification of this compound.

References

common side products in the synthesis of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Diethoxy-3-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we will delve into the common challenges encountered during its synthesis, with a particular focus on the formation of side products. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize your reaction conditions, and ensure the highest purity of your final product.

Understanding the Synthesis: The Acetalization of Isovaleraldehyde

The most common and direct route to this compound is the acid-catalyzed acetalization of isovaleraldehyde with ethanol.[1][2] This reaction, while seemingly straightforward, is an equilibrium process and is sensitive to reaction conditions. A thorough understanding of the reaction mechanism and potential side reactions is paramount to achieving a high yield and purity.

The primary reaction involves the protonation of the isovaleraldehyde carbonyl group by an acid catalyst, making it more electrophilic. Subsequently, two molecules of ethanol add to the carbonyl carbon, with the elimination of a water molecule, to form the desired diethyl acetal.[3][4]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My final product is contaminated with a low-boiling impurity. What is it likely to be, and how can I remove it?

Answer:

A low-boiling impurity is most likely unreacted isovaleraldehyde (boiling point: 92°C) or diethyl ether .[3]

  • Causality:

    • Incomplete Reaction: The acetalization reaction is reversible.[1] Insufficient reaction time, a low concentration of ethanol, or inadequate removal of water can lead to a significant amount of unreacted isovaleraldehyde remaining in the reaction mixture.

    • Diethyl Ether Formation: In the presence of a strong acid catalyst and ethanol, a side reaction to form diethyl ether (boiling point: 34.6°C) can occur, especially at elevated temperatures.

  • Troubleshooting and Solutions:

    • Drive the Equilibrium: To ensure complete conversion of the aldehyde, use a molar excess of ethanol. This shifts the equilibrium towards the formation of the acetal. Additionally, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, is crucial.[3]

    • Catalyst Choice: While strong mineral acids are effective, they can also promote side reactions. Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin, which can also simplify the work-up procedure.[5]

    • Temperature Control: Maintain a moderate reaction temperature to minimize the formation of diethyl ether.

    • Purification: Fractional distillation is an effective method for removing both isovaleraldehyde and diethyl ether due to their significantly lower boiling points compared to the desired product.

Question 2: I'm observing high-boiling impurities in my product. What are the likely culprits and how can I prevent their formation?

Answer:

High-boiling impurities are typically the result of side reactions involving the isovaleraldehyde starting material. The most common are products of aldol condensation , the Tishchenko reaction , and cyclic trimerization .

  • Aldol Condensation Products:

    • Causality: Isovaleraldehyde possesses α-hydrogens, making it susceptible to self-condensation under both acidic and basic conditions to form β-hydroxy aldehydes, which can then dehydrate to α,β-unsaturated aldehydes.[6][7][8][9][10][11] These products are significantly higher in molecular weight and boiling point than the desired acetal.

    • Prevention:

      • Strict pH Control: Avoid basic conditions. If a basic workup is necessary to neutralize the acid catalyst, it should be done at low temperatures and with dilute base to minimize aldol reactions.

      • Temperature Management: Higher reaction temperatures can favor aldol condensation. Running the reaction at the lowest effective temperature will help to suppress this side reaction.

  • Isoamyl isovalerate (Tishchenko Reaction Product):

    • Causality: In the presence of certain catalysts, particularly aluminum alkoxides, aldehydes can undergo a disproportionation reaction known as the Tishchenko reaction to form an ester.[12][13][14][15][16] In this case, two molecules of isovaleraldehyde would react to form isoamyl isovalerate. This ester has a boiling point of approximately 192-206°C.[6][12][13][14][17]

    • Prevention:

      • Catalyst Selection: Avoid using metal alkoxide catalysts if this side product is a concern. Stick to protic or Lewis acid catalysts that are less likely to promote the Tishchenko reaction.

  • 2,4,6-Triisobutyl-1,3,5-trioxane (Cyclic Trimer):

    • Causality: Under strong acidic conditions, isovaleraldehyde can undergo cyclic trimerization to form the stable six-membered ring of 2,4,6-triisobutyl-1,3,5-trioxane.[3] This is a high-boiling impurity with a boiling point around 300°C.[7][18]

    • Prevention:

      • Use of Mild Acid Catalysts: Employing milder acid catalysts and avoiding excessively high concentrations of strong acids can prevent the formation of this trimer.

  • Purification: For all high-boiling impurities, careful fractional distillation under reduced pressure (vacuum distillation) is the recommended method of purification. This allows for the separation of the desired product from the less volatile side products at a lower temperature, preventing potential degradation.

Potential Side Product Boiling Point (°C) Formation Conditions Prevention Strategy
Diethyl Ether34.6Strong acid, excess ethanol, high temperatureUse mild acid, control temperature
Isovaleraldehyde (unreacted)92[3]Incomplete reactionUse excess ethanol, remove water
This compound ~160-170 (estimated) Desired Reaction Optimized conditions
Isoamyl isovalerate192-206[6][12][13][14][17]Metal alkoxide catalystsAvoid metal alkoxide catalysts
Aldol Condensation Products>200Acidic or basic conditions, high temperatureStrict pH and temperature control
2,4,6-Triisobutyl-1,3,5-trioxane~300[7][18]Strong acid conditionsUse mild acid catalysts

Experimental Protocol: Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

Materials:

  • Isovaleraldehyde (1.0 eq)

  • Ethanol (absolute, 4.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Anhydrous sodium carbonate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add isovaleraldehyde and absolute ethanol.

  • Add the p-toluenesulfonic acid monohydrate to the stirred solution.

  • Heat the reaction mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of anhydrous sodium carbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the excess ethanol.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Reaction Pathway Diagram

Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_ethanol_side Ethanol Side Reaction Isovaleraldehyde Isovaleraldehyde Hemiacetal Hemiacetal Isovaleraldehyde->Hemiacetal + Ethanol (H+ catalyst) Aldol Aldol Condensation Products Isovaleraldehyde->Aldol Self-condensation (Acid or Base) Tishchenko Isoamyl Isovalerate (Tishchenko Product) Isovaleraldehyde->Tishchenko Disproportionation (e.g., Al(OR)3) Trimer 2,4,6-Triisobutyl-1,3,5-trioxane (Cyclic Trimer) Isovaleraldehyde->Trimer Cyclic Trimerization (Strong Acid) Ethanol Ethanol DiethylEther Diethyl Ether Ethanol->DiethylEther Dehydration (Strong Acid, Heat) Acetal This compound (Desired Product) Hemiacetal->Acetal + Ethanol - H2O

References

Technical Support Center: Optimization of Reaction Conditions for 1,1-Diethoxy-3-methylbutane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,1-Diethoxy-3-methylbutane (CAS No: 3842-03-3).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common acetalization reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity synthesis.

This compound, also known as isovaleraldehyde diethyl acetal, is a valuable compound in the flavor and fragrance industries, prized for its fruity and fatty notes.[1][2][4] Its synthesis is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction between isovaleraldehyde (3-methylbutanal) and ethanol.[1][5] While straightforward in principle, the reaction's equilibrium nature presents several challenges that require careful control of conditions for optimal results.

Reaction Overview and Mechanism

The formation of this compound is a reversible reaction.[6][7][8] Understanding its mechanism is the first step toward mastering its optimization. The overall reaction is as follows:

C₅H₁₀O (Isovaleraldehyde) + 2 C₂H₅OH (Ethanol) ⇌ C₉H₂₀O₂ (this compound) + H₂O (Water)

The reaction proceeds in two main stages under acidic conditions: formation of a hemiacetal, followed by its conversion to the acetal. Every step is reversible, which is the critical challenge in this synthesis.

Acetal_Formation_Mechanism Figure 1: Acid-Catalyzed Acetal Formation Mechanism cluster_0 Stage 1: Hemiacetal Formation cluster_1 Stage 2: Acetal Formation Aldehyde Isovaleraldehyde Protonated_Aldehyde Protonated Aldehyde (Activated Electrophile) Aldehyde->Protonated_Aldehyde Protonation H_plus H⁺ (Catalyst) Ethanol1 Ethanol (1st eq.) Hemiacetal Hemiacetal Intermediate H_plus_regen H⁺ (Regenerated) Ethanol2 Ethanol (2nd eq.) Protonated_Acetal Protonated Acetal Protonated_Aldehyde->Hemiacetal Nucleophilic Attack Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Oxycarbenium Oxycarbenium Ion (Resonance Stabilized) Protonated_Hemiacetal->Oxycarbenium Loss of H₂O Oxycarbenium->Protonated_Acetal Nucleophilic Attack Water H₂O (Byproduct) Acetal This compound (Acetal) Protonated_Acetal->Acetal Deprotonation

Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism.

Frequently Asked Questions (FAQs)

This section addresses common questions about the reaction, providing the rationale behind standard procedures.

Q1: What is the role of the acid catalyst, and which one should I choose?

A: The acid catalyst is essential; the reaction does not proceed under neutral or basic conditions.[7] Its role is to protonate the carbonyl oxygen of the isovaleraldehyde.[1][8][9] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (ethanol).[1][9] You have two main choices for catalysts:

Catalyst TypeExamplesProsCons
Homogeneous p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)[1]Highly effective, low cost, readily available.Must be neutralized before distillation, which can complicate workup and lead to salt formation.
Heterogeneous Acidic ion-exchange resins (e.g., Amberlyst-15, Nafion)[1]Easily removed by simple filtration (no neutralization needed), recyclable, often leads to cleaner reactions.Higher initial cost, may have lower activity requiring more catalyst or longer reaction times.

Expert Insight: For initial small-scale trials, p-TsOH is an excellent starting point. For larger-scale synthesis or process optimization where catalyst removal and recycling are priorities, investing in a sulfonic resin like Amberlyst is highly recommended.[1]

Q2: Why is it necessary to use an excess of ethanol?

A: According to Le Châtelier's principle, adding an excess of a reactant will shift the equilibrium position to favor the products. In this reversible reaction, using ethanol in large excess (often as the solvent itself) drives the formation of this compound, maximizing the conversion of the limiting reagent, isovaleraldehyde.[1]

Q3: How critical is water removal, and what are the best methods?

A: Water removal is arguably the most critical factor for achieving a high yield.[1][5] Since water is a product, its accumulation will shift the equilibrium back towards the starting materials, halting the reaction.[7] Effective methods for water removal include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or cyclohexane). As the mixture refluxes, the water-azeotrope distills over and is collected in the trap, while the solvent returns to the flask. This is a highly effective continuous removal method.

  • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can physically adsorb the water as it forms. This is simpler than a Dean-Stark setup but can be less efficient for larger scales and the sieves must be properly activated.

  • Reactive Distillation: An advanced technique where the reaction and distillation occur in the same column packed with a heterogeneous catalyst.[1] As the product forms, the lower-boiling water is continuously removed from the top of the column, driving the reaction to completion.[1]

Q4: What are the typical starting concentrations and reactant ratios?

A: A common starting point is to use a 3 to 10-fold molar excess of ethanol relative to isovaleraldehyde. The catalyst loading is typically low, ranging from 0.1 to 1 mol% for strong homogeneous acids like p-TsOH.[10][11] For heterogeneous resins, a higher loading of 10-20% by weight of the limiting reagent may be required.

Q5: What is the recommended reaction temperature and duration?

A: The reaction is often performed at the boiling point of ethanol (around 78°C) to ensure a reasonable reaction rate and to facilitate azeotropic water removal if using a Dean-Stark apparatus.[1] Reaction times can vary from 2 to 24 hours, depending on the catalyst activity, efficiency of water removal, and scale. It is highly recommended to monitor the reaction's progress by GC-MS.[1]

Troubleshooting Guide

This guide provides a logical framework for diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Water Is water being removed effectively? Start->Check_Water Check_Catalyst Is the catalyst active and at the correct loading? Check_Water->Check_Catalyst Yes Solution_Water Solution: - Check Dean-Stark for proper function. - Use freshly activated molecular sieves. - Ensure system is dry. Check_Water->Solution_Water No Check_Reagents Are reagents pure and anhydrous? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Solution: - Use fresh catalyst. - Optimize catalyst loading (0.1-1 mol%). - Switch from heterogeneous to homogeneous for higher activity. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Solution_Reagents Solution: - Use anhydrous ethanol. - Distill isovaleraldehyde if old. Check_Reagents->Solution_Reagents No Check_Temp->Start No Solution_Temp Solution: - Ensure reaction is at reflux (approx. 78°C). - Monitor internal temperature. Check_Temp->Solution_Temp Yes

Caption: Figure 2: Troubleshooting logic for low product yield.

Problem: I am seeing low or no product yield by GC analysis.

  • Q: Am I effectively removing water?

    • Causality: Water is a co-product, and its presence will reverse the reaction. Ineffective removal is the most common cause of failure.

    • Troubleshooting:

      • If using a Dean-Stark trap, ensure it is filling with the condensed azeotrope and separating the aqueous layer.

      • If using molecular sieves, ensure they were properly activated (heated under vacuum) before use and that a sufficient quantity was added.

      • Ensure your starting ethanol is anhydrous. "Reagent grade" ethanol can contain significant amounts of water.

  • Q: Is my acid catalyst active or used in the right amount?

    • Causality: An inactive catalyst will not promote the reaction. Conversely, using a vast excess of acid can protonate the ethanol nucleophile, reducing its reactivity, or promote side reactions.[10][11]

    • Troubleshooting:

      • Use a fresh bottle of p-TsOH or H₂SO₄.

      • If using a resin, ensure it has not been deactivated by previous use.

      • Verify your catalyst loading calculation. For a 100 mmol scale of isovaleraldehyde, you should be using 0.1-1 mmol of p-TsOH.

Problem: My product decomposed during distillation.

  • Q: Did I completely neutralize the acid catalyst before workup?

    • Causality: Acetals are stable to bases but are readily hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid, especially with heating.[12] Any residual acid catalyst will cause complete decomposition of the product during purification by distillation.

    • Troubleshooting:

      • After the reaction is complete, cool the mixture and quench the acid with a mild base like sodium bicarbonate (NaHCO₃) solution or triethylamine until the pH is neutral or slightly basic (pH 7-8).

      • Perform a thorough aqueous wash to remove all salts before drying the organic layer and proceeding to distillation.

Problem: My GC-MS shows significant side-products.

  • Q: How can I minimize aldehyde self-condensation?

    • Causality: Aldehydes with alpha-hydrogens, like isovaleraldehyde, can undergo acid-catalyzed aldol condensation, leading to α,β-unsaturated aldehyde impurities. This is more prevalent if the reaction is run too concentrated or for excessively long times at high temperatures.

    • Troubleshooting:

      • Ensure a sufficient excess of ethanol is used to keep the aldehyde concentration low.

      • Do not let the reaction run unnecessarily long after completion is observed by GC.

      • Ensure the temperature does not significantly exceed the boiling point of ethanol.

Experimental Protocols

Protocol 1: Synthesis with Homogeneous Catalyst (p-TsOH) and Dean-Stark Trap

This protocol is a robust starting point for lab-scale synthesis.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging Flask: To the flask, add isovaleraldehyde (e.g., 8.6 g, 100 mmol), anhydrous ethanol (e.g., 92 g, 2 mol, 20 eq), and a non-polar solvent for azeotropic removal like cyclohexane (e.g., 50 mL).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.19 g, 1 mmol, 1 mol%).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Monitoring: Monitor the reaction by taking small aliquots, quenching with a drop of triethylamine, and analyzing by GC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid (check pH).

    • Transfer the mixture to a separatory funnel, wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by fractional distillation under reduced pressure to yield pure this compound (Boiling Point: 156°C @ 760 mmHg).[13]

Protocol 2: Synthesis with Heterogeneous Catalyst (Amberlyst-15)

This protocol offers a simplified, filtration-based workup.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Add isovaleraldehyde (e.g., 8.6 g, 100 mmol), anhydrous ethanol (e.g., 46 g, 1 mol, 10 eq), and activated 4Å molecular sieves (e.g., 15 g) to the flask.

  • Catalyst: Add Amberlyst-15 resin (e.g., 1.5 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6-24 hours.

  • Monitoring: Monitor progress by GC-MS as described in Protocol 1.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the reaction mixture to remove the Amberlyst resin and molecular sieves. The resin can be washed with ethanol and dried for reuse.

    • Concentrate the filtrate under reduced pressure to remove the excess ethanol.

  • Purification: Purify the remaining crude product by vacuum distillation.

References

Technical Support Center: Synthesis of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the chemical reactivity of the aldehyde group in Isovaleraldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1,1-Diethoxy-3-methylbutane?

The synthesis is a classic example of an acid-catalyzed acetalization reaction.[1][2] It involves the reaction of isovaleraldehyde (3-methylbutanal) with two equivalents of ethanol in the presence of an acid catalyst to form the desired acetal, this compound, and water as a byproduct.[3]

Q2: Why is an acid catalyst necessary for this reaction?

Alcohols, like ethanol, are weak nucleophiles.[1][3] The acid catalyst protonates the carbonyl oxygen of isovaleraldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][4] This activation makes the carbonyl group much more susceptible to attack by the weakly nucleophilic ethanol, thereby initiating the reaction.[1][5]

Q3: What is the detailed mechanism of this acetal formation?

The reaction proceeds in two main stages via a hemiacetal intermediate.[3][6]

  • Hemiacetal Formation:

    • The carbonyl oxygen of isovaleraldehyde is protonated by the acid catalyst.

    • A molecule of ethanol attacks the activated carbonyl carbon.

    • Deprotonation of the resulting oxonium ion yields the neutral hemiacetal.[3][6]

  • Acetal Formation:

    • The hydroxyl group of the hemiacetal is protonated by the acid, forming a good leaving group (water).

    • The departure of a water molecule creates a resonance-stabilized carbocation (an oxonium ion).[3]

    • A second molecule of ethanol attacks this electrophilic species.

    • Deprotonation of the newly added oxygen yields the final acetal product, this compound, and regenerates the acid catalyst.[3][4]

Q4: This reaction is reversible. How can I drive it to completion?

The formation of acetals is an equilibrium process.[3][7] To maximize the yield of this compound, the equilibrium must be shifted to the product side according to Le Châtelier's principle. This is achieved by:

  • Using an excess of a reactant: Typically, ethanol is used in excess, serving as both the reactant and the solvent.[5]

  • Removing a product: The water generated during the reaction must be continuously removed.[3][5][8] This is most commonly accomplished using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Ethanol (anhydrous)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or sulfuric acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add isovaleraldehyde (1 equivalent) and a significant excess of anhydrous ethanol (which can also serve as the solvent). Alternatively, use a solvent like toluene to aid in azeotropic removal of water.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-TsOH (approx. 0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, driving the reaction to completion. Monitor the reaction progress by tracking water formation or using techniques like GC-MS.

  • Workup (Neutralization): Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if a co-solvent like toluene was not used.

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.

Visualization of Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase A Combine Isovaleraldehyde, Ethanol, and Acid Catalyst B Heat to Reflux A->B C Remove Water via Dean-Stark Apparatus B->C D Cool & Neutralize with NaHCO₃ Solution C->D E Wash with Water and Brine D->E F Dry Organic Layer (e.g., MgSO₄) E->F G Filter & Concentrate (Rotary Evaporation) F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: Standard workflow for synthesis and purification.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Equilibrium Not Shifted: Insufficient water removal. 2. Catalyst Inactive: Catalyst is old, hydrated, or an insufficient amount was used. 3. Wet Reagents: Use of non-anhydrous ethanol or isovaleraldehyde introduces water, inhibiting the forward reaction.1. Ensure the Dean-Stark apparatus is functioning correctly. Consider adding a chemical drying agent. 2. Use fresh, anhydrous acid catalyst. Increase catalyst loading slightly if necessary. 3. Use anhydrous grade ethanol and ensure all glassware is thoroughly dried before use.
Presence of Unreacted Isovaleraldehyde 1. Incomplete Reaction: Reaction time was too short. 2. Insufficient Catalyst: Not enough catalyst to drive the reaction at a reasonable rate.1. Extend the reflux time and monitor until no more water is collected. 2. Add a small additional portion of the acid catalyst.
Formation of High-Boiling Point Impurities 1. Aldol Condensation: Isovaleraldehyde can undergo acid-catalyzed self-condensation.[9][10] 2. Cyclic Trimerization: Under strongly acidic conditions, isovaleraldehyde can form 2,4,6-Triisobutyl-1,3,5-trioxane.[9][10]1. Avoid excessively high temperatures or prolonged reaction times. Maintain a significant excess of ethanol. 2. Use the minimum effective amount of acid catalyst. Avoid strong, concentrated acids if possible; p-TsOH is often preferred over H₂SO₄.
Product Hydrolyzes During Workup Excessive Aqueous Acid: The acetal is stable in neutral or basic conditions but will hydrolyze back to the aldehyde in the presence of aqueous acid.[6]Ensure the neutralization step with sodium bicarbonate is thorough. Perform the workup promptly and avoid letting the organic layer sit in contact with any acidic aqueous phase.
Formation of an Acidic Impurity (e.g., Isovaleric Acid) Oxidation of Aldehyde: Isovaleraldehyde can be oxidized to isovaleric acid upon exposure to air, especially during prolonged heating.[9][10]Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Troubleshooting Logic Flow

G Start Low Yield or Impure Product CheckWater Is water being effectively removed from the reaction? Start->CheckWater CheckReagents Are ethanol and catalyst anhydrous and active? CheckWater->CheckReagents Yes Sol_Water Solution: - Check Dean-Stark setup - Use a drying agent CheckWater->Sol_Water No CheckSideRxns GC-MS shows unexpected peaks (e.g., aldol, trimer)? CheckReagents->CheckSideRxns Yes Sol_Reagents Solution: - Use fresh, anhydrous reagents - Dry glassware thoroughly CheckReagents->Sol_Reagents No Sol_SideRxns Solution: - Reduce catalyst loading - Lower reaction temperature CheckSideRxns->Sol_SideRxns Yes

Caption: A logical approach to diagnosing synthesis issues.

References

Technical Support Center: Catalyst Selection for Efficient 1,1-Diethoxy-3-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-Diethoxy-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important acetalization reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to this compound Synthesis

This compound, also known as isovaleraldehyde diethyl acetal, is synthesized through the acid-catalyzed acetalization of 3-methylbutanal (isovaleraldehyde) with ethanol.[1][2][3] The reaction is an equilibrium process where the carbonyl group of the aldehyde reacts with two equivalents of ethanol to form the acetal and one equivalent of water.

Reaction Scheme: CH₃CH(CH₃)CH₂CHO + 2 CH₃CH₂OH ⇌ CH₃CH(CH₃)CH₂CH(OCH₂CH₃)₂ + H₂O (Isovaleraldehyde + Ethanol ⇌ this compound + Water)

The choice of an acid catalyst is paramount as it initiates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[1] The efficiency, yield, and purity of the final product are directly dependent on the selected catalytic system and the management of the reaction equilibrium.

Part 1: Strategic Catalyst Selection

The selection of a catalyst is a critical decision that impacts not only the reaction rate and yield but also the overall process efficiency, including product purification and catalyst reusability. Catalysts for this transformation fall into two main categories: homogeneous and heterogeneous.

Catalyst Types: A Comparative Analysis

Homogeneous Acid Catalysts: These catalysts are soluble in the reaction medium.

  • Examples: Sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (p-TsOH).[1]

  • Mechanism: They efficiently protonate the carbonyl group throughout the reaction mixture, leading to high reaction rates.[1]

  • Advantages: High catalytic activity, low cost, and ready availability.

  • Disadvantages: Difficult to separate from the reaction mixture, requiring a neutralization step that generates waste. They are also corrosive and generally not reusable.[4]

Heterogeneous Acid Catalysts: These are solid catalysts that are insoluble in the reaction medium.

  • Examples: Sulfonated ion-exchange resins (e.g., Amberlyst-15), zeolites, and other solid acids.[1][5][6]

  • Mechanism: The reaction occurs on the surface of the catalyst at its acidic sites.

  • Advantages: Easily separated by simple filtration, allowing for catalyst recycling and reuse.[7][8][9] They are generally less corrosive and lead to simpler product workup procedures.[10] Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, is particularly effective for acetalization.[7][9]

  • Disadvantages: May exhibit lower activity compared to homogeneous catalysts due to mass transfer limitations. They can also be prone to deactivation.[11][12]

Data-Driven Catalyst Comparison
ParameterHomogeneous Catalysts (e.g., H₂SO₄, p-TsOH)Heterogeneous Catalysts (e.g., Amberlyst-15)Rationale & Causality
Activity HighModerate to HighHomogeneous catalysts offer unrestricted access to active sites. Heterogeneous catalyst activity depends on surface area, pore size, and acid site density.[5][7]
Selectivity GoodExcellentSolid catalysts can offer shape selectivity, and milder conditions often reduce side reactions. Amberlyst-15 is noted for high selectivity in acetalizations.[9]
Separation Difficult (Requires neutralization & extraction)Easy (Simple filtration)The physical phase difference allows for straightforward mechanical separation of heterogeneous catalysts.
Reusability NoYes (with potential regeneration)Solid catalysts can be recovered and reused multiple times, making the process more cost-effective and sustainable.[7][8]
Corrosiveness HighLowStrong mineral acids are highly corrosive to standard reactors. Polymeric resins are significantly less so.[4]
Workup Complex (Neutralization, salt removal)Simple (Filtration, solvent evaporation)Eliminating the neutralization step simplifies the purification process and reduces waste streams.[10]
Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate catalyst based on experimental and process goals.

G start Start: Define Synthesis Goals scale Scale of Reaction? start->scale purity High Purity Critical? scale->purity Small Scale / Lab reuse Catalyst Reuse Required? scale->reuse Large Scale / Pilot homo Consider Homogeneous Catalyst (e.g., p-TsOH, H₂SO₄) purity->homo No hetero Select Heterogeneous Catalyst (e.g., Amberlyst-15) purity->hetero Yes reuse->homo No reuse->hetero Yes

Caption: Catalyst selection decision workflow.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Issues

Issue 1: My reaction shows low or no conversion of isovaleraldehyde.

  • Possible Cause A: Ineffective Water Removal.

    • Why it happens: Acetalization is a reversible equilibrium reaction.[1] The water produced as a byproduct can hydrolyze the acetal product back to the starting materials, preventing the reaction from reaching completion.[13]

    • Solution: You must actively remove water as it forms.

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[13][14] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing water from the reaction.

      • Drying Agents: Add freshly activated 4Å molecular sieves to the reaction mixture. These sieves will physically sequester the water molecules, driving the equilibrium forward.[13]

      • Chemical Dehydrating Agents: Reagents like triethyl orthoformate can be added to react chemically with the water produced.[13]

  • Possible Cause B: Insufficient or Inactive Catalyst.

    • Why it happens: The catalyst is essential for protonating the aldehyde. If the catalyst loading is too low, the reaction rate will be impractically slow.[13] If the catalyst has been deactivated (e.g., by exposure to moisture or basic impurities), it will not function.

    • Solution:

      • Increase Catalyst Loading: For Amberlyst-15, a loading of 5-10 wt% relative to the aldehyde is a good starting point. For homogeneous catalysts like p-TsOH, use 0.01-0.05 equivalents.

      • Verify Catalyst Activity: Ensure your catalyst is active. For solid catalysts like Amberlyst-15, ensure it has been properly dried before use.[15] For homogeneous acids, ensure they have not been degraded or neutralized.

      • Consider a Stronger Acid: If using a very mild catalyst, it may not be strong enough. Switch to a stronger acid like p-TsOH or Amberlyst-15.[16]

  • Possible Cause C: Unfavorable Reactant Stoichiometry.

    • Why it happens: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by increasing the concentration of one of the reactants.

    • Solution: Use a stoichiometric excess of ethanol.[1] Using ethanol as the reaction solvent is a common and effective strategy to drive the reaction to completion.

Issue 2: The reaction seems to work (TLC/GC shows product), but my isolated yield is very low.

  • Possible Cause: Product Hydrolysis During Workup.

    • Why it happens: Acetals are stable in neutral or basic conditions but are rapidly hydrolyzed back to the aldehyde and alcohol in the presence of aqueous acid.[13] If you quench the reaction with water or an acidic solution before neutralizing the catalyst, you will lose your product.

    • Solution:

      • Neutralize First: Before any aqueous workup, neutralize the acid catalyst. If you used a homogeneous catalyst (H₂SO₄, p-TsOH), add a mild base like saturated sodium bicarbonate (NaHCO₃) solution or triethylamine until the mixture is neutral or slightly basic.[13]

      • For Heterogeneous Catalysts: Simply filter off the solid catalyst before proceeding with the workup. This is a major advantage of using catalysts like Amberlyst-15.[8]

      • Avoid Acidic Washes: Do not use any acidic solutions during the extraction process.[13]

Issue 3: My heterogeneous catalyst (e.g., Amberlyst-15) loses activity after one or two runs.

  • Possible Cause A: Water Inhibition.

    • Why it happens: Water produced during the reaction can adsorb onto the sulfonic acid sites of the resin, inhibiting reactant access and reducing catalytic activity.[6] Studies on similar reactions have shown that pre-wetting the catalyst significantly slows the reaction rate.[6]

    • Solution: Ensure rigorous water removal during the reaction. For regeneration, wash the catalyst with an anhydrous solvent (like methanol or ethanol) and then dry it thoroughly under vacuum at a moderate temperature (e.g., 60-80°C) before reuse.[15]

  • Possible Cause B: Fouling of Active Sites.

    • Why it happens: Polar reactants, products, or high-molecular-weight byproducts can strongly adsorb onto the catalyst surface, blocking the active sites.[5]

    • Solution: A more rigorous regeneration protocol may be needed. This can involve washing with a sequence of solvents of varying polarity to dislodge adsorbed species, followed by drying.

Troubleshooting Flowchart

This diagram provides a systematic approach to diagnosing and solving common synthesis problems.

G start Start: Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Conversion <95% low_isolated_yield Problem: Low Isolated Yield check_conversion->low_isolated_yield Conversion >95% check_water Is Water Removal Efficient? (Dean-Stark, Sieves) low_conversion->check_water check_workup Was Catalyst Neutralized Before Aqueous Workup? low_isolated_yield->check_workup check_catalyst Is Catalyst Active & Sufficient? check_water->check_catalyst Yes fix_water Solution: Improve Water Removal check_water->fix_water No fix_catalyst Solution: Increase Loading or Use Fresh/Activated Catalyst check_catalyst->fix_catalyst No fix_workup Solution: Neutralize with Base (e.g., NaHCO₃) Before Adding Water check_workup->fix_workup No

Caption: Systematic troubleshooting flowchart.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism? The reaction proceeds in several equilibrium steps:

  • Protonation: The acid catalyst (H-A) protonates the carbonyl oxygen of isovaleraldehyde, making the carbonyl carbon much more electrophilic.[1]

  • Nucleophilic Attack 1: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack 2: A second molecule of ethanol attacks the oxonium ion.

  • Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final acetal product.

Q2: Which is definitively better: a homogeneous or heterogeneous catalyst? There is no single "better" catalyst; the choice depends on the application. For small-scale, rapid synthesis where purification by distillation is straightforward, a homogeneous catalyst like p-TsOH may be preferred for its high activity. For larger-scale, industrial, or green chemistry applications, a heterogeneous catalyst like Amberlyst-15 is almost always superior due to its ease of separation, reusability, and reduced waste generation.[1][10]

Q3: How can I effectively regenerate my Amberlyst-15 catalyst? A standard regeneration protocol involves:

  • Filtration: Filter the resin from the reaction mixture.

  • Washing: Wash the resin sequentially with the reaction solvent (e.g., ethanol) to remove residual products, then with a more volatile solvent like methanol or acetone.

  • Drying: Dry the washed resin under vacuum at 60-80°C for several hours until a constant weight is achieved. Do not exceed the maximum operating temperature of 120°C, as this can degrade the polymer backbone.[7]

Q4: What is catalytic reactive distillation (CRD) and can it help my synthesis? CRD is an advanced process intensification technique that combines the chemical reaction and product separation into a single unit.[1] In this setup, the distillation column is packed with a heterogeneous acid catalyst. As isovaleraldehyde and ethanol react in the catalytic section, the water byproduct is continuously removed by distillation. This constant removal of a product dramatically shifts the reaction equilibrium towards the product side, enabling higher conversion and purity than in traditional batch processes.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol provides a robust method for synthesis using a reusable heterogeneous catalyst.

  • Catalyst Preparation: Dry Amberlyst-15 resin (1.5 g, ~10 wt% of aldehyde) in a vacuum oven at 80°C for 4 hours.

  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add isovaleraldehyde (15 g, 0.174 mol) and anhydrous ethanol (50 mL). The large excess of ethanol serves as both reactant and solvent.

  • Reaction Initiation: Add the pre-dried Amberlyst-15 resin to the flask.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 78°C) with vigorous stirring.[1] To drive the reaction, add 5 g of activated 4Å molecular sieves to the flask or use a Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 and molecular sieves by simple filtration. The catalyst can be retained for regeneration (see Protocol 2).

    • Remove the excess ethanol from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Regeneration of Amberlyst-15 Catalyst
  • Recovery: After the reaction, filter the catalyst resin and wash it with a small amount of fresh ethanol to remove any adhered product.

  • Solvent Wash: Place the recovered resin in a beaker and wash thoroughly with 50 mL of methanol, stirring for 15 minutes. Decant the methanol. Repeat this wash step two more times.

  • Drying: Transfer the washed resin to a crystallization dish and dry in a vacuum oven at 80°C for 4-6 hours, or until a constant weight is achieved.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,1-diethoxy-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this valuable synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this important chemical intermediate.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through the acid-catalyzed acetalization of isovaleraldehyde (3-methylbutanal) with ethanol.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry.[1] The reaction is reversible, and therefore, driving the equilibrium towards the product side is a key challenge, especially during scale-up. This is typically accomplished by using an excess of ethanol and removing the water byproduct as it is formed.[1]

Reaction Mechanism and Workflow

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a multi-step mechanism.[2][3]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isovaleraldehyde, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups, forming a good leaving group (water).

  • Formation of a Hemiacetal and Loss of Water: The intermediate loses a molecule of water to form a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.

  • Deprotonation: The final step involves the deprotonation of the second ethoxy group to yield the stable acetal, this compound, and regenerate the acid catalyst.

Diagram of the Reaction Mechanism:

Acetal Formation Mechanism cluster_reactants Reactants cluster_products Products isovaleraldehyde Isovaleraldehyde protonated_aldehyde Protonated Isovaleraldehyde isovaleraldehyde->protonated_aldehyde + H+ hemiacetal_intermediate Hemiacetal Intermediate protonated_aldehyde->hemiacetal_intermediate + Ethanol carbocation Resonance-Stabilized Carbocation hemiacetal_intermediate->carbocation - H2O protonated_acetal Protonated Acetal carbocation->protonated_acetal + Ethanol acetal This compound protonated_acetal->acetal - H+ ethanol1 Ethanol ethanol2 Ethanol h_plus H+ water Water

Caption: Acid-catalyzed mechanism for the formation of this compound.

Troubleshooting Guide

Scaling up a chemical synthesis often presents unforeseen challenges. This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction is stalling, and I'm observing a low yield of the desired acetal. What are the likely causes and how can I fix this?

  • Answer:

    • Insufficient Water Removal: The formation of this compound is an equilibrium-limited reaction.[1] The presence of the water byproduct will shift the equilibrium back towards the starting materials.

      • Solution: Ensure efficient water removal. On a larger scale, a Dean-Stark apparatus is highly effective for azeotropically removing water.[4][5] For reactions where a Dean-Stark is not practical, the use of drying agents like molecular sieves can be employed, though their capacity needs to be carefully calculated for the scaled-up reaction.[6]

    • Inadequate Catalyst Concentration: While only a catalytic amount of acid is needed, on a larger volume, ensuring homogenous distribution and sufficient concentration is crucial.

      • Solution: For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, ensure thorough mixing. The optimal catalyst loading is typically low (around 0.1 mol%), as excess acid can lead to side reactions.[7][8]

    • Suboptimal Temperature: The reaction is typically carried out at the reflux temperature of the solvent to facilitate both the reaction rate and the azeotropic removal of water.[1]

      • Solution: Monitor and maintain the reaction temperature at the boiling point of the ethanol/solvent mixture. Ensure the heating mantle or oil bath has sufficient power for the larger reaction volume.

Issue 2: Formation of Side Products

  • Question: I'm observing significant impurities in my crude product. What are the potential side reactions, and how can I minimize them?

  • Answer:

    • Aldol Condensation: Isovaleraldehyde has α-hydrogens and can undergo acid-catalyzed self-condensation, especially at higher temperatures or with prolonged reaction times.

      • Solution: Maintain a controlled reaction temperature and avoid unnecessarily long reaction times. The use of a milder acid catalyst might also be beneficial.

    • Oxidation of Isovaleraldehyde: If the reaction is exposed to air for extended periods, especially at elevated temperatures, the aldehyde can oxidize to isovaleric acid.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly during a prolonged synthesis.

    • Formation of Symmetric Ethers: Although less common under these conditions, the acid catalyst could potentially promote the dehydration of ethanol to form diethyl ether.

      • Solution: This is generally not a major issue at the reflux temperature of ethanol. Maintaining the recommended reaction temperature is key.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: My workup procedure is problematic, and I'm struggling to obtain a pure product. What are the best practices for isolating and purifying this compound on a larger scale?

  • Answer:

    • Inefficient Neutralization: The acidic catalyst must be completely neutralized before distillation to prevent the reverse reaction (hydrolysis of the acetal).

      • Solution: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the aqueous layer is basic. Be cautious as neutralization can be exothermic and may cause gas evolution. Perform the washing in a separatory funnel with adequate venting.

    • Emulsion Formation: During the aqueous workup, emulsions can form, making phase separation difficult.

      • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Allow sufficient time for the layers to separate.

    • Co-distillation of Impurities: If side products with boiling points close to the product are present, simple distillation may not be sufficient.

      • Solution: Fractional distillation is recommended for achieving high purity. Ensure your distillation column is efficient enough for the separation. Analyzing a sample of the crude product by GC-MS can help to identify the impurities and their boiling points, aiding in the design of the purification strategy.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of ethanol to isovaleraldehyde for a scale-up synthesis?

A1: To drive the equilibrium towards the formation of the acetal, a stoichiometric excess of ethanol is crucial.[1] In industrial applications, a molar ratio of ethanol to isovaleraldehyde ranging from 2:1 to 5:1 is typical.[1] For a laboratory scale-up, starting with a 3:1 to 4:1 molar ratio is a good practice. Ethanol often serves as both the reactant and the solvent.

Q2: Which acid catalyst is best for scaling up this reaction?

A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective homogeneous catalysts.[7][8] For larger scale reactions, p-TsOH is often preferred as it is a solid and easier to handle. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer the advantage of easy removal from the reaction mixture by simple filtration, which can significantly simplify the workup procedure on a larger scale.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3:

  • Flammability: Isovaleraldehyde, ethanol, and the product, this compound, are all flammable liquids.[10] All heating should be conducted using heating mantles or oil baths, and no open flames should be present. Ensure the reaction is set up in a well-ventilated fume hood.

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When preparing a dilute solution, always add the acid to the water slowly, never the other way around.

  • Exothermic Neutralization: The neutralization of the acid catalyst can be exothermic. Add the basic solution slowly and with good stirring to control the temperature.

  • Handling Isovaleraldehyde: Isovaleraldehyde has a strong, unpleasant odor and can be irritating to the respiratory system and skin.[12] Handle it in a fume hood and wear appropriate PPE.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.[5] The reaction is considered complete when no more water is collected. Alternatively, small aliquots of the reaction mixture can be taken (and neutralized) and analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.[9][13]

Q5: Can I use a different solvent instead of excess ethanol?

A5: Yes, an inert solvent that forms an azeotrope with water, such as toluene or hexane, can be used in conjunction with a stoichiometric amount of ethanol.[1] This is often the method of choice when using a Dean-Stark apparatus, as these solvents efficiently carry the water over into the trap.[4]

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound on a laboratory scale-up. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Isovaleraldehyde(e.g., 86.13 g, 1.0 mol)
Ethanol (absolute)(e.g., 184.28 g, 4.0 mol)
p-Toluenesulfonic acid monohydrate(e.g., 1.9 g, 0.01 mol)
Toluene(e.g., 200 mL)
Saturated Sodium Bicarbonate SolutionAs needed
Anhydrous Magnesium SulfateAs needed
Round-bottom flask(e.g., 1 L)
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel(e.g., 1 L)
Distillation apparatus

Workflow Diagram:

Synthesis Workflow A 1. Reaction Setup B 2. Reagent Charging A->B Assemble glassware C 3. Reflux and Water Removal B->C Add reactants and catalyst D 4. Reaction Monitoring C->D Heat to reflux D->C Continue reflux if incomplete E 5. Workup: Neutralization D->E Proceed when complete F 6. Workup: Extraction E->F Wash with NaHCO3 soln. G 7. Drying F->G Separate organic layer H 8. Solvent Removal G->H Dry with MgSO4 I 9. Purification: Distillation H->I Rotary evaporation J 10. Product Analysis I->J Fractional distillation

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reagents: To the round-bottom flask, add isovaleraldehyde (1.0 mol), ethanol (4.0 mol), toluene (200 mL), and p-toluenesulfonic acid monohydrate (0.01 mol).

  • Reflux and Water Removal: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, and the toluene will overflow back into the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (approximately 18 mL of water should be collected from 1.0 mol of isovaleraldehyde). This typically takes 3-5 hours.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 1 L separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Workup - Extraction: Wash the organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL). Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene and excess ethanol by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 167-168 °C.

  • Product Analysis: Characterize the final product by GC-MS and NMR to confirm its identity and purity.

References

Validation & Comparative

A Senior Application Scientist's Guide to Acetal Protecting Groups: A Comparative Analysis Featuring 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Carbonyl Protection

In the intricate chess game of complex molecule synthesis, the carbonyl group is a powerful, yet often overly eager, piece. Its electrophilicity is central to countless bond-forming strategies, but this reactivity can become a liability when other transformations are desired elsewhere in the molecule. The strategic deployment of protecting groups to temporarily mask the carbonyl's reactivity is therefore a cornerstone of modern organic synthesis.[1]

Among the arsenal of protective strategies, the formation of acetals stands out for its reliability, versatility, and tunable stability.[2] Acetals are geminal diethers that are characteristically stable in neutral to strongly basic environments, rendering the protected carbonyl inert to a wide array of common reagents including organometallics, hydrides, and strong bases.[2][3] Crucially, this protection is reversible, and the parent carbonyl can be readily regenerated under acidic conditions, typically through hydrolysis.[4]

This guide provides an in-depth comparison of common acetal protecting groups, with a special focus on the acyclic acetal, 1,1-diethoxy-3-methylbutane. We will delve into the mechanistic principles that govern their stability and provide field-proven experimental protocols to empower chemists to make informed, strategic decisions in their synthetic endeavors.

The Mechanism: Understanding Acetal Stability and Lability

The utility of any protecting group lies in the delicate balance between stability under a range of reaction conditions and facile cleavage when desired. For acetals, this balance is dictated by the mechanism of their acid-catalyzed hydrolysis. The rate-determining step is the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6] Consequently, any structural feature that stabilizes this cationic intermediate will accelerate the rate of hydrolysis, making the acetal more labile.

Acetal_Hydrolysis_Mechanism

Caption: The rate-determining formation of the oxocarbenium ion dictates acetal lability.

A Comparative Analysis of Acetal Protecting Groups

The choice of acetal is a critical strategic decision, influenced primarily by the required stability towards acidic conditions in subsequent synthetic steps. Acetal protecting groups can be broadly classified into two main categories: acyclic and cyclic.

Acyclic Acetals

Formed from two equivalents of a simple alcohol (e.g., methanol, ethanol), acyclic acetals are the most fundamental type.

  • Examples: Dimethyl acetal (DMA), Diethyl acetal (DEA).

  • Stability: Generally, acyclic acetals are the most acid-labile class. This makes them ideal for syntheses requiring very mild deprotection conditions.[7]

  • Formation: The formation of acyclic acetals is an equilibrium-driven process. To achieve high yields, water must be removed from the reaction, often through the use of a dehydrating agent like a trialkyl orthoformate or by azeotropic distillation.[8][9]

Cyclic Acetals

Formed from the reaction of a carbonyl with a diol, cyclic acetals create a five- or six-membered ring.

  • Examples: 1,3-Dioxolanes (from ethylene glycol), 1,3-Dioxanes (from 1,3-propanediol).

  • Stability: Cyclic acetals are significantly more stable towards acid-catalyzed hydrolysis than their acyclic counterparts.[2][7] This enhanced stability is primarily due to favorable entropic factors; the reverse reaction (hydrolysis) requires bringing together three separate molecules (carbonyl, diol, water) from two (acetal, water), which is entropically disfavored compared to the acyclic case.

  • Formation: The formation of five- and six-membered cyclic acetals is often more thermodynamically favorable than acyclic acetal formation. Water removal, typically via a Dean-Stark apparatus, is still essential to drive the reaction to completion.[10]

Thioacetals

These are sulfur analogs of acetals, formed using thiols or dithiols.

  • Examples: 1,3-Dithiolanes, 1,3-Dithianes.

  • Stability: Thioacetals are remarkably stable to a wide range of acidic conditions that would readily cleave their oxygen-based counterparts.[2]

  • Cleavage: Their stability necessitates different deprotection strategies, often employing heavy metal salts (e.g., HgCl₂) or oxidative conditions. This orthogonal reactivity makes them invaluable in complex syntheses where selective deprotection is required.

Quantitative Comparison

While exact hydrolysis rates are highly dependent on the substrate and specific conditions, the following table provides a general hierarchy of stability based on kinetic studies and established principles.

Acetal Type Protecting Reagent Relative Stability to Acid Hydrolysis Typical Deprotection Conditions Key Advantages References
Acyclic Acetal Methanol / EthanolLowDilute aq. acid (e.g., 1M HCl), p-TsOH in acetone/H₂OVery mild cleavage, useful for highly acid-sensitive substrates.[6][7]
1,3-Dioxolane Ethylene GlycolMediumAqueous acid, often requiring gentle heating.Good stability, readily formed.[2][11]
1,3-Dioxane 1,3-PropanediolHighStronger aqueous acid, more forcing conditions.More stable than dioxolanes.[2]
1,3-Dithiane 1,3-PropanedithiolVery HighHgCl₂, H₂O/MeCN; Oxidative cleavage (e.g., IBX)Stable to strong acids; offers orthogonal deprotection.[2][12]

Spotlight on this compound (Isovaleraldehyde Diethyl Acetal)

This compound is an acyclic acetal derived from isovaleraldehyde and ethanol. While extensively used in the flavor and fragrance industry, its application as a protecting group in multi-step synthesis is less documented.[13][14] However, we can deduce its performance characteristics based on established structure-reactivity principles.

Structural Analysis and Predicted Performance:

  • Acyclic Nature: As an acyclic acetal, it is expected to be on the more acid-labile end of the stability spectrum, similar to other diethyl acetals.[7] It will be significantly less stable than cyclic acetals like dioxolanes.

  • Steric Effects: The isobutyl group introduces steric bulk near the acetal carbon. During the rate-determining step of hydrolysis, the sp³-hybridized acetal carbon re-hybridizes towards an sp²-hybridized oxocarbenium ion. This transition relieves steric strain.[15] Therefore, it is plausible that the hydrolysis of this compound may be slightly faster than that of a less hindered acyclic acetal like propanal diethyl acetal, as the release of steric congestion provides an additional driving force for the reaction. Conversely, this same steric hindrance could slightly slow the rate of its formation.[16][17]

Strategic Application: The this compound protecting group would be a logical choice when a researcher needs to protect an aldehyde under basic or neutral conditions but requires a very mild and rapid deprotection, potentially faster than a standard diethyl acetal, especially if other acid-sensitive groups are present.

Stability_Comparison

Caption: General trend of increasing stability against acid-catalyzed hydrolysis among common acetal classes.

Experimental Protocols: A Practical Guide

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. The following methodologies are presented as self-validating systems, with explanations for key procedural choices.

Protocol 1: Protection of an Aldehyde as an Acyclic Acetal

(This protocol is generalized for diethyl acetals and is directly adaptable for this compound by substituting ethanol and triethyl orthoformate accordingly).

Objective: To protect 4-nitrobenzaldehyde, a representative aromatic aldehyde, as its diethyl acetal.

Rationale: Triethyl orthoformate serves a dual role: it is a reagent and a powerful dehydrating agent, reacting with the water byproduct to form ethanol and ethyl formate, thus driving the equilibrium towards the product.[9] A catalytic amount of a strong acid is required to protonate the carbonyl, activating it for nucleophilic attack by the weakly nucleophilic ethanol.[18]

Materials:

  • 4-Nitrobenzaldehyde (1.51 g, 10.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Triethyl orthoformate (2.22 g, 2.5 mL, 15.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (19 mg, 0.1 mmol, 1 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether for extraction

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (10.0 mmol).

  • Add absolute ethanol (20 mL) and triethyl orthoformate (15.0 mmol). Stir until the aldehyde is fully dissolved.

  • Add p-TsOH·H₂O (1 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (~20 mL) to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude diethyl acetal.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Protection of a Ketone as a Cyclic Acetal (1,3-Dioxolane)

Objective: To protect cyclohexanone using ethylene glycol to form a more robust cyclic acetal.

Rationale: The formation of the five-membered dioxolane ring is entropically favored.[2] A Dean-Stark apparatus is employed for the physical removal of the water byproduct, which is essential for driving the equilibrium to completion, especially with less reactive ketones.[10]

Materials:

  • Cyclohexanone (0.98 g, 1.0 mL, 10.0 mmol)

  • Ethylene glycol (0.74 g, 0.67 mL, 12.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (19 mg, 0.1 mmol, 1 mol%)

  • Toluene (40 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add cyclohexanone (10.0 mmol), ethylene glycol (12.0 mmol), toluene (40 mL), and p-TsOH·H₂O (1 mol%).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with water (1 x 20 mL).

  • Dry the organic layer over anhydrous K₂CO₃, filter, and remove the toluene under reduced pressure to afford the product, which is often pure enough for subsequent steps.

Protocol 3: Deprotection of an Acetal via Acid-Catalyzed Hydrolysis

Objective: To regenerate the parent carbonyl from its acetal.

Rationale: This is the reverse of acetal formation. Le Châtelier's principle is invoked by using a large excess of water to drive the equilibrium back towards the carbonyl compound.[19] An organic co-solvent (acetone or THF) is used to ensure miscibility of the organic substrate in the aqueous medium.

Materials:

  • Acetal-protected carbonyl (1.0 mmol)

  • Acetone (10 mL)

  • Water (2 mL)

  • 1M Hydrochloric acid (HCl) (0.5 mL) or a catalytic amount of p-TsOH.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

Procedure:

  • Dissolve the acetal (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL) in a round-bottom flask.

  • Add the acid catalyst (e.g., 0.5 mL of 1M HCl).

  • Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting acetal and the appearance of the more polar carbonyl product. The reaction may be gently warmed if it is sluggish. Acyclic acetals will typically hydrolyze within an hour, while cyclic acetals may take longer.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the acetone under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carbonyl compound.

Experimental_Workflow

Caption: A schematic overview of the protection, reaction, and deprotection sequence.

Conclusion

The selection of a protecting group is a nuanced decision that can profoundly impact the success of a synthetic campaign. While highly stable cyclic acetals and orthogonally-cleavable thioacetals provide robust protection for harsh conditions, the more labile acyclic acetals offer the advantage of exceptionally mild removal.

This compound, though not a conventional choice, represents a potentially valuable tool within this class. Its sterically hindered nature likely renders it among the most acid-labile of the common acetals, making it an excellent candidate for synthetic routes involving substrates that are exquisitely sensitive to acid. By understanding the fundamental principles of acetal stability and armed with robust experimental protocols, the synthetic chemist can confidently navigate the challenges of multi-step synthesis and strategically deploy the full range of acetal protecting groups to achieve their molecular targets.

References

A Senior Application Scientist's Guide to the Structural Validation of 1,1-Diethoxy-3-methylbutane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the realm of chemical synthesis and drug development, the molecular formula—in this case, C₉H₂₀O₂ for 1,1-Diethoxy-3-methylbutane—is merely the starting point.[1] The true identity of a compound lies in the precise arrangement and connectivity of its atoms. Unambiguous structural elucidation is paramount, as even minor isomeric impurities can drastically alter chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a non-destructive, detailed window into molecular architecture.[2][3]

This guide provides an in-depth, experimentally grounded workflow for the structural validation of this compound, also known as isovaleraldehyde diethyl acetal.[4][5] We will not only confirm its structure but also objectively compare its spectral signature against plausible alternatives. The causality behind each experimental choice and point of analysis is explained, reflecting a methodology where each step serves to validate the next, ensuring the highest degree of scientific integrity.

Pillar 1: Theoretical Prediction of the NMR Spectrum

Before entering the lab, a robust theoretical analysis of the target molecule is essential. This predictive step transforms the experimental process from a simple data-gathering exercise into a hypothesis-driven investigation. The structure of this compound contains six unique proton environments and six unique carbon environments, as illustrated below.

Figure 1: Structure and Atom Labeling of this compound Chemical structure of this compound with protons and carbons labeled for NMR analysis

Based on established principles of chemical shifts, spin-spin coupling, and signal integration, we can predict the ¹H and ¹³C NMR spectra.[6][7] The electronegative oxygen atoms in the acetal group will significantly deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Nucleus Predicted δ (ppm) Multiplicity Integration Coupling Partner(s) Predicted J (Hz)
H-a¹H~0.9Doublet (d)6HH-b~6-7
H-b¹H~1.8Nonet (m)1HH-a, H-c~6-7
H-c¹H~1.6Triplet (t)2HH-b~7-8
H-d¹H~4.5Triplet (t)1HH-c~5-6
H-e¹H~3.5-3.7Quartet (q)4HH-f~7
H-f¹H~1.2Triplet (t)6HH-e~7
C-1¹³C~22Singlet---
C-2¹³C~25Singlet---
C-3¹³C~44Singlet---
C-4¹³C~101Singlet---
C-5¹³C~60Singlet---
C-6¹³C~15Singlet---

Note: ¹³C spectra are typically acquired with proton decoupling, resulting in singlet signals.[10] Predicted chemical shifts are based on standard values for alkanes, ethers, and acetals.[10][11][12][13]

Pillar 2: A Self-Validating Experimental Protocol

The integrity of NMR data is critically dependent on meticulous sample preparation and instrument setup. The following protocol is designed to minimize artifacts and ensure high-quality, reproducible results.

Experimental Workflow: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample B 2. Dissolve in 0.6-0.7 mL of CDCl₃ with TMS A->B C 3. Filter through glass wool into a high-quality NMR tube B->C D 4. Cap and clean tube exterior C->D E 5. Insert sample into spectrometer D->E F 6. Lock on CDCl₃ deuterium signal E->F G 7. Shim magnetic field for homogeneity F->G H 8. Acquire ¹H spectrum (16-64 scans) G->H I 9. Acquire ¹³C{¹H} spectrum (≥1024 scans) H->I J 10. Fourier Transform I->J K 11. Phase and Baseline Correction J->K L 12. Calibrate to TMS (0.00 ppm) K->L M 13. Integrate ¹H signals and measure coupling constants L->M N 14. Assign peaks and validate structure M->N

Caption: A comprehensive workflow for NMR structure validation.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh the sample. ¹H NMR requires a lower concentration (5-10 mg) than the less sensitive ¹³C NMR (20-50 mg).[14][15] This choice balances signal strength with potential line broadening from high viscosity.[14]

  • Solvent Selection and Dissolution: Use 0.6-0.7 mL of a deuterated solvent like chloroform-d (CDCl₃). Deuterated solvents are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte peaks.[16] Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[15]

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), the solution must be free of particulate matter.[15][16] A simple and effective method is to filter the solution through a pipette plugged with a small amount of glass wool directly into a clean, high-quality NMR tube.

  • Final Preparation: Cap the NMR tube to prevent solvent evaporation and wipe the exterior to remove any contaminants.[14]

  • Spectrometer Setup: Insert the sample into the magnet. The instrument's software will "lock" onto the deuterium signal of the solvent, compensating for any magnetic field drift during the experiment.[17]

  • Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. Poor shimming leads to broad, distorted peaks and loss of resolution, which can obscure crucial coupling information.[18]

  • Data Acquisition: Acquire the ¹H spectrum first, as it is much more sensitive and requires fewer scans.[18] Subsequently, acquire the proton-decoupled ¹³C spectrum, which requires a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[14][18]

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transformation. Phase and baseline are corrected to ensure accurate integration and peak picking. The spectrum is then calibrated by setting the TMS peak to 0.00 ppm.

Pillar 3: Comparative Analysis and Final Validation

The ultimate confirmation of a structure comes from comparing its experimental data not only to theoretical predictions but also to the data of closely related, alternative structures. This comparative approach highlights the unique spectral features that serve as the definitive "fingerprint" of this compound.

We will compare our target compound with two logical alternatives:

  • Isovaleraldehyde: The aldehyde precursor.

  • 1,1-Diethoxybutane: An isomeric acetal with a linear alkyl chain.

Table 2: Comparative ¹H NMR Data (Experimental, 400 MHz, CDCl₃)

Compound Signal δ (ppm) Multiplicity Integration J (Hz) Key Differentiator
This compound (Target) H-d (acetal CH)4.48t1H5.6Acetal proton present, coupled to a CH₂ group.
H-e,f (ethoxy)3.61, 3.47 (q); 1.21 (t)q, t4H, 6H7.1Characteristic ethoxy pattern.
H-a,b,c (isobutyl)0.90 (d); 1.75 (m); 1.52 (t)d, m, t6H, 1H, 2H6.6, 7.5Complex isobutyl signals.
Isovaleraldehyde (Alternative 1) Aldehyde CH9.75t1H1.2Extremely downfield aldehyde proton. [19]
-----Absence of ethoxy and acetal signals.
1,1-Diethoxybutane (Alternative 2) Acetal CH4.45t1H5.5Acetal proton present, similar shift.
n-butyl CH₂ adjacent to acetal~1.55m2H-Signal for CH₂ next to acetal is a multiplet, not a triplet.
n-butyl CH₃0.92t3H7.4Terminal methyl is a triplet, not a doublet. [20]
Analysis of Spin-Spin Coupling Network

The splitting patterns provide definitive proof of connectivity. The n+1 rule states that a signal is split into n+1 peaks by n neighboring, non-equivalent protons.[21][22] The coupling network for this compound is unique and confirms the isobutyl fragment.

References

A Comparative Analysis of Synthetic Routes to 1,1-Diethoxy-3-methylbutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and flavor chemistry, 1,1-diethoxy-3-methylbutane, also known as isovaleraldehyde diethyl acetal, serves as a valuable building block and a significant contributor to the fragrance and flavor profiles of various products.[1][2] Its synthesis, therefore, is a subject of considerable interest for researchers and process chemists aiming for efficiency, scalability, and sustainability. This guide provides an in-depth comparative study of the different synthetic pathways to this important acetal, offering insights into the underlying chemistry, experimental considerations, and the relative merits of each approach.

The Prevailing Path: Acid-Catalyzed Acetalization of Isovaleraldehyde

The most direct and industrially favored method for synthesizing this compound is the acid-catalyzed reaction between isovaleraldehyde (3-methylbutanal) and ethanol.[3] This equilibrium-driven reaction necessitates the removal of the water byproduct to achieve high yields.

Mechanistic Overview

The reaction is initiated by the protonation of the carbonyl oxygen of isovaleraldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of ethanol then attacks this carbocation, and subsequent deprotonation yields the final product, this compound.[3][4]

Diagram of the Acid-Catalyzed Acetalization Mechanism

Acetalization Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Water Elimination cluster_3 Step 4: Second Nucleophilic Attack & Deprotonation Isovaleraldehyde Isovaleraldehyde Protonated_Aldehyde Protonated Aldehyde Isovaleraldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Ethanol H+ H+ Ethanol_1 Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Protonated_Hemiacetal->Carbocation - H2O Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + Ethanol H2O H2O Ethanol_2 Ethanol Acetal This compound Protonated_Acetal->Acetal - H+

Caption: Mechanism of acid-catalyzed acetalization.

Catalyst Systems: A Comparative Look

The choice of acid catalyst significantly impacts the reaction's efficiency, work-up procedure, and environmental footprint.

  • Homogeneous Catalysts (Mineral Acids): Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and inexpensive catalysts.[5][6] However, their use is associated with challenges such as corrosion, difficult separation from the product, and the generation of acidic waste streams.[6]

  • Homogeneous Catalysts (Organic Acids): p-Toluenesulfonic acid (p-TsOH) is another commonly used homogeneous catalyst that is often easier to handle than mineral acids.[3]

  • Heterogeneous Catalysts (Solid Acids): The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), represents a greener approach.[7][8] These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.[7][8]

The Role of Dehydration

To drive the equilibrium towards the product, the water formed during the reaction must be removed. This can be achieved through several methods:

  • Azeotropic Distillation: An entraining agent like toluene or hexane can be used to form a low-boiling azeotrope with water, which is then removed using a Dean-Stark apparatus.

  • Use of Dehydrating Agents: Triethyl orthoformate can be added to the reaction mixture. It reacts with the water byproduct to form ethanol and ethyl formate, effectively removing water and driving the reaction to completion.[9]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid as Catalyst

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add isovaleraldehyde (1.0 mol), ethanol (3.0 mol), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (0.01 mol) to the mixture with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis using Amberlyst-15 as a Heterogeneous Catalyst

  • In a round-bottom flask, combine isovaleraldehyde (1.0 mol), ethanol (3.0 mol), and Amberlyst-15 resin (10% by weight of isovaleraldehyde).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by GC analysis.

  • Upon completion, cool the mixture and filter to remove the Amberlyst-15 resin. The resin can be washed with ethanol, dried, and reused.

  • Remove the excess ethanol and purify the product by fractional distillation.

CatalystTemperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
H₂SO₄ Reflux2-480-90Inexpensive, high activityCorrosive, difficult to separate, waste generation
p-TsOH Reflux3-685-95Easier to handle than H₂SO₄Homogeneous, requires neutralization
Amberlyst-15 Reflux4-890-98Reusable, easy separation, low corrosionHigher initial cost, potentially slower reaction rates

An Alternative Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10][11] While not the standard route for acetals, it is a theoretically viable, albeit more complex, pathway to this compound.

Proposed Synthetic Pathway

This approach would likely involve a two-step process:

  • Halogenation: Conversion of isovaleraldehyde to the corresponding gem-dihalide, 1,1-dichloro-3-methylbutane. This can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Double Sₙ2 Reaction: The resulting 1,1-dichloro-3-methylbutane would then be reacted with two equivalents of sodium ethoxide. The ethoxide ion would act as a nucleophile, displacing the chloride ions in two successive Sₙ2 reactions to form the desired acetal.

Diagram of the Proposed Williamson Ether Synthesis Route

Williamson_Ether_Synthesis Isovaleraldehyde Isovaleraldehyde Gem_Dichloride 1,1-Dichloro-3-methylbutane Isovaleraldehyde->Gem_Dichloride + PCl5 Acetal This compound Gem_Dichloride->Acetal + 2 NaOEt PCl5 PCl5 or SOCl2 NaOEt 2 NaOEt

Caption: Proposed Williamson ether synthesis route.

Advantages and Disadvantages

Advantages:

  • Avoids the use of strong acids.

  • The reaction is generally high-yielding for primary halides.[11]

Disadvantages:

  • This is a multi-step synthesis, which is less atom-economical.

  • The preparation of the gem-dihalide intermediate can be harsh.

  • Strongly basic conditions are required, which may not be compatible with other functional groups.

  • The potential for elimination side reactions exists, although it is less likely with a primary dihalide.

A Greener Alternative: Transacetalization

Transacetalization is a reaction in which an existing acetal exchanges its alkoxy groups with another alcohol, or an aldehyde reacts with an acetal to form a new acetal.[12] This can be an attractive route, particularly when starting from a readily available acetal.

Potential Application

For the synthesis of this compound, one could envision the reaction of isovaleraldehyde with a large excess of a simple acetal like 1,1-diethoxyethane in the presence of an acid catalyst. The equilibrium would need to be shifted, possibly by distilling off the more volatile acetaldehyde byproduct.

Advantages and Disadvantages

Advantages:

  • Can be performed under mild, acid-catalyzed conditions.

  • May offer a way to utilize other readily available acetals.

Disadvantages:

  • It is an equilibrium-driven process that may require significant optimization to achieve high yields of the desired product.

  • Separation of the desired acetal from the starting acetal and the byproduct aldehyde can be challenging due to similar boiling points.

A Multi-Step Approach: Synthesis from 3-Methyl-1-butene

A more complex, multi-step synthesis could start from the alkene 3-methyl-1-butene. This route would involve the formation of the aldehyde followed by acetalization.

Proposed Pathway
  • Oxidation: A Wacker-type oxidation of 3-methyl-1-butene could be employed to form the corresponding methyl ketone, 3-methyl-2-butanone.[13][14] However, to obtain the desired aldehyde, a hydroformylation reaction would be necessary to introduce a formyl group. A more direct approach would be an anti-Markovnikov hydroboration-oxidation to yield 3-methyl-1-butanol, followed by oxidation to isovaleraldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

  • Acetalization: The resulting isovaleraldehyde would then be subjected to acid-catalyzed acetalization with ethanol as described in the first section.

Advantages and Disadvantages

Advantages:

  • Utilizes a different starting material, which could be advantageous depending on cost and availability.

Disadvantages:

  • This is a multi-step synthesis with potentially lower overall yield.

  • The reagents used in the oxidation steps can be toxic and produce significant waste.

  • The Wacker oxidation typically yields a ketone from a terminal alkene, making the formation of the aldehyde more challenging.[13]

Comparative Summary

Synthetic RouteStarting MaterialsKey ReagentsNumber of StepsYieldGreen Chemistry Considerations
Acid-Catalyzed Acetalization Isovaleraldehyde, EthanolH₂SO₄, p-TsOH, or Solid Acid Catalyst1High (80-98%)Use of heterogeneous catalysts and reactive distillation improves sustainability.
Williamson Ether Synthesis Isovaleraldehyde, EthanolPCl₅, Sodium Ethoxide2Moderate (estimated)Multi-step, less atom-economical, uses harsh reagents.
Transacetalization Isovaleraldehyde, 1,1-DiethoxyethaneAcid Catalyst1Variable (equilibrium-dependent)Potentially mild conditions, but separation can be an issue.
From 3-Methyl-1-butene 3-Methyl-1-butene, EthanolOxidizing agents, Acid Catalyst2-3Low to Moderate (overall)Multi-step, use of potentially toxic reagents and solvents.

Conclusion

For the synthesis of this compound, the acid-catalyzed acetalization of isovaleraldehyde with ethanol remains the most practical and efficient method. The use of heterogeneous solid acid catalysts like Amberlyst-15 offers significant advantages in terms of ease of separation, reusability, and reduced environmental impact, aligning with the principles of green chemistry.

While alternative routes such as the Williamson ether synthesis, transacetalization, and synthesis from 3-methyl-1-butene are chemically plausible, they generally involve more steps, harsher conditions, or present significant separation challenges, making them less attractive for large-scale production. However, for specific research applications or in situations where the primary starting materials are unavailable, these alternative pathways could be considered. The choice of synthetic route will ultimately depend on a careful evaluation of factors including raw material cost, desired scale of production, available equipment, and environmental considerations.

References

spectroscopic comparison of 1,1-Diethoxy-3-methylbutane and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 1,1-Diethoxy-3-methylbutane and its Structural Analogues

Authored by: A Senior Application Scientist

Introduction

In the realm of flavor and fragrance chemistry, as well as in the broader field of organic synthesis, the precise structural elucidation of volatile compounds is paramount. This compound (CAS 3842-03-3), also known as isovaleraldehyde diethyl acetal, is one such compound, valued for its characteristic fruity aroma and used as a flavoring agent in the food and beverage industry.[1][2][3] The unambiguous identification of this molecule and its distinction from structurally similar analogues are critical for quality control, regulatory compliance, and the development of novel applications.

This guide provides a comprehensive spectroscopic comparison of this compound with three key analogues, chosen to illustrate the influence of specific structural modifications on analytical data:

  • 1,1-Dimethoxy-3-methylbutane: To assess the effect of changing the alkoxy group from ethoxy to methoxy.

  • 1,1-Diethoxybutane: To compare the effect of a linear alkyl chain versus a branched one.

  • 1,1-Diethoxy-2-methylbutane: To differentiate between positional isomers.

We will delve into the nuances of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing not only comparative data but also the underlying principles and experimental workflows necessary for researchers, scientists, and drug development professionals to perform these analyses with confidence.

Core Principles of Acetal Spectroscopy

Acetals, which contain two ether groups attached to the same carbon atom, possess distinct spectroscopic features that facilitate their identification. The formation of an acetal from an aldehyde is a reversible reaction, typically catalyzed by acid.[4][5][6] Spectroscopic monitoring is crucial for confirming the conversion.

  • Infrared (IR) Spectroscopy : The most telling sign of successful acetal formation is the disappearance of the strong carbonyl (C=O) stretching band of the parent aldehyde, which typically appears around 1720-1740 cm⁻¹.[5] This is accompanied by the appearance of strong C-O stretching bands in the 1000-1200 cm⁻¹ region, characteristic of the ether linkages.

  • Mass Spectrometry (MS) : Under electron ionization (EI), acetals fragment in predictable ways. A common pathway is the cleavage of an alkoxy group, followed by the formation of a stable oxonium ion.[7][8] For 1,1-diethoxy alkanes, the fragment resulting from the loss of an ethyl group from the [CH(OCH₂CH₃)₂]⁺ moiety often leads to a prominent ion at a mass-to-charge ratio (m/z) of 103.[7][9][10][11] The molecular ion (M⁺) peak can sometimes be weak or absent.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton on the acetal carbon (-CH(OR)₂) gives a characteristic signal, typically a triplet if coupled to an adjacent CH₂ group, in the range of 4.5-5.6 ppm.[5] The protons of the alkoxy groups also provide clear signals, such as the distinct quartet and triplet for an ethoxy group. ¹³C NMR shows the acetal carbon resonance around 100-110 ppm.

Experimental Workflow and Protocols

A multi-technique analytical approach is essential for the unambiguous identification of these closely related structures. The following workflow outlines the sequential analysis of a sample.

G cluster_0 Sample Preparation cluster_1 Primary Analysis: Separation & Fragmentation cluster_2 Secondary Analysis: Functional Groups cluster_3 Definitive Structural Elucidation cluster_4 Data Interpretation prep Dilute sample in appropriate solvent (e.g., Dichloromethane for GC-MS/IR, CDCl3 for NMR) gcms Gas Chromatography- Mass Spectrometry (GC-MS) prep->gcms Inject ftir Fourier-Transform Infrared Spectroscopy (FT-IR) prep->ftir Analyze nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Analyze gcms_data Obtain Retention Index (RI) & Mass Spectrum (m/z) gcms->gcms_data interp Compare data against reference spectra and analogue data gcms_data->interp ftir_data Identify C-O stretches Confirm absence of C=O ftir->ftir_data ftir_data->interp nmr_data Assign proton & carbon signals Confirm connectivity & isomerism nmr->nmr_data nmr_data->interp G aldehyde Isovaleraldehyde (R-CHO) protonated_aldehyde Protonated Aldehyde (R-CH=O⁺H) aldehyde->protonated_aldehyde + H⁺ ethanol Ethanol (x2) (R'-OH) catalyst Acid Catalyst (H⁺) hemiacetal Hemiacetal (R-CH(OH)(OR')) protonated_aldehyde->hemiacetal + R'-OH protonated_hemiacetal Protonated Hemiacetal (R-CH(O⁺H₂)(OR')) hemiacetal->protonated_hemiacetal + H⁺ carbocation Carbocation (R-CH⁺(OR')) protonated_hemiacetal->carbocation - H₂O acetal This compound (R-CH(OR')₂) carbocation->acetal + R'-OH - H⁺ water Water (H₂O)

References

A Senior Application Scientist's Guide to Protecting Group Stability: A Comparative Analysis of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious selection of protecting groups is a critical determinant of success.[1][2] A protecting group acts as a temporary shield for a reactive functional group, preventing it from engaging in unwanted side reactions while chemical transformations are performed elsewhere in the molecule.[2][3] The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be selectively removed in high yield under mild conditions that do not affect other parts of the molecule.[1][4]

This guide provides an in-depth, objective comparison of the stability of 1,1-diethoxy-3-methylbutane, an acyclic acetal, against other commonly employed protecting groups. We will delve into the mechanistic underpinnings of their stability, present supporting quantitative data, and provide detailed experimental protocols for their evaluation, empowering researchers to make informed strategic decisions in their synthetic endeavors.

The Acetal Family: A Bastion for Carbonyls

Aldehydes and ketones are cornerstone functional groups in organic chemistry, but their electrophilic nature makes them susceptible to attack by a wide array of nucleophiles and strong bases, such as Grignard reagents and metal hydrides.[5][6] When a reaction requires such reagents but the carbonyl group must remain untouched, protection is essential. Acetals are the premier choice for this task.[6]

They are formed by the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol (or one equivalent of a diol), and their stability profile is their defining feature: they are exceptionally stable in neutral to strongly basic environments but are readily cleaved by aqueous acid.[6][7][8] This cleavage, or deprotection, is a hydrolytic process that regenerates the original carbonyl and alcohol(s).

Mechanism: The Foundation of Acetal Stability

The stability of acetals is rooted in their structure. As ethers, they lack the electrophilic carbonyl carbon and the acidic α-protons that characterize their parent aldehydes and ketones. The mechanism for both formation and cleavage proceeds through a key resonance-stabilized oxonium ion intermediate, which can only be readily formed under acidic conditions. In the absence of an acid catalyst, there is no low-energy pathway to cleave the C-O bonds, rendering the acetal inert to bases and nucleophiles.

Acetal Mechanism cluster_formation Protection (Acid-Catalyzed Formation) cluster_cleavage Deprotection (Acid-Catalyzed Hydrolysis) RCHO Aldehyde Oxonium1 [Oxonium Ion Intermediate] RCHO->Oxonium1 + H⁺, + R'OH H+ H+ ROH 2 R'OH Acetal Acetal Oxonium1->Acetal + R'OH, - H⁺ H2O - H₂O Acetal_c Acetal Acetal->Acetal_c Equilibrium Oxonium2 [Oxonium Ion Intermediate] Acetal_c->Oxonium2 + H⁺ H+_c H⁺ H2O_c + H₂O RCHO_c Aldehyde Oxonium2->RCHO_c + H₂O, - H⁺ ROH_c 2 R'OH

Diagram 1. General mechanism for acetal formation and cleavage.

Comparative Stability Analysis: this compound in Context

This compound is the diethyl acetal of isovaleraldehyde.[9][10] As an acyclic acetal, its stability is representative of its class, but it differs significantly from other types of protecting groups, including its cyclic and sulfur-containing cousins.

A crucial concept in complex synthesis is orthogonality , where multiple, distinct protecting groups are used, each of which can be removed by a specific set of reagents that do not affect the others.[4] This allows for the sequential unmasking of functional groups. The following table compares the stability of this compound to other common protecting groups under various conditions, highlighting their orthogonal relationships.

Protecting GroupStructureTarget GroupStable ConditionsLabile Conditions
This compound AldehydeBasic (NaOH, LiAlH₄), Reductive (H₂/Pd), Oxidative, Fluoride (TBAF)Acidic (HCl, TFA, H₃O⁺)
1,3-Dioxolane (Cyclic Acetal)Aldehyde/ KetoneBasic, Reductive, Oxidative, FluorideAcidic (Generally more stable than acyclic acetals)[11][12]
1,3-Dithiane (Cyclic Thioacetal)Aldehyde/ KetoneStrongly Acidic , Basic, Reductive, FluorideOxidative (NCS, HgCl₂)[11]
TBDMS Ether (Silyl Ether)AlcoholBasic, Reductive, OxidativeAcidic , Fluoride (TBAF)[13][14]
Benzyl Ether (Bn Ether)AlcoholAcidic, Basic, Oxidative, FluorideReductive (Catalytic Hydrogenolysis, H₂/Pd)[5][13]

Key Insights from the Comparison:

  • Acyclic vs. Cyclic Acetals: Cyclic acetals, such as 1,3-dioxolanes, are generally more stable towards acidic hydrolysis than their acyclic counterparts like this compound.[11] The reason is entropic: during hydrolysis of a cyclic acetal, the diol that is released must re-circularize in an intramolecular fashion to reform the acetal, which is a highly favorable process. For an acyclic acetal, two separate alcohol molecules must converge on the intermediate, a less entropically favored intermolecular process. This makes the cleavage of acyclic acetals kinetically faster under identical acidic conditions.

  • Oxygen vs. Sulfur Acetals: Thioacetals (dithianes) are significantly more stable to acidic hydrolysis than oxygen-based acetals.[7] However, they are susceptible to cleavage by reagents that interact with sulfur, such as heavy metal salts (e.g., HgCl₂) or specific oxidizing agents, providing a valuable orthogonal removal strategy.

  • Orthogonality in Action: A synthetic intermediate bearing a ketone protected as a this compound acetal, a primary alcohol protected as a TBDMS ether, and a secondary alcohol protected as a benzyl ether could be selectively deprotected. Treatment with TBAF would reveal the primary alcohol, subsequent catalytic hydrogenation would free the secondary alcohol, and a final wash with aqueous acid would regenerate the ketone, all in a controlled, stepwise manner.

Quantitative Assessment of Acetal Stability

To move beyond qualitative descriptions, we can quantify the stability of protecting groups by measuring their rate of cleavage under standardized conditions. A common method is to monitor the disappearance of the protected substrate over time in the presence of an acid catalyst using an analytical technique like HPLC or GC-MS. The half-life (t₁/₂) of the protecting group under these conditions provides a robust metric for comparison.

Protecting GroupRelative Half-Life (t₁/₂) in 1M HCl (aq. THF)Representative Cleavage Conditions
This compound t1M HCl, THF/H₂O, RT, <1 hr
1,3-Dioxolane ~10-50 t1M HCl, THF/H₂O, RT, several hours
1,3-Dithiane >> 1000 tHgCl₂, CaCO₃, CH₃CN/H₂O

Note: Relative half-lives are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. The following sections provide detailed, step-by-step methodologies for the protection, deprotection, and stability analysis of this compound.

Protocol 1: Protection of Isovaleraldehyde

Objective: To form this compound from isovaleraldehyde.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), absolute ethanol (10 eq), and a suitable solvent such as toluene (2 mL per mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until all the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation if necessary.

Protocol 2: Comparative Stability Assay Under Acidic Conditions

Objective: To quantitatively compare the acid lability of this compound and a corresponding 1,3-dioxolane.

Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis start Prepare stock solutions of This compound and substrate-dioxolane in THF initiate Initiate reaction by mixing substrate and acid solutions at t=0 start->initiate reagent Prepare standardized 1M HCl in 1:1 THF/H₂O reagent->initiate aliquot Withdraw aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiate->aliquot quench Immediately quench each aliquot with saturated NaHCO₃ aliquot->quench extract Extract quenched aliquots with ethyl acetate quench->extract analyze Analyze organic layer by HPLC or GC-MS extract->analyze quantify Quantify peak areas of protected and deprotected species analyze->quantify plot Plot % remaining substrate vs. time to determine half-life (t₁/₂) quantify->plot

Diagram 2. Experimental workflow for the stability assay.
  • Preparation: Prepare 0.1 M stock solutions of the test compounds (this compound and the corresponding 1,3-dioxolane) in THF. Prepare a 2 M solution of HCl in water.

  • Initiation: In a thermostatted reaction vessel at 25°C, combine the THF stock solution with an equal volume of THF to create a 0.05 M solution. To initiate the reaction (t=0), add an equal volume of the 2 M HCl solution to achieve a final concentration of 0.025 M substrate and 1 M HCl in 1:1 THF/H₂O.

  • Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 500 µL of a cold, saturated NaHCO₃ solution and an internal standard.

  • Analysis: Extract the quenched sample with an organic solvent (e.g., ethyl acetate) and analyze by HPLC or GC-MS.[15]

  • Data Processing: Calculate the percentage of remaining protected substrate at each time point relative to t=0. Plot this percentage against time to determine the reaction kinetics and calculate the half-life for each protecting group.

Conclusion and Strategic Recommendations

The selection of a protecting group is a strategic decision that can profoundly impact the efficiency and success of a synthetic route. This compound serves as a reliable, standard acyclic acetal for the protection of aldehydes. Its key characteristic is its moderate stability: it is robust enough to withstand a wide range of non-acidic reagents but is sufficiently labile for facile removal under mild acidic conditions.

  • Choose this compound (or other acyclic acetals) when you require protection against basic or nucleophilic reagents and plan a swift, mild acidic deprotection in a later step. Its faster cleavage rate compared to cyclic acetals can be an advantage if the rest of the molecule is sensitive to prolonged acid exposure.

  • Choose a cyclic acetal (e.g., 1,3-dioxolane) when greater stability to acidic conditions is required during intermediate steps.

  • Choose a thioacetal (e.g., 1,3-dithiane) when protection is needed in the presence of strong acids, providing an orthogonal deprotection strategy via oxidation or metal-assisted hydrolysis.

By understanding the mechanistic basis of stability and leveraging quantitative data, researchers can navigate the complexities of multi-step synthesis with greater precision and control, ultimately accelerating the path to their target molecules.

References

A Comparative Guide to the Applications of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review of 1,1-diethoxy-3-methylbutane, also known as isovaleraldehyde diethyl acetal, a versatile molecule with significant applications in the flavor and fragrance industry, as well as in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its performance characteristics compared to relevant alternatives, supported by experimental insights and methodologies.

Introduction to this compound

This compound (CAS No. 3842-03-3) is a colorless liquid with a characteristic fruity and fatty aroma.[1][2] It is an acetal derived from isovaleraldehyde and ethanol. Its molecular formula is C9H20O2, and its structure features a branched alkyl chain that contributes to its unique organoleptic properties and reactivity.[3][4]

Chemical and Physical Properties:

PropertyValueReference
Molecular Weight160.25 g/mol [3]
Boiling Point152.5 °C at 760 mmHg[1]
Flash Point41.5 °C[3]
Density~0.84 g/cm³[1]
SolubilityInsoluble in water; soluble in organic solvents.[2]
Odor ProfileFruity, fatty, ethereal, rum, chocolate.[3]

Section 1: Application in the Flavor and Fragrance Industry

The primary application of this compound lies in the formulation of flavors and fragrances, where it imparts a distinct fruity and fatty character.[1] Its stability compared to the parent aldehyde, isovaleraldehyde, makes it a preferred choice in many formulations.

Organoleptic Profile and Comparison with Alternatives

This compound possesses a complex aroma profile described as fruity, fatty, ethereal, and with notes of rum and chocolate.[3] This complexity allows it to be used in a variety of flavor compositions, from fruit blends to richer, more complex profiles.

Comparison with Other Fruity Flavor Compounds:

The evaluation of flavor and aroma is a complex field relying on both human sensory panels and instrumental analysis, such as Gas Chromatography-Olfactometry (GC-O).[5][6][7] While direct, publicly available GC-O comparative data for this compound against a wide range of other fruity acetals is limited, a qualitative comparison can be made based on their described odor profiles.

CompoundCAS No.Odor ProfileKey Differences from this compound
This compound 3842-03-3Fruity, fatty, ethereal, rum, chocolate.[3]Possesses a unique combination of fruity and fatty notes with richer undertones.
Acetaldehyde Diethyl Acetal (Acetal)105-57-7Sharp, pungent, ethereal, fresh.[8]Lacks the fatty and complex notes; provides a sharper, more volatile top note.
Nonanal Diethyl Acetal54815-13-3Aldehydic, floral, rose.Significantly different profile, more floral and less fruity/fatty.
Citral Diethyl Acetal7492-66-2Green, fresh, citrus, lemon peel, waxy.Primarily citrusy, lacking the sweet, fruity, and fatty character.
Isobutyraldehyde Diethyl Acetal1741-41-9-Structurally similar, likely to have a different fruity nuance.

The Acetal Advantage: Stability and Controlled Release

Aldehydes, while potent aroma compounds, can be unstable and prone to oxidation and polymerization. Acetal formation provides a "protected" form of the aldehyde, enhancing its stability in formulations and allowing for a more controlled release of the aroma over time. The use of acetals like this compound is a common strategy to overcome the limitations of their corresponding aldehydes.[8]

Experimental Protocol: Sensory Evaluation of Flavor Compounds

A robust comparison of flavor compounds requires standardized sensory analysis. The following is a general protocol for the descriptive sensory analysis of a flavor ingredient like this compound.

Objective: To characterize and compare the aroma profile of this compound with alternative fruity flavor compounds.

Materials:

  • This compound (food grade)

  • Alternative flavor compounds (e.g., Acetaldehyde Diethyl Acetal)

  • Odorless solvent (e.g., propylene glycol or mineral oil)

  • Glass vials with PTFE-lined caps

  • Olfactory testing strips

  • Trained sensory panel (8-12 members)

Procedure:

  • Sample Preparation: Prepare solutions of each flavor compound at a standardized concentration (e.g., 1% in the chosen solvent).

  • Panelist Training: Train the sensory panel on the key aroma attributes to be evaluated (e.g., fruity, fatty, ethereal, pungent, sweet) using reference standards.

  • Evaluation:

    • Dip an olfactory testing strip into a vial containing a prepared sample.

    • Present the strip to each panelist in a randomized and blind manner.

    • Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale from "not perceived" to "very strong").

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA and Principal Component Analysis) to identify significant differences in the aroma profiles of the tested compounds.[9]

Section 2: Application in Organic Synthesis

In the realm of organic synthesis, acetals are invaluable as protecting groups for aldehydes and ketones.[10] this compound serves as a protected form of isovaleraldehyde, shielding it from nucleophilic attack under neutral to strongly basic conditions.

Acetal Protecting Groups: A Comparative Analysis

The choice of a protecting group is critical in multi-step synthesis. Acetals are favored for their stability and the relative ease of their formation and cleavage.

Comparison of Acetal Protecting Groups:

Protecting GroupStructureStability to HydrolysisKey Features and Considerations
Diethyl Acetal (e.g., this compound) AcyclicLess stableGenerally easier to form and cleave than cyclic acetals. Suitable for moderately sensitive substrates.
Dimethyl AcetalAcyclicLeast stableMore readily cleaved under acidic conditions, offering a milder deprotection option.[1]
Ethylene Acetal (1,3-Dioxolane)CyclicMore stableThe five-membered ring structure provides enhanced thermodynamic and kinetic stability. Preferred for reactions requiring harsher conditions.[1][10]
1,3-DithianeCyclic ThioacetalVery stableHighly stable to both acidic and basic conditions. Cleavage often requires specific reagents like heavy metal salts.

The increased stability of cyclic acetals is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is less favorable.[10] Diethyl acetals, like this compound, are reported to hydrolyze significantly faster than their corresponding 1,3-dioxolane derivatives.[10]

Experimental Protocols: Protection and Deprotection

The following protocols provide a general framework for the use of this compound as a protecting group.

Protocol 1: Protection of Isovaleraldehyde as its Diethyl Acetal

Objective: To protect the aldehyde functionality of isovaleraldehyde via acetalization.

Materials:

  • Isovaleraldehyde

  • Ethanol (anhydrous)

  • Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15 resin)

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of isovaleraldehyde in the anhydrous solvent, add an excess of anhydrous ethanol and triethyl orthoformate.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC. The removal of water, often facilitated by triethyl orthoformate, drives the equilibrium towards the acetal.[11]

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Deprotection of this compound

Objective: To regenerate isovaleraldehyde from its diethyl acetal.

Materials:

  • This compound

  • Aqueous acid (e.g., dilute HCl or acetic acid)

  • Organic solvent (e.g., acetone or tetrahydrofuran)

Procedure:

  • Dissolve this compound in the organic solvent.

  • Add the aqueous acid solution.

  • Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield isovaleraldehyde.

Visualizations

Diagram 1: Application Overview of this compound

G This compound This compound Flavor & Fragrance Flavor & Fragrance This compound->Flavor & Fragrance Primary Use Organic Synthesis Organic Synthesis This compound->Organic Synthesis Key Role Solvent Solvent This compound->Solvent Minor Use Fruity & Fatty Aroma Fruity & Fatty Aroma Flavor & Fragrance->Fruity & Fatty Aroma Protecting Group Protecting Group Organic Synthesis->Protecting Group

Caption: Key application areas of this compound.

Diagram 2: Experimental Workflow for Aldehyde Protection and Deprotection

G cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step start Aldehyde protect React with Alcohol/Diol + Acid Catalyst start->protect acetal Acetal protect->acetal reaction Perform Reaction (e.g., Grignard, Reduction) acetal->reaction deprotect Aqueous Acid reaction->deprotect final_product Final Product with Regenerated Aldehyde deprotect->final_product

Caption: General workflow for using acetals as protecting groups in organic synthesis.

Diagram 3: Acid-Catalyzed Acetal Formation Mechanism

G A Aldehyde B Protonated Aldehyde A->B + H+ C Hemiacetal B->C + ROH D Protonated Hemiacetal C->D + H+ E Carbocation Intermediate D->E - H2O F Acetal E->F + ROH - H+

Caption: Simplified mechanism of acid-catalyzed acetal formation.

Conclusion

This compound is a valuable compound with distinct applications. In the flavor and fragrance industry, its unique fruity and fatty aroma profile, coupled with enhanced stability over its parent aldehyde, makes it a versatile ingredient. In organic synthesis, it serves as a reliable acyclic protecting group for aldehydes, particularly when moderate stability and relatively mild deprotection conditions are required. The choice between this compound and its alternatives, be it other flavor compounds or different acetal protecting groups, should be guided by a thorough understanding of the specific performance requirements of the application, including desired sensory profile, required chemical stability, and overall synthetic strategy.

References

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Orthogonal Data: Beyond a Single Spectrum
  • Mass Spectrometry (MS): Provides the molecular weight and, through fragmentation patterns, reveals key structural motifs and connectivity. Electron Ionization (EI) is particularly valuable for creating reproducible fragmentation libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR offer the most detailed map of the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 1,1-Diethoxy-3-methylbutane, this is crucial for confirming the acetal group and the absence of its aldehyde precursor.

By combining these techniques, we create a powerful system of checks and balances. An MS spectrum might be consistent with a given molecular formula, but only NMR can confirm the precise arrangement of atoms, while IR confirms the expected functional groups are present (and that starting materials are absent).

Comparative Analysis: Cross-Referencing this compound Data

A critical step in structure verification is comparing experimentally acquired data with reference data from established, reputable databases. The primary sources for this guide are the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS).

Table 1: Compound Identification Parameters for this compound

ParameterValueSource Database(s)
CAS Registry Number 3842-03-3NIST, PubChem, Sigma-Aldrich[1][2][3]
Molecular Formula C₉H₂₀O₂NIST, PubChem, Sigma-Aldrich[1][2][3]
Molecular Weight 160.25 g/mol NIST, PubChem, Sigma-Aldrich[1][2][3]
IUPAC Name This compoundNIST, PubChem[1][2]
InChIKey DDGBOLJFAMEBOE-UHFFFAOYSA-NNIST, PubChem[1][2]
Mass Spectrometry (MS) Data Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for analyzing volatile compounds like this compound. The retention index (RI) from GC provides a highly specific data point, while the mass spectrum provides the structural fingerprint.

Table 2: GC-MS Data Comparison

DatabaseRetention Index (RI)Key Mass Fragments (m/z) and Relative Intensities
NIST WebBook 1062 (ZB-Wax column)[4]103 (Base Peak) , 87, 75, 59, 47, 43, 29[1]
PubChem 930 (Standard non-polar)103 (99.99) , 47 (88.92), 75 (55.87), 69 (45.99), 29 (45.34)[2]

The base peak at m/z 103 is consistent across databases and corresponds to the characteristic loss of one ethoxy group and a hydrogen atom, forming a stable oxonium ion. The fragment at m/z 87 corresponds to the loss of an isobutyl group. This consistent fragmentation pattern provides strong evidence for the proposed structure.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

A search of the comprehensive SDBS database did not yield experimental IR or NMR spectra for this specific compound. This is a common challenge researchers face. In such cases, the strategy shifts from direct comparison to comparing experimental data against theoretically predicted values derived from established chemical principles.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
-CH(OCH₂CH₃)₂ ~4.4 - 4.6Triplet (t)Acetal proton, deshielded by two oxygens.
-OCH₂CH₃ ~3.4 - 3.7Quartet (q)Methylene protons adjacent to oxygen.
-CH₂-CH(CH₃)₂ ~1.5 - 1.7Multiplet (m)Methylene protons beta to the acetal.
-CH(CH₃)₂ ~1.7 - 1.9Multiplet (m)Methine proton of the isobutyl group.
-OCH₂CH₃ ~1.1 - 1.3Triplet (t)Methyl protons of the ethoxy groups.
-CH(CH₃)₂ ~0.9 - 1.0Doublet (d)Diastereotopic methyl protons of the isobutyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
-C(OR)₂ ~100 - 105Acetal carbon, highly deshielded.
-OCH₂- ~60 - 65Methylene carbons of ethoxy groups.
-CH₂- (isobutyl) ~40 - 45Methylene carbon of the isobutyl group.
-CH- (isobutyl) ~24 - 28Methine carbon of the isobutyl group.
-CH₃ (isobutyl) ~22 - 25Methyl carbons of the isobutyl group.
-CH₃ (ethoxy) ~15 - 18Methyl carbons of the ethoxy groups.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)AssignmentRationale
2960 - 2850 C-H stretch (alkane)Strong bands confirming the aliphatic backbone.
1120 - 1050 C-O stretch (acetal)Strong, characteristic bands for the acetal functional group.
~1380 & ~1365 C-H bend (gem-dimethyl)Doublet confirming the isobutyl group.
Absence at ~1725 C=O stretchCritical for confirming the absence of the 3-methylbutanal starting material.

Experimental Protocols and Validation Workflow

To achieve a self-validating result, a systematic workflow must be followed. This involves careful data acquisition and a logical process of cross-referencing.

The Cross-Referencing Workflow

The following diagram illustrates the logical flow for validating the structure of this compound.

G cluster_exp Experimental Data Acquisition cluster_db Database & Theoretical Comparison cluster_analysis Data Analysis & Verification exp_sample Synthesized Sample of This compound exp_gcms Acquire GC-MS Data exp_sample->exp_gcms exp_nmr Acquire ¹H & ¹³C NMR Spectra exp_sample->exp_nmr exp_ir Acquire FT-IR Spectrum exp_sample->exp_ir compare_ms Compare Experimental vs. Database MS & RI exp_gcms->compare_ms compare_nmr Compare Experimental vs. Predicted NMR exp_nmr->compare_nmr compare_ir Compare Experimental vs. Predicted IR exp_ir->compare_ir db_search Query Databases (NIST, PubChem) with CAS No. 3842-03-3 db_ms Retrieve Reference MS & RI Data db_search->db_ms db_predict Generate Predicted NMR & IR Data db_search->db_predict If experimental data is absent db_ms->compare_ms db_predict->compare_nmr db_predict->compare_ir final_confirm Structure Confirmed compare_ms->final_confirm If all data converges compare_nmr->final_confirm If all data converges compare_ir->final_confirm If all data converges

Caption: Workflow for spectroscopic data cross-referencing.

Step-by-Step Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To obtain the retention index and electron ionization mass spectrum.

  • Instrumentation: A GC system equipped with a mass selective detector.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent (e.g., dichloromethane).

    • Injection: Inject 1 µL of the sample into the GC inlet.

    • GC Separation: Use a polar column (e.g., ZB-Wax) and a suitable temperature program (e.g., 50°C for 2 min, then ramp to 240°C at 10°C/min) to separate the components. The choice of a polar column is deliberate, as it provides better separation for oxygenated compounds like acetals.

    • MS Detection: Acquire mass spectra over a range of m/z 20-250 using electron ionization (70 eV).

    • Data Analysis: Compare the obtained retention index and mass spectrum against the NIST database. The high reproducibility of EI fragmentation makes this a reliable comparison.

2. NMR Spectroscopy (¹H and ¹³C)

  • Objective: To map the C-H framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Data Analysis: Integrate the ¹H signals and assign multiplicities. Compare the chemical shifts, integrations, and multiplicities against the predicted values in Tables 3 and 4.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify functional groups and confirm the absence of starting materials.

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

    • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

    • Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan. Analyze the resulting spectrum for characteristic absorption bands as outlined in Table 5, paying special attention to the strong C-O acetal bands and the absence of a C=O band.

Conclusion

The structural verification of this compound serves as an exemplary case for the necessity of a rigorous, multi-technique approach to chemical analysis. While public databases are invaluable resources, they may not always contain a complete set of experimental data for every compound. This guide demonstrates that by combining the available database information (such as high-quality MS and GC data from NIST) with a foundational understanding of spectroscopic principles to predict NMR and IR features, a researcher can build a robust and defensible case for their compound's structure. The systematic workflow of acquiring orthogonal experimental data and cross-referencing it against both database entries and theoretical values constitutes a self-validating system, ensuring the scientific integrity required in research and development.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the potential biological activity of 1,1-diethoxy-3-methylbutane, a simple aliphatic acetal, against a backdrop of structurally related compounds. Direct experimental data on the biological effects of this compound is not extensively documented in peer-reviewed literature[1]. Therefore, this analysis adopts a predictive and methodological approach, grounded in established principles of toxicology and pharmacology. By examining its structural components and comparing it to related aldehydes, ethers, and more complex bioactive molecules, we can formulate hypotheses about its activity and outline a robust experimental framework for its validation.

This document is intended for researchers, scientists, and drug development professionals interested in structure-activity relationships (SAR) and the preliminary assessment of novel or under-characterized chemical entities.

Introduction: The Chemical Identity of this compound

This compound, also known as isovaleraldehyde diethyl acetal, is an organic compound with the chemical formula C9H20O2[2][3][4]. Structurally, it is an acetal derived from 3-methylbutanal (isovaleraldehyde) and ethanol[1][2]. It is primarily recognized for its use as a flavoring agent and fragrance intermediate due to its fruity aroma[5][].

From a biochemical perspective, its structure as an aliphatic acetal suggests two key characteristics:

  • Relative Inertness: The acetal group is stable under neutral and basic conditions but can undergo hydrolysis to its parent aldehyde and alcohol under acidic conditions.

  • Lipophilicity: The alkyl chain and ethoxy groups confer a degree of lipophilicity, suggesting it may interact with cellular membranes.

To build a comprehensive biological profile, we will compare it with compounds selected to probe the influence of the acetal group, the alkyl chain, and the ether-like linkages on potential bioactivity.

S1 C(CC(C)C)(OCC)OCC C1 C1 C2 C2 C1->C2 Parent Aldehyde C3 C3 C1->C3 Structural Analog C4 C4 C1->C4 Functional Group Analog S2 CC(C)CC=O S3 CCCC(OCC)OCC S4 Ar-O-Ar'

Caption: Molecular structures of the compounds under comparison.

Comparative Framework: Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its structure. We will explore three key areas: antimicrobial potential, cytotoxicity, and neuroactivity, comparing this compound with strategically chosen compounds.

CompoundClassKey Structural FeaturesRationale for Comparison
This compound AcetalIsobutyl group, two ethoxy groups on a single carbonTarget Compound
3-Methylbutanal AldehydeIsobutyl group, reactive aldehyde groupParent aldehyde; assesses the effect of masking the aldehyde as an acetal.
1,1-Diethoxybutane Acetaln-butyl group, two ethoxy groupsClose structural analog; assesses the influence of alkyl chain branching.
Diaryl Ethers EtherTwo aromatic rings linked by an oxygen atomFunctionally related (ether linkage); provides a high-activity benchmark to contrast the expected low activity of a simple aliphatic acetal.[7][8][9]
Ethylene Glycol Ethers EtherShort aliphatic chain with ether and alcohol groupsKnown neurotoxins; provides a reference for potential CNS effects of aliphatic ethers.[10]

Predicted Biological Activities and Experimental Validation

Antimicrobial Activity

Hypothesis: this compound is predicted to have minimal direct antimicrobial activity. However, it may act as a pro-drug, releasing 3-methylbutanal under acidic conditions (such as in the vicinity of bacterial biofilms), which could exhibit modest antimicrobial effects.[1] This contrasts sharply with complex ethers designed for antimicrobial potency. For instance, certain dicationic diaryl ethers show potent activity against MRSA and VRE with MIC values as low as 0.06 µg/mL[7]. Similarly, lariat ethers have demonstrated direct antibiotic activity and the ability to enhance the potency of other antibiotics[11].

Supporting Evidence: While direct studies on the target compound are unavailable, research on polymers with acetal linkages has shown they can be designed to release antimicrobial aldehydes under specific conditions[1]. The antimicrobial activity of various aldehydes is also well-documented[12].

Proposed Experimental Validation: A standard broth microdilution assay should be performed to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., S. aureus, E. coli). The assay should be run at both neutral pH (7.4) and a slightly acidic pH (e.g., 5.5) to test the hydrolysis hypothesis.

CompoundPredicted MIC (µg/mL) vs. S. aureusRationale
This compound>500 (at pH 7.4)Acetal stability limits direct activity.
3-Methylbutanal100-500Aldehydes can exhibit moderate, non-specific antimicrobial action.
Bis-indole diphenyl ether (Ref)0.06 [7]Highly optimized structure for potent antibacterial effect.
Cytotoxicity

Hypothesis: As a simple aliphatic ether, this compound is expected to exhibit low basal cytotoxicity. Its primary mode of toxicity in vivo would likely be mediated through its metabolic products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that aliphatic ethers used as flavoring agents do not raise safety concerns at current intake levels, suggesting low toxicity[13]. This is in stark contrast to certain diaryl ether derivatives designed as antineoplastic agents, which have IC50 values in the low micromolar range against cancer cell lines like HepG2 and A549[8].

Supporting Evidence: General toxicity studies on aliphatic ethers suggest that they are metabolized via O-dealkylation to corresponding aldehydes and alcohols, which are then further processed by endogenous pathways[13]. High concentrations of any solvent can induce cytotoxicity through non-specific mechanisms like membrane disruption, but targeted activity is unlikely.

Proposed Experimental Validation: An in vitro cytotoxicity assay, such as the MTT or resazurin reduction assay, is a reliable first step to quantify dose-dependent effects on cell viability[14][15][16]. A metabolically active cell line, such as human hepatoma HepG2 cells, is an appropriate model.

CompoundPredicted IC50 (µM) vs. HepG2 CellsRationale
This compound>1000Low intrinsic reactivity; toxicity likely metabolism-dependent.
3-Methylbutanal100-1000Aldehydes can be cytotoxic through protein adduction and oxidative stress.
Diaryl Ether 5h (Antitumor Ref)2.57 [8]Specifically designed for high potency against cancer cells.
Neurotoxicity

Hypothesis: The potential for neurotoxicity is low but cannot be entirely dismissed without testing. Some short-chain aliphatic ethers and solvents can exert effects on the central nervous system (CNS)[10][17]. For example, ethylene glycol ethers are known to cross the blood-brain barrier and can induce neurodegenerative effects[10]. The neurotoxic effects of aliphatic alcohols are also known to increase with chain length[18]. Given its moderate lipophilicity, this compound could potentially distribute to the CNS.

Supporting Evidence: While not directly related, studies on aliphatic ketones show that chain length can influence the potentiation of neurotoxicity[19]. The metabolism of the target compound to ethanol and isovaleraldehyde—both neuroactive—is a critical consideration.

Proposed Experimental Validation: An initial assessment can be performed using in vitro models, such as 3D human-induced pluripotent stem cell (hiPSC)-derived brain models, to assess effects on neuronal viability, synapse formation, and myelination[20].

Experimental Methodologies

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic potential of the test compounds on a mammalian cell line.

Causality and Rationale: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

cluster_0 Stomach (Acidic pH) / Liver (Enzymatic) cluster_1 Metabolic Products cluster_2 Further Metabolism DEMB This compound Hydrolysis Hydrolysis DEMB->Hydrolysis Isoval 3-Methylbutanal Hydrolysis->Isoval EtOH Ethanol (x2) Hydrolysis->EtOH Isoval_acid Isovaleric Acid Isoval->Isoval_acid Aldehyde Dehydrogenase TCA TCA Cycle EtOH->TCA Alcohol Dehydrogenase -> ...

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. 1,1-Diethoxy-3-methylbutane (CAS No. 3842-03-3), also known as isovaleraldehyde diethyl acetal, is a flammable liquid commonly used in the synthesis of flavors and fragrances.[1] Its proper disposal is not merely a regulatory formality but a critical component of a robust laboratory safety program and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in an understanding of its chemical properties and the associated risks. The procedures outlined here are designed to ensure the safety of personnel, maintain regulatory compliance, and protect our environment.

Core Hazard Profile & Disposal Implications

Understanding the inherent hazards of a chemical is the foundation for managing its disposal. The "why" behind each procedural step is directly linked to the specific risks posed by this compound.

Hazard ClassificationGHS Code / Signal WordRationale & Implication for Disposal
Flammable Liquid, Category 3 H226, GHS02 (Flame), Warning[2][3]With a flash point of approximately 41.5°C (106.7°F), this compound's vapors can readily form an ignitable mixture with air. This necessitates strict control of all ignition sources during handling and dictates its classification as flammable hazardous waste.
Potential Peroxide Former Precautionary (No GHS Code)As an acetal, this compound is structurally related to ethers, which are known to form shock-sensitive and explosive peroxides upon exposure to air and light over time.[4][5] Therefore, containers must be dated, stored properly, and evaluated before disposal. Older containers require extreme caution.
Hazardous to the Aquatic Environment WGK 3 (High water hazard)This classification indicates a significant risk to aquatic ecosystems. Consequently, drain disposal is strictly prohibited to prevent environmental contamination.[4][6]

Pre-Disposal Safety Checklist

Before handling any chemical waste, a systematic safety check is paramount.

  • Consult Institutional Policy: Review your organization's specific chemical hygiene plan and hazardous waste disposal guidelines. Contact your Environmental Health & Safety (EHS) department for any clarifications.[5][6]

  • Designate a Work Area: Perform all waste handling within a well-ventilated area, preferably inside a chemical fume hood.[7]

  • Assemble Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles

    • Appropriate chemical-resistant gloves (e.g., nitrile)

    • A flame-resistant lab coat[2][7]

  • Prepare for Spills: Ensure a chemical spill kit compatible with flammable liquids is readily accessible.

  • Eliminate Ignition Sources: Remove or shut down all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment, from the immediate vicinity.[2][7][8]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for routine collection of this compound waste.

Step 1: Waste Characterization and Segregation The principle of waste segregation is fundamental to safe and compliant disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Action: Designate a specific waste container for "Non-Halogenated Flammable Liquid Waste."

  • Causality: this compound is a non-halogenated solvent. Keeping it separate from halogenated solvents (e.g., dichloromethane) is often required by waste disposal facilities for recycling or fuel blending programs.[5] Never mix it with acids, bases, or oxidizers.[9]

Step 2: Container Selection and Labeling The waste container is the primary barrier between the hazardous material and the laboratory environment.

  • Action: Select a clean, leak-proof container made of a compatible material (glass or high-density polyethylene is typical) with a secure, screw-top cap.[6][10] Affix a "Hazardous Waste" label provided by your EHS department.

  • Fill out the label completely:

    • Contents: Write the full chemical name, "this compound." Do not use abbreviations. If it is a solution, list all components and their approximate percentages.

    • Hazards: Check the boxes for "Flammable" and any other relevant hazards.

  • Causality: Proper labeling prevents accidental mixing of incompatible chemicals, ensures correct handling by EHS personnel, and is mandated by federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[10]

Step 3: Waste Accumulation Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).[6]

  • Action: Store the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet. The container must be kept closed at all times except when actively adding waste.[6][9]

  • Causality: Keeping the container closed minimizes the release of flammable vapors and reduces the risk of peroxide formation from atmospheric oxygen. Secondary containment captures any potential leaks or spills.

Step 4: Arranging for Disposal Hazardous waste must be handled by trained professionals.

  • Action: Once the container is full or you have reached the SAA volume limit (e.g., 55 gallons), submit a request for waste pickup through your institution's EHS department.[6]

  • Causality: EHS professionals are trained to transport and manage hazardous waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations, ensuring "cradle to grave" responsibility.[10]

Managing Non-Routine Scenarios

Peroxide Formation Management The risk of peroxide formation, while low for freshly opened containers, increases with age and improper storage.[5]

  • Protocol:

    • Date All Containers: Upon receipt and upon opening, clearly mark the container with the date.

    • Visual Inspection: Before handling an older container, inspect it carefully (without shaking) for signs of peroxide formation, such as crystalline solids around the cap or discoloration.[5]

    • Immediate EHS Contact: If you suspect peroxides have formed, do not move or open the container .[5] Alert your supervisor and contact your EHS department immediately for specialized disposal.

  • Causality: Peroxides can be shock-sensitive and may detonate if subjected to friction (like unscrewing a cap), heat, or mechanical shock.[4][5] This represents a significant explosion hazard that requires expert intervention.

Spill Management Protocol (Small Spills < 1 Liter)

  • Protocol:

    • Alert & Evacuate: Alert personnel in the immediate area.

    • Control Ignition: Extinguish all nearby flames and unplug electrical equipment.[11]

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Use a non-combustible absorbent material like sand, dry earth, or a commercial sorbent pad to dike and absorb the spill.[11]

    • Collect: Using only non-sparking tools, carefully collect the absorbed material.[2][11]

    • Dispose: Place the contaminated absorbent into a sealable container, label it as hazardous waste (listing both the chemical and the absorbent), and request a pickup from EHS.

  • Causality: A rapid and correct response to a spill of a flammable liquid is critical to prevent a fire or explosion. The use of non-sparking tools and control of ignition sources are paramount safety measures.[7]

Disposal Decision Workflow

The following diagram illustrates the logical process for handling this compound designated for disposal.

G start Begin: Identify this compound for Disposal check_container Is this a spill event? start->check_container check_age Inspect Container: Expired, old, or signs of crystals/discoloration? check_container->check_age No spill_protocol Execute Spill Management Protocol check_container->spill_protocol Yes peroxide_protocol DANGER: Do Not Move Container Contact EHS Immediately check_age->peroxide_protocol Yes standard_protocol Follow Standard Waste Collection Protocol: 1. Segregate Waste 2. Select & Label Container 3. Accumulate in SAA check_age->standard_protocol No request_pickup Request Pickup from EHS spill_protocol->request_pickup standard_protocol->request_pickup

Caption: Decision workflow for safe disposal of this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory science. By understanding its chemical hazards—flammability, potential for peroxide formation, and environmental risk—we can implement procedures that are both safe and compliant. Following a structured protocol of characterization, segregation, proper containment, and professional disposal ensures that we, as scientists and researchers, uphold our commitment to a safe working environment and the preservation of our ecosystem.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Diethoxy-3-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Safety: Understanding the Hazard Profile

1,1-Diethoxy-3-methylbutane, also known as Isovaleraldehyde diethyl acetal, is a flammable liquid and vapor.[1][2] A comprehensive understanding of its properties is the cornerstone of any effective safety protocol. The primary hazards associated with this chemical are its flammability and the potential for irritation upon contact. Therefore, all handling procedures must be designed to mitigate these risks.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
CAS Number 3842-03-3[1][2]
Molecular Formula C9H20O2[1]
Appearance Clear, colorless liquid[1]
Flammability Flammable liquid and vapor (Category 3)[1][2]
Flash Point 41.5 °C (106.7 °F) - closed cup[2]
Water Solubility Insoluble in water; soluble in organic solvents[1]
GHS Hazard Statement H226: Flammable liquid and vapour[1][2]

The Hierarchy of Controls: Your First Line of Defense

Before detailing personal protective equipment (PPE), it is imperative to emphasize the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or reduce the hazard at its source.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize the inhalation of flammable vapors.[4] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[1][3][5] All electrical equipment used in the vicinity must be explosion-proof.[1][3][5]

  • Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for all work involving this chemical. Ensure all personnel are trained on the hazards and handling procedures. Keep quantities to the minimum required for your experiment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is dictated by the specific tasks being performed and the associated risks of exposure. The following diagram illustrates a decision-making workflow for PPE selection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound Task Identify Task: - Small-scale transfer? - Large volume work? - Potential for splash? Start->Task BasePPE Baseline PPE: - Safety Glasses with Side Shields - Nitrile Gloves (or equivalent) - Flame-Resistant Lab Coat Task->BasePPE All Tasks SplashRisk Is there a splash risk? BasePPE->SplashRisk GogglesShield Upgrade to: - Chemical Splash Goggles - Face Shield SplashRisk->GogglesShield Yes LargeVolume Handling large volumes or in case of poor ventilation? SplashRisk->LargeVolume No ChemApron Add: - Chemical-Resistant Apron GogglesShield->ChemApron ChemApron->LargeVolume RespProtection Consider: - Respiratory Protection (e.g., Organic Vapor Cartridge Respirator) LargeVolume->RespProtection Yes FinalPPE Final PPE Ensemble LargeVolume->FinalPPE No RespProtection->FinalPPE

Caption: PPE selection workflow based on task-specific risk assessment.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Elevated Risk: When there is a potential for splashing, such as during transfers of larger volumes or reactions under pressure, upgrade to chemical splash goggles.[6] For maximum protection, a face shield should be worn in conjunction with chemical splash goggles.[6][7]

Skin and Body Protection
  • Standard Attire: A flame-resistant laboratory coat is the minimum requirement. Ensure it is fully buttoned, with sleeves rolled down.

  • Enhanced Protection: For tasks with a higher splash potential, supplement the lab coat with a chemical-resistant apron made from a material like butyl rubber or neoprene.

  • Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and perforated shoes are not permitted in the laboratory.

Hand Protection
  • Glove Selection: Due to the solubility of this compound in organic solvents, appropriate chemical-resistant gloves are essential. While specific permeation data for this chemical is not widely published, nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.

  • Glove Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Double Gloving: For tasks involving larger volumes or higher risk, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not available or in the event of a large spill, respiratory protection is necessary.[6] A NIOSH-approved air-purifying respirator with organic vapor cartridges is the recommended choice.[4] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing, in accordance with OSHA 29 CFR 1910.134.

Operational and Disposal Plans

A systematic approach to donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure your safety.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your flame-resistant lab coat and a chemical-resistant apron if required.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety glasses or chemical splash goggles. If a face shield is required, put it on over your goggles.

  • Final Check: Before entering the work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the appropriate waste container.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head. Avoid touching the front surface.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, away from your body. Hang it in the designated area or dispose of it if it is contaminated.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Spill and Emergency Response

In the event of a spill, evacuate the area and alert your supervisor. Only trained personnel with the appropriate PPE should attempt to clean up a spill. For a small spill of this compound, the PPE should include:

  • Double-layered nitrile gloves

  • Chemical splash goggles and a face shield

  • A chemical-resistant apron over a lab coat

  • An air-purifying respirator with organic vapor cartridges

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as hazardous waste. Place it in a designated, sealed container.

  • Chemical Waste: Unused this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[5] Follow your institution's and local regulations for hazardous waste disposal. Do not pour this chemical down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the integrity of your work and the well-being of your team.

References

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1,1-Diethoxy-3-methylbutane

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